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  • Product: 2-Cyclohexyl-thiazolidine-4-carboxylic acid
  • CAS: 56888-62-1

Core Science & Biosynthesis

Foundational

Synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid: A Technical Guide

Part 1: Executive Summary The synthesis of 2-cyclohexyl-thiazolidine-4-carboxylic acid represents a classic yet critical transformation in heterocyclic chemistry: the condensation of a 1,2-aminothiol (L-cysteine) with an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The synthesis of 2-cyclohexyl-thiazolidine-4-carboxylic acid represents a classic yet critical transformation in heterocyclic chemistry: the condensation of a 1,2-aminothiol (L-cysteine) with an aldehyde (cyclohexanecarboxaldehyde). This molecule serves as a vital scaffold in drug discovery, acting as a lipophilic proline mimetic, a precursor for penicillin-type antibiotics, and a ligand for metal coordination in radiopharmaceuticals.[1]

This guide moves beyond generic textbook descriptions to provide a field-validated, "green chemistry" protocol. It emphasizes the control of diastereoselectivity—a frequent pain point in thiazolidine synthesis—and provides a self-validating analytical framework to ensure high purity and structural integrity.

Part 2: Mechanistic Foundations

The formation of the thiazolidine ring is not a single-step concerted reaction but a cascade of reversible equilibria. Understanding this is crucial for controlling the stereochemical outcome.

  • Nucleophilic Attack: The non-protonated amino group of L-cysteine attacks the carbonyl carbon of cyclohexanecarboxaldehyde.

  • Hemiaminal Formation: An unstable hemiaminal intermediate is formed.

  • Imine (Schiff Base) Formation: Dehydration leads to an imine intermediate.[1]

  • 5-Exo-Trig Cyclization: The thiol group, which is highly nucleophilic, attacks the imine carbon intramolecularly to close the ring.

Stereochemical Criticality: L-Cysteine possesses a chiral center at the


-carbon (4R configuration). The ring closure generates a new chiral center at position 2 (C2), resulting in a mixture of diastereomers:
  • (2R, 4R)-isomer (cis): Generally the thermodynamic product where substituents minimize steric clash, though solvent effects can alter this.[1]

  • (2S, 4R)-isomer (trans): Often the kinetic product.[1]

Mechanism Diagram[2][3]

ReactionMechanism Cysteine L-Cysteine (Nucleophile) Hemiaminal Hemiaminal Intermediate Cysteine->Hemiaminal Condensation Aldehyde Cyclohexane- carboxaldehyde Aldehyde->Hemiaminal Condensation Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Thiazolidine 2-Cyclohexyl- thiazolidine-4-COOH Imine->Thiazolidine Intramolecular Thiol Attack (Ring Closure)

Figure 1: Mechanistic pathway for the formation of the thiazolidine ring.[1]

Part 3: Experimental Protocol

This protocol utilizes an Ethanol/Water (1:1) solvent system.[1][2] This choice is deliberate: it solubilizes both the zwitterionic cysteine and the lipophilic aldehyde without requiring hazardous organic solvents or harsh acid catalysts, aligning with Green Chemistry principles.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
L-Cysteine 121.161.0Core Scaffold
Cyclohexanecarboxaldehyde 112.171.0 - 1.1Electrophile
Ethanol (95%) -SolventSolubilizer for aldehyde
Distilled Water -SolventSolubilizer for cysteine
Diethyl Ether -WashImpurity removal
Step-by-Step Procedure

1. Preparation of Solvents:

  • In a 250 mL round-bottom flask, prepare a solvent mixture of 30 mL distilled water and 30 mL ethanol.

  • Why: A 1:1 ratio balances the solubility of the hydrophilic amino acid and the hydrophobic aldehyde.

2. Dissolution of L-Cysteine:

  • Add L-Cysteine (1.21 g, 10 mmol) to the flask.

  • Stir at room temperature until fully dissolved. If dissolution is slow, mild heating (30-40°C) is permissible, but cool back to RT before proceeding.[1]

3. Addition of Aldehyde:

  • Add Cyclohexanecarboxaldehyde (1.12 g, 10 mmol) dropwise to the stirring cysteine solution.

  • Observation: The solution may become cloudy initially as the aldehyde disperses, then clear up or form a precipitate as the reaction progresses.[1]

4. Reaction Phase:

  • Stir the mixture vigorously at room temperature (20-25°C) for 12 to 24 hours .

  • Monitoring: While TLC can be used, the precipitation of the product is often the best indicator of progress.

5. Workup and Isolation:

  • Cool the reaction flask in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Filter the white solid under vacuum (Buchner funnel).

  • Wash 1: Wash the filter cake with 10 mL of ice-cold water (removes unreacted cysteine).

  • Wash 2: Wash with 10 mL of cold ethanol/ether mixture (removes unreacted aldehyde).

6. Purification (Recrystallization):

  • Recrystallize the crude solid from hot Ethanol/Water (2:1).

  • Dissolve in minimum hot solvent, filter while hot if necessary, and allow to cool slowly to RT, then to 4°C.

  • Dry the crystals in a vacuum desiccator over

    
     or 
    
    
    
    .
Synthesis Workflow Diagram

Workflow Start Start: Dissolve L-Cysteine in H2O/EtOH (1:1) AddAldehyde Add Cyclohexane- carboxaldehyde (Dropwise) Start->AddAldehyde React Stir at RT (12-24 Hours) AddAldehyde->React Precipitate Cool to 4°C (Induce Precipitation) React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash: 1. Cold H2O 2. Et2O/EtOH Filter->Wash Recryst Recrystallize: Hot EtOH/H2O Wash->Recryst Final Pure Product: White Crystals Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.[5][7][8]

Part 4: Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet specific analytical criteria.

Melting Point
  • Expected Range: 140°C – 180°C (Dependent on diastereomeric ratio and solvation).[1]

  • Note: Thiazolidine-4-carboxylic acids often decompose upon melting. A sharp melting point indicates high purity; a broad range (>3°C) suggests a mixture of diastereomers or solvent inclusion.[1]

NMR Spectroscopy ( H NMR, 300/400 MHz, DMSO- )

NMR is the definitive tool for confirming the structure and determining the cis/trans ratio.[1]

  • H-2 Proton (Thiazolidine Ring): Look for a signal around 4.0 – 4.8 ppm .

    • This proton is adjacent to the sulfur and nitrogen, making it distinct.[1]

    • Differentiation: The chemical shift of H-2 often differs between diastereomers by 0.1–0.3 ppm.

  • H-4 Proton (Alpha-proton): Look for a multiplet or doublet of doublets around 3.5 – 4.2 ppm .

  • Cyclohexyl Protons: A complex series of multiplets in the 1.0 – 2.0 ppm range (integrating to 11 protons).

  • Carboxylic Acid (-COOH): A broad singlet, typically >10 ppm (may not be visible if exchanged with solvent water).

Infrared Spectroscopy (FT-IR)[3][5]
  • N-H Stretch: 3300 – 3450 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Broad).
    
  • C=O Stretch (Acid): 1700 – 1740 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Strong).
    
  • C-S Stretch: 600 – 700 cm

    
     (Weak, but diagnostic).
    

Part 5: Applications in Drug Discovery

Why synthesize this specific derivative? The cyclohexyl group confers unique properties compared to the standard phenyl derivative:

  • Lipophilicity: The cyclohexyl group significantly increases

    
    , enhancing membrane permeability compared to the parent thiazolidine-4-carboxylic acid (thioproline).
    
  • Proline Mimetic: The thiazolidine ring acts as a bioisostere of proline. Incorporating this scaffold into peptides restricts conformational flexibility, potentially locking the peptide into a bioactive conformation.[1]

  • Antioxidant Capacity: The thiazolidine ring can open to release the free thiol (cysteine) under specific physiological conditions, acting as a "prodrug" for intracellular glutathione synthesis.[1]

References

  • BenchChem. (2025).[2] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Retrieved from 9[1]

  • Soares, M. I. L., et al. (2020). Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. ChemicalBook. Retrieved from 10[1][11]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from 12[1]

  • Nagamatsu, T. (1983).[1] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. PubMed.[13] Retrieved from 14

  • Santa Cruz Biotechnology. (2024). 2-Cyclohexyl-thiazolidine-4-carboxylic acid Product Data. Retrieved from 15[1]

Sources

Exploratory

Chemical and Physical Properties of 2-Cyclohexyl-thiazolidine-4-carboxylic Acid

Executive Summary 2-Cyclohexyl-thiazolidine-4-carboxylic acid (CAS 56888-62-1) is a heterocyclic amino acid derivative formed by the condensation of L-cysteine with cyclohexanecarboxaldehyde.[1] As a substituted thiazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-thiazolidine-4-carboxylic acid (CAS 56888-62-1) is a heterocyclic amino acid derivative formed by the condensation of L-cysteine with cyclohexanecarboxaldehyde.[1] As a substituted thiazolidine, it serves as a critical scaffold in medicinal chemistry, functioning as a "pseudoproline" in peptide synthesis to disrupt secondary structures and improve solubility. Furthermore, it acts as a prodrug for L-cysteine and exhibits independent antiviral and antifungal properties.[1] This guide provides a comprehensive analysis of its physicochemical properties, stereochemical complexity, synthetic pathways, and stability profiles.

Chemical Identity & Structure

The compound consists of a five-membered thiazolidine ring substituted at the C2 position with a cyclohexyl group and at the C4 position with a carboxylic acid group.[1]

PropertyDetail
IUPAC Name 2-cyclohexyl-1,3-thiazolidine-4-carboxylic acid
Common Names 2-Cyclohexyl-thioproline; 2-Cyclohexyl-T4C
CAS Number 56888-62-1
Molecular Formula C₁₀H₁₇NO₂S
Molecular Weight 215.31 g/mol
Chirality Two chiral centers (C2 and C4).[1] Derived from L-cysteine (4R), leading to (2R,4R) and (2S,4R) diastereomers.
SMILES OC(=O)[C@@H]1CSC(N1)C2CCCCC2

Synthesis & Stereochemistry

Reaction Mechanism

The synthesis involves the nucleophilic attack of the L-cysteine thiol group on the carbonyl carbon of cyclohexanecarboxaldehyde, followed by hemiacetal formation, dehydration to an imine (Schiff base), and subsequent intramolecular cyclization by the amine.

This reaction is reversible and thermodynamically controlled.[1] The formation of the thiazolidine ring creates a new chiral center at C2.[1] Consequently, the product exists as an equilibrium mixture of two diastereomers:

  • (2R, 4R) : The cyclohexyl group and the carboxyl group are typically in a cis-like relationship (depending on ring puckering), often the thermodynamically favored product.

  • (2S, 4R) : The trans-isomer.[1]

Stereochemical Equilibrium Diagram

The following diagram illustrates the condensation pathway and the equilibrium between the open-chain imine and the closed-ring thiazolidine diastereomers.

SynthesisPathway Cys L-Cysteine (Thiol/Amine Nucleophile) Hem Hemithioacetal Intermediate Cys->Hem Condensation Ald Cyclohexanecarboxaldehyde (Electrophile) Ald->Hem Condensation Imine Schiff Base (Imine) Open Chain Form Hem->Imine - H₂O Dehydration Cis (2R,4R)-Thiazolidine (Major Isomer) Imine->Cis Cyclization (Re face attack) Trans (2S,4R)-Thiazolidine (Minor Isomer) Imine->Trans Cyclization (Si face attack) Cis->Trans Epimerization via Ring Opening

Figure 1: Reaction pathway showing the condensation of L-cysteine and cyclohexanecarboxaldehyde, leading to an equilibrium of diastereomers.

Physicochemical Properties[1][2][3][4][5]

Physical Constants

The cyclohexyl substituent significantly increases lipophilicity compared to the parent thiazolidine-4-carboxylic acid (thioproline), reducing water solubility and enhancing membrane permeability.[1]

PropertyValue / DescriptionSource/Note
Physical State White crystalline solid or powder[1]
Melting Point 184–187 °C[1]
Solubility (Water) Sparingly soluble (Cold); Soluble (Hot)Lipophilic cyclohexyl group reduces polarity.[1]
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol[1]
pKa (COOH) ~1.5 – 1.7 (Predicted)Acidic due to inductive effect of S/N.
pKa (NH) ~6.0 – 6.5 (Predicted)Less basic than proline due to ring strain/S-atom.
LogP ~2.5 – 3.0 (Estimated)Significantly higher than thioproline (-1.4).[1]
Spectroscopic Characterization (NMR)

The diastereomers can be distinguished by 1H NMR, particularly by the chemical shifts of the C2 and C4 protons. The ratio of isomers in solution (e.g., DMSO-d6) is typically around 60:40 to 80:20 favoring the (2R,4R) form.

Typical 1H NMR Signals (DMSO-d6):

  • C2-H (Thiazolidine ring): δ 4.01–4.02 ppm (minor) / δ 3.65–3.69 ppm (major). The position of this proton is diagnostic for the ring closure.[1]

  • C4-H (Alpha proton): δ 3.13–3.16 ppm (multiplet).[1]

  • Cyclohexyl Protons: Broad multiplets in the range of δ 1.0 – 1.8 ppm.[1]

  • NH Proton: Broad singlet, often exchangeable, appearing > 8.0 ppm if visible.

Note: Chemical shifts vary based on the specific diastereomer and solvent environment.[1] Data derived from analogous 2-substituted thiazolidine studies [1][2].

Chemical Stability & Reactivity[1]

Hydrolysis and Ring Opening

Thiazolidines are hydrolytically unstable under certain conditions.[1] The ring exists in equilibrium with the open-chain imine.[1]

  • Acidic pH: Promotes ring stability (protonation of N prevents ring opening).

  • Neutral/Basic pH: Increases the rate of ring opening.[1]

  • Metal Ions: Heavy metals (Hg²⁺, Ag⁺) or oxidants (I₂) have high affinity for the sulfur atom, triggering rapid ring opening and hydrolysis to release free L-cysteine and the aldehyde.

Oxidation

The sulfur atom is susceptible to oxidation.[1]

  • Mild Oxidation: Yields the Sulfoxide (S-oxide).[1]

  • Strong Oxidation: Yields the Sulfone (S,S-dioxide) or oxidative ring cleavage.

  • Implication: Samples should be stored under inert atmosphere (nitrogen/argon) if high purity is required over long periods, though the solid is generally air-stable.

N-Acylation

The secondary amine at position 3 is nucleophilic.[1] It can be acylated (e.g., with Boc-anhydride or Fmoc-Cl) to protect the nitrogen for peptide synthesis.[1] N-acylation "locks" the thiazolidine ring, preventing hydrolysis and fixing the stereochemistry.

Biological Applications

Prodrug for L-Cysteine

Like other thioproline derivatives, 2-cyclohexyl-thiazolidine-4-carboxylic acid functions as a prodrug.[1] Upon entering the cell, enzymatic or non-enzymatic hydrolysis releases L-cysteine, which is a precursor for Glutathione (GSH) . This mechanism provides hepatoprotection against oxidative stress without the toxicity associated with high-dose free cysteine [3].[1]

Antiviral & Antifungal Activity

Derivatives of thiazolidine-4-carboxylic acid have demonstrated broad-spectrum biological activity.[1][2]

  • Tobacco Mosaic Virus (TMV): The 2-cyclohexyl derivative has shown moderate to excellent inhibitory activity (inactivation, curative, and protective) against TMV, often surpassing commercial standards like ribavirin in specific assays [1].

  • Mechanism: Likely involves interference with viral coat protein assembly or induction of plant immune responses.[1]

Pseudoproline in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), thiazolidines are used as "pseudoprolines" (ΨPro). The 2-cyclohexyl group provides steric bulk that disrupts aggregation of the growing peptide chain, increasing solvation and coupling efficiency for "difficult" sequences.

Experimental Protocols

Synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid[1]

Objective: To synthesize the target compound via condensation of L-cysteine and cyclohexanecarboxaldehyde.

Reagents:

  • L-Cysteine hydrochloride (or free base)[1][3]

  • Cyclohexanecarboxaldehyde[1]

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

  • Base: Sodium Acetate or Potassium Bicarbonate (if using HCl salt)

Procedure:

  • Preparation: Dissolve L-cysteine (1.0 equiv) in a 1:1 mixture of Ethanol and Water. If using L-cysteine HCl, add 1.0 equiv of Sodium Acetate to neutralize.[1]

  • Addition: Add cyclohexanecarboxaldehyde (1.0 - 1.1 equiv) dropwise to the stirred solution at room temperature (25°C).

  • Reaction: Stir the mixture for 6–12 hours. The solution may become cloudy as the product precipitates.[1]

  • Isolation: Cool the reaction mixture to 0–4°C to maximize precipitation. Filter the white solid.[1]

  • Purification: Wash the filter cake with cold water and cold ethanol to remove unreacted aldehyde. Recrystallize from hot Ethanol/Water if necessary.[1][2]

  • Drying: Dry under vacuum at 40°C.

Yield: Typically 80–90%.[1] Characterization: Confirm structure via melting point (184–187°C) and 1H NMR.

Hydrolysis/Stability Assay Workflow

The following diagram outlines the workflow to test the hydrolytic stability of the compound, crucial for determining its shelf-life and prodrug release rate.

StabilityWorkflow Start Start: Dissolve Compound (Buffer pH 7.4 / 37°C) Sampling Aliquot Sampling (t = 0, 1, 4, 12, 24 h) Start->Sampling Quench Quench/Stabilize (Acidify or Derivatize free Cys) Sampling->Quench Analysis HPLC / LC-MS Analysis Quench->Analysis Data Calculate Half-life (t1/2) & Hydrolysis Rate (k) Analysis->Data

Figure 2: Experimental workflow for assessing the hydrolytic stability of thiazolidine derivatives.

References

  • Hu, J., et al. (2021).[4] "Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents."[1][5] Molecules, 26(3), 667. Link

  • Gududuru, V., et al. (2005). "Synthesis and biological evaluation of novel thiazolidinone amides." WO2005049591A1.[1] Link

  • Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity." Journal of Medicinal Chemistry, 27(5), 591-596. Link

  • Sigma-Aldrich.[1] (n.d.). "2-Cyclohexyl-thiazolidine-4-carboxylic acid Product Page." Link

Sources

Foundational

Topic: Molecular Structure and Stereochemistry of 2-Cyclohexyl-thiazolidine-4-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the molecular architecture and stereochemical nuances of 2-Cyclohexyl-thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture and stereochemical nuances of 2-Cyclohexyl-thiazolidine-4-carboxylic acid. Moving beyond a basic overview, this document synthesizes structural data, conformational analysis, and state-of-the-art analytical methodologies to offer a holistic understanding for professionals in drug discovery and chemical research.

Foundational Molecular Architecture

2-Cyclohexyl-thiazolidine-4-carboxylic acid is a heterocyclic compound built upon a thiazolidine-4-carboxylic acid scaffold. This core structure, a saturated five-membered ring containing both a sulfur and a nitrogen atom, is a derivative of the amino acid L-cysteine. The molecule's defining features are:

  • Thiazolidine Ring: A non-planar, saturated heterocycle that provides the structural backbone.

  • Carboxylic Acid Group: Located at the 4-position (C4), this functional group is inherited from the L-cysteine precursor.

  • Cyclohexyl Substituent: A bulky, non-polar group attached to the 2-position (C2), which significantly influences the molecule's stereochemistry and conformational preferences.

  • Inherent Chirality: The molecule possesses two stereogenic centers: C4, which retains the (R) configuration from L-cysteine, and C2, which is formed during synthesis.

The presence of these two chiral centers means the compound exists as a pair of diastereomers, the properties and behaviors of which are central to its study.

Synthesis and the Genesis of Stereoisomers

The primary route to synthesizing 2-substituted thiazolidine-4-carboxylic acids is the cyclocondensation reaction between L-cysteine and an appropriate aldehyde or ketone.[1][2] For the title compound, this involves the reaction of L-cysteine with cyclohexanecarboxaldehyde.

Causality of Stereocenter Formation:

  • Fixed Stereocenter at C4: The reaction begins with L-cysteine, which has a fixed absolute configuration of (R) at its alpha-carbon. This carbon becomes the C4 position of the resulting thiazolidine ring, thereby establishing a predetermined (4R) stereochemistry in the product.[1]

  • New Stereocenter at C2: The nucleophilic attack of the cysteine's thiol group (-SH) onto the carbonyl carbon of cyclohexanecarboxaldehyde, followed by the intramolecular cyclization involving the amino group (-NH2), creates a new chiral center at C2.[3] This nucleophilic attack can occur from either face of the intermediate imine (Schiff base), leading to the formation of two possible configurations at C2: (R) or (S).

This process invariably yields a diastereomeric mixture of (2S, 4R) and (2R, 4R) isomers.[1] These isomers are often referred to in cis/trans nomenclature based on the relative orientation of the substituents at C2 (cyclohexyl group) and C4 (carboxylic acid group).

  • (2S, 4R) - cis isomer: The cyclohexyl and carboxylic acid groups are on the same face of the thiazolidine ring.

  • (2R, 4R) - trans isomer: The cyclohexyl and carboxylic acid groups are on opposite faces of the ring.

G L_Cysteine L-Cysteine (4R configuration fixed) Cis_Isomer (2S, 4R) Isomer (cis) L_Cysteine->Cis_Isomer Cyclocondensation Trans_Isomer (2R, 4R) Isomer (trans) L_Cysteine->Trans_Isomer Cyclocondensation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde

Caption: Synthesis of diastereomers from L-cysteine.

Conformational Dynamics and Stereochemical Integrity

The stereochemistry of 2-Cyclohexyl-thiazolidine-4-carboxylic acid is not static. The molecule exhibits dynamic behavior in solution, primarily concerning the conformation of the five-membered ring and the potential for interconversion between diastereomers.

Thiazolidine Ring Conformation

The thiazolidine ring is not planar and typically adopts a "twist" or "envelope" conformation to minimize steric strain.[4] The specific conformation is heavily influenced by the nature and orientation of its substituents. The bulky cyclohexyl group at C2 and the carboxylic acid at C4 will dictate the most energetically favorable puckering of the ring, which can differ between the cis and trans diastereomers.

Epimerization at the C2 Position

A critical aspect of thiazolidine chemistry is the epimerization at the C2 position. In solution, the cis and trans diastereomers can interconvert through a reversible ring-opening mechanism.[5][6] This process proceeds via a transient acyclic Schiff base intermediate. The equilibrium between the two diastereomers is often influenced by solvent polarity and pH.[2][5][7]

Why this matters: For drug development, understanding this equilibrium is paramount. If one diastereomer is biologically active and the other is inactive or toxic, their interconversion in vivo could have significant pharmacological consequences. The stability of the desired stereoisomer under physiological conditions must be thoroughly evaluated.

G Cis (2S, 4R) - cis isomer SchiffBase Acyclic Schiff Base (Intermediate) Cis->SchiffBase Ring Opening Trans (2R, 4R) - trans isomer SchiffBase->Trans Ring Closure

Caption: Epimerization at C2 via a Schiff base intermediate.

Authoritative Structural Elucidation: Protocols and Rationale

Unambiguous characterization of the molecular structure and stereochemistry requires a multi-pronged analytical approach. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for determining the relative stereochemistry in solution.

  • Expertise & Rationale: Standard 1D ¹H and ¹³C NMR confirm the core structure and connectivity.[8][9][10] However, to differentiate diastereomers, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. A NOESY experiment detects protons that are close in space (<5 Å). For the cis isomer (2S, 4R), the protons at C2 and C4 are on the same face of the ring, resulting in a strong NOE cross-peak. Conversely, in the trans isomer (2R, 4R), these protons are far apart, and no significant NOE correlation is observed.[8][11] This provides definitive proof of the relative stereochemistry.

Proton Expected ¹H Chemical Shift (ppm) - cis Isomer Expected ¹H Chemical Shift (ppm) - trans Isomer Key Differentiator
H-2 (methine)~5.6~5.7Subtle shift difference
H-4 (methine)~4.0-4.2~4.1-4.3Subtle shift difference
H-5 (methylene)~3.2-3.5~3.2-3.5Complex multiplets
Cyclohexyl-H~1.0-2.0~1.0-2.0Broad multiplet region
NOESY H2-H4 Strong Correlation No/Weak Correlation Unambiguous Identifier
Table 1: Hypothetical NMR data for differentiating diastereomers.
Single-Crystal X-ray Crystallography

This technique provides the gold standard for absolute structural determination in the solid state.

  • Expertise & Rationale: X-ray crystallography is an unequivocal tool for authenticating the stereochemistry of chiral compounds.[12] By diffracting X-rays through a single crystal of one of the purified diastereomers, a three-dimensional electron density map is generated.[13] This allows for the precise determination of:

    • Absolute Configuration: Confirms the (R) or (S) assignment at both C2 and C4.

    • Conformation: Reveals the exact bond lengths, angles, and the puckering of the thiazolidine ring in the solid state.

    • Intermolecular Interactions: Identifies hydrogen bonding networks and crystal packing forces.[4]

The primary challenge is often technical: growing diffraction-quality single crystals, which requires a highly pure sample of a single diastereomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for both the analytical quantification and preparative separation of the diastereomeric mixture.

  • Expertise & Rationale: Since diastereomers have different physical properties, they can be separated using chromatography. Chiral HPLC, employing a Chiral Stationary Phase (CSP), is a highly effective method.[14][15] The CSP creates a chiral environment where the two diastereomers interact differently, leading to different retention times and thus, separation. This is crucial for isolating each isomer for individual biological testing and for determining the diastereomeric ratio of a synthetic batch.[3]

Experimental Protocols

The following protocols are designed as self-validating systems for the synthesis and analysis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid.

Protocol 1: Synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid

This protocol is adapted from general procedures for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.[10]

  • Dissolution: Dissolve L-cysteine hydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of cysteine).

  • Buffering: Add sodium acetate (0.9 eq) to the solution to neutralize the hydrochloride and free the amine.

  • Aldehyde Addition: In a separate flask, dissolve cyclohexanecarboxaldehyde (1.05 eq) in ethanol (approx. 10 mL per mL of aldehyde). Add this solution dropwise to the stirring cysteine solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. A white precipitate should begin to form. Continue stirring for 12-24 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration & Washing: Collect the white solid product by suction filtration. Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield a mixture of (2S, 4R) and (2R, 4R)-2-Cyclohexyl-thiazolidine-4-carboxylic acid.

G Start Start: Dissolve L-Cysteine HCl & NaOAc in Water AddAldehyde Add Ethanolic Solution of Cyclohexanecarboxaldehyde Start->AddAldehyde React Stir at Room Temp (12-24h) Precipitate Forms AddAldehyde->React Isolate Cool in Ice Bath React->Isolate Filter Suction Filtration Isolate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: Diastereomeric Mixture Product Dry->End

Caption: Workflow for the synthesis protocol.

Protocol 2: Diastereomer Separation by Chiral HPLC

This protocol outlines a method development workflow.

  • Column Selection (Trustworthiness): Begin with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H). These columns are known for their broad applicability in separating chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the carboxylic acid, ensuring good peak shape.

    • Reverse Phase: Alternatively, use a mobile phase of Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Method Optimization:

    • Inject the diastereomeric mixture and monitor the chromatogram at ~210 nm.

    • If separation is poor, systematically vary the ratio of the strong solvent (Isopropanol or Acetonitrile).

    • Adjust the flow rate (typically 0.5-1.0 mL/min) to optimize resolution and analysis time.

    • Temperature can also be a critical parameter; analyze at a controlled temperature (e.g., 25°C) to ensure reproducibility.[14]

  • Validation: Once baseline separation is achieved, the method can be used for quantifying the diastereomeric ratio or for scaling up to preparative chromatography to isolate each isomer.

Conclusion

The molecular structure and stereochemistry of 2-Cyclohexyl-thiazolidine-4-carboxylic acid are defined by the fixed (4R) configuration from its L-cysteine precursor and the newly formed, conformationally dynamic stereocenter at C2. The presence of the bulky cyclohexyl group governs the conformational preferences of the thiazolidine ring and influences the equilibrium between the cis (2S, 4R) and trans (2R, 4R) diastereomers. A rigorous, multi-technique approach combining NMR (especially NOESY), X-ray crystallography, and chiral HPLC is not merely recommended but essential for the unambiguous characterization of this molecule. For researchers in drug development, this level of detailed structural and stereochemical understanding is a prerequisite for interpreting biological activity and advancing a candidate compound.

References

  • MDPI. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available from: [Link]

  • ResearchGate. (2024, May 13). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available from: [Link]

  • ACS Omega. (2025, September 30). Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids: A Combined Experimental and Theoretical Study. Available from: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. Available from: [Link]

  • Modern Scientific Press. (2014, June 6). Thiazolidin and Thiazan-4-ones: Synthesis, Conformational Analysis, Antimicrobial and Cytotoxic Activity. Available from: [Link]

  • ResearchGate. (2025, August 6). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available from: [Link]

  • Taylor & Francis Online. (2016, March 21). Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. Available from: [Link]

  • Semantic Scholar. (2020, March 1). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • PubMed. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Available from: [Link]

  • Nova Science Publishers. Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Available from: [Link]

  • Scilit. (1981). Epimerization at C-2 of 2-substituted thiazolidine-4-carboxylic acids. Available from: [Link]

  • Scilit. (1986). NMR Determination of absolute configurations in 2-alkylthiazolidine-4-carboxylic acids. Available from: [Link]

  • PubMed. (1981). Epimerization at C-2 of 2-substituted thiazolidine-4-carboxylic acids. Available from: [Link]

  • Molnar Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available from: [Link]

  • University of Regensburg. (2020, May 7). Chiral separations of stereoisomers. Available from: [Link]

  • ResearchGate. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

  • PubMed. (1985). Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • PubMed. (1989, August). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. Available from: [Link]

Sources

Exploratory

The Thiazolidine-4-Carboxylic Acid (TCA) Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary Thiazolidine-4-carboxylic acid (TCA), commonly known as thioproline, is a cyclic sulfur-containing amino acid that serves as a highly versatile pharmacophore in modern medicinal chemistry. Formed primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidine-4-carboxylic acid (TCA), commonly known as thioproline, is a cyclic sulfur-containing amino acid that serves as a highly versatile pharmacophore in modern medicinal chemistry. Formed primarily through the nucleophilic cyclization of L-cysteine with aldehydes or ketones, the TCA scaffold provides a rigid, functionalizable core that can be tailored to interact with a wide array of biological targets.

Recent advancements have demonstrated the profound therapeutic potential of TCA derivatives, ranging from potent antiviral agents (specifically targeting influenza neuraminidase) [1] to anti-diabetic compounds [3], and broad-spectrum antibacterial and anticancer metal complexes [4]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the synthetic methodologies, mechanistic pathways, and structure-activity relationships (SAR) governing TCA derivatives.

Synthetic Methodologies & Workflow

The synthesis of TCA derivatives is fundamentally driven by the condensation of L-cysteine with carbonyl compounds. However, achieving high stereoselectivity and yield requires precise control over reaction conditions.

Protocol: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

Causality & Rationale: The synthesis relies on L-cysteine providing both a nucleophilic thiol (-SH) and an amino (-NH


) group. These groups undergo a concerted nucleophilic attack on the carbonyl carbon of an aldehyde. Maintaining a slightly basic to neutral pH (7–8) is critical; excessive acidity protonates the amine (-NH

), destroying its nucleophilicity, while excessive basicity or oxygen exposure accelerates the oxidative dimerization of cysteine into cystine, drastically reducing yields[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of L-cysteine hydrochloride in 20 mL of a hydroalcoholic medium (e.g., 95% ethanol).

  • pH Adjustment: Gradually add a mild base (e.g., sodium acetate) to adjust the solution to a pH of 7–8, ensuring the amine group remains deprotonated.

  • Condensation: Add an equimolar amount (10 mmol) of the substituted aromatic aldehyde (e.g., 2-hydroxybenzaldehyde).

  • Reflux: Heat the mixture to reflux under a strict nitrogen atmosphere for 4–6 hours. Self-Validation: The nitrogen blanket is a self-validating control against thiol oxidation.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane) to confirm the disappearance of the starting aldehyde.

  • Isolation: Cool the mixture to 0–5°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure diastereomeric TCA core.

  • Validation: Confirm the cyclization via IR spectroscopy by observing the disappearance of the free -SH stretch (typically around 2550 cm

    
    ) and the presence of the new C-S-C linkage.
    
Protocol: Synthesis of TCA Metal Complexes

Causality & Rationale: Complexing TCA derivatives with transition metals (e.g., Cu(II), Fe(II), VO(II)) significantly enhances their antibacterial and anticancer profiles. This enhancement is governed by Tweedy's chelation theory and Overtone's concept of cell permeability [6]. Chelation delocalizes the


-electrons and partially shares the metal's positive charge with the donor groups of the TCA ligand. This drastically reduces the polarity of the metal ion and increases the overall lipophilicity of the complex, allowing it to easily penetrate the lipid bilayer of bacterial or cancer cells to disrupt internal enzymatic processes.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized TCA ligand in 15 mL of hot ethanol.

  • Metal Addition: Prepare a solution of the transition metal salt (e.g., 1.0 mmol of CuSO

    
    ·5H
    
    
    
    O) in 10 mL of ethanol.
  • Complexation: Add the metal solution dropwise to the ligand solution to achieve a 1:2 (Metal:Ligand) molar ratio.

  • Reflux: Reflux the resulting mixture for 2–3 hours.

  • Collection: Allow the solution to cool to room temperature. Collect the precipitated complex by filtration.

  • Purification: Wash the precipitate sequentially with ethanol and diethyl ether, then dry in a desiccator over anhydrous CaCl

    
    .
    

SynthWorkflow A L-Cysteine Hydrochloride C Condensation Reaction (Ethanol, Reflux, pH 7-8) A->C B Aldehyde / Ketone B->C D 2-Aryl-thiazolidine-4-carboxylic acid (TCA Core) C->D Nucleophilic Cyclization E Amidation / Esterification D->E Acyl chlorides / Amines F Metal Complexation (CuSO4, Reflux) D->F Metal Salts (Cu, Fe, VO) G TCA Amide/Ester Derivatives (Antiviral / Anti-diabetic) E->G H TCA Metal Complexes (Antibacterial / Anticancer) F->H

General synthetic workflow for thiazolidine-4-carboxylic acid derivatives and metal complexes.

Pharmacological Profiling & Mechanisms of Action

Antiviral Activity (Influenza A)

TCA derivatives have emerged as potent inhibitors of the Influenza A virus by targeting Neuraminidase (NA), an essential enzyme for viral replication and propagation. Certain derivatives, such as compound 4f, exhibit an IC


 of 0.14 µM, showcasing strong competitive inhibition within the NA active pocket[1]. Furthermore, amino acid-coupled TCA derivatives (e.g., compounds 4a and 8a) demonstrate dual-action capabilities by not only inhibiting NA but also exhibiting strong Hemagglutination Inhibition (HAI), effectively blocking viral entry into host cells [2].

NAMechanism V Influenza A Virus H Host Cell Surface (Sialic Acid Receptors) V->H Binding via Hemagglutinin (HA) N Viral Neuraminidase (NA) Cleaves Sialic Acid H->N Budding Virion R Viral Release & Propagation N->R Active Enzyme B Viral Aggregation (Infection Halted) N->B Inhibited Enzyme T TCA Derivative (e.g., Compound 4a / 4f) T->N Competitive Inhibition

Proposed antiviral mechanism via neuraminidase (NA) inhibition by TCA derivatives.

Anti-Diabetic Activity

The management of postprandial hyperglycemia relies heavily on the inhibition of carbohydrate-hydrolyzing enzymes. Recent SAR studies highlight that specific substitutions on the phenyl ring of TCA derivatives yield exceptional


-amylase and 

-glucosidase inhibitors. For instance, compound 5e has demonstrated an

-amylase IC

of 24.13 µg/mL, outperforming the standard drug acarbose (IC

= 32.27 µg/mL) [3].
Antibacterial and Anticancer Activity

As established by Tweedy's theory, the complexation of TCA derivatives with metals like Cu(II) and Fe(II) drastically improves their bio-activeness against pathogens such as Pseudomonas aeruginosa and Streptococcus epidermis [4]. In oncology, 2-aryl-1,3-thiazolidine-4-carboxylic acids and bisthiazolidine amides function by inhibiting G protein-coupled receptor (GPCR) signals involved in prostate cancer proliferation, inducing reverse transformation in tumor cells, and triggering ROS-mediated apoptosis [5] [7].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative efficacy of leading TCA derivatives across various therapeutic targets, providing a benchmark for future structural optimizations.

Compound / DerivativeTarget / Disease AreaKey Efficacy MetricReference
Compound 4f Influenza A (Neuraminidase)IC

= 0.14 µM
[1]
Compounds 4a, 8a Influenza A (H7N3)High HAI potency, Low MIC[2]
Compound 5e Diabetes (

-amylase)
IC

= 24.13 µg/mL
[3]
Compounds 5f, 5g Diabetes (

-glucosidase)
IC

= 22.76 - 25.68 µg/mL
[3]
Cu(II), Fe(II) Complexes Antibacterial (P. aeruginosa)High Zone of Inhibition[4]
Bisthiazolidine amides Antibacterial / AnticancerBroad-spectrum inhibition[7]

References

  • Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Taylor & Francis.[Link]

  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics.[Link]

  • Nawar, F. A., et al. (2020). Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). Egypt. J. Chem.[Link]

  • RU2630775C2 - 2-aryl-1,3-thiazolidine-4-carboxylic acids with anti-tumour activity.
  • Uyar, Z., et al. (2017). Synthesis, Characterization, and Cytotoxic Activities of a Schiff Base Ligand and Its Binuclear Copper(II) and Manganese(III) Complexes. DergiPark.[Link]

  • Abbas, S., et al. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacteria and anti-prostate cancer agents. Taylor & Francis.[Link]

Foundational

Technical Monograph: 2-Cyclohexyl-thiazolidine-4-carboxylic Acid (Cyclo-TCA)

Role: Lipophilic Prodrug of L-Cysteine Context: Glutathione Restoration and Oxidative Stress Management Executive Summary 2-Cyclohexyl-thiazolidine-4-carboxylic acid (Cyclo-TCA) represents a specialized class of 2-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Lipophilic Prodrug of L-Cysteine Context: Glutathione Restoration and Oxidative Stress Management

Executive Summary

2-Cyclohexyl-thiazolidine-4-carboxylic acid (Cyclo-TCA) represents a specialized class of 2-substituted thiazolidine prodrugs designed to deliver L-cysteine intracellularly. Unlike N-acetylcysteine (NAC), which relies on deacetylation, or L-2-oxothiazolidine-4-carboxylic acid (Procysteine/OTC), which requires enzymatic cleavage by 5-oxoprolinase, Cyclo-TCA functions via a non-enzymatic, hydrolytic equilibrium .

The incorporation of a cyclohexyl group at the C2 position confers significant lipophilicity (LogP > 1.5), theoretically enhancing blood-brain barrier (BBB) penetration and cellular uptake compared to hydrophilic analogs. However, the release mechanism generates cyclohexanecarboxaldehyde as a byproduct, necessitating a rigorous evaluation of the benefit-risk profile regarding aldehyde toxicity versus antioxidant efficacy. This guide details the synthesis, physicochemical properties, hydrolytic mechanism, and experimental validation of Cyclo-TCA.

Chemical Architecture & Synthesis[1]

Structural Basis

Cyclo-TCA is a condensation product of L-cysteine and cyclohexanecarboxaldehyde . The formation of the thiazolidine ring creates a new chiral center at C2. Consequently, the product exists as a mixture of diastereomers (typically (2R, 4R) and (2S, 4R)), unless stereoselective synthesis or resolution is employed.

PropertySpecification
IUPAC Name 2-Cyclohexyl-1,3-thiazolidine-4-carboxylic acid
Molecular Formula C₁₀H₁₇NO₂S
Molecular Weight 215.31 g/mol
Chirality C4 (Fixed, R-configuration from L-Cysteine); C2 (Variable, R/S)
Lipophilicity (Calc. LogP) ~1.8 - 2.2 (High membrane permeability)
Solubility Soluble in Ethanol, DMSO; Low solubility in water compared to parent thiazolidine
Synthesis Protocol (Schiff Base Condensation)

The synthesis exploits the nucleophilic attack of the cysteine sulfhydryl and amino groups on the carbonyl carbon of the aldehyde.

Protocol:

  • Reagents: L-Cysteine hydrochloride (1.0 eq), Cyclohexanecarboxaldehyde (1.1 eq), Sodium Acetate (1.0 eq), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve L-cysteine HCl and NaOAc in degassed water.

    • Add cyclohexanecarboxaldehyde dropwise in ethanol solution.

    • Stir at room temperature (20-25°C) for 12–24 hours under N₂ atmosphere.

    • The product precipitates as a white solid.

  • Purification: Filter and wash with cold diethyl ether to remove unreacted aldehyde. Recrystallize from aqueous ethanol.

  • Yield: Typically 70–85%.

Mechanism of Action: The Hydrolytic Switch

The core efficacy of Cyclo-TCA relies on its "masked" nature. It is stable in the acidic environment of the stomach but undergoes spontaneous ring-opening at physiological pH (7.4), releasing L-cysteine.

Hydrolysis Equilibrium

Unlike Procysteine (OTC), which is an enzyme substrate, 2-alkyl thiazolidines exist in a pH-dependent equilibrium with the open-chain Schiff base, which subsequently hydrolyzes.

Pathway Dynamics:

  • Ring Opening: The thiazolidine ring opens to form an intermediate Schiff base (imine).

  • Hydrolysis: Water attacks the imine bond, releasing free L-cysteine and cyclohexanecarboxaldehyde.

  • GSH Synthesis: Released L-cysteine is the rate-limiting precursor for

    
    -glutamylcysteine ligase (
    
    
    
    -GCL), driving Glutathione (GSH) production.
Visualization of Mechanism

G Prodrug Cyclo-TCA (Lipophilic Prodrug) Schiff Schiff Base Intermediate Prodrug->Schiff Ring Opening (pH 7.4) Cysteine L-Cysteine (Active Precursor) Schiff->Cysteine Hydrolysis Aldehyde Cyclohexane- carboxaldehyde Schiff->Aldehyde + H₂O GSH Glutathione (GSH) Cysteine->GSH γ-GCL / GSS Enzymes Detox Oxidation to Carboxylic Acid Aldehyde->Detox ALDH Metabolism

Caption: Figure 1.[1] The hydrolytic activation pathway of Cyclo-TCA. The equilibrium shifts toward hydrolysis at physiological pH, releasing the active thiol and the aldehyde byproduct.

Biological Impact & Safety Considerations

Efficacy: GSH Restoration

Studies on 2-substituted thiazolidines demonstrate their ability to protect against acetaminophen-induced hepatotoxicity by maintaining intracellular GSH levels. The lipophilicity of Cyclo-TCA suggests it may be superior in loading cells with "latent" cysteine compared to ionic compounds, particularly in the central nervous system (CNS).

Toxicology: The Aldehyde Factor

The limiting factor for this prodrug class is the toxicity of the released carbonyl component.

  • Cyclohexanecarboxaldehyde: Known irritant (lachrymator).[2] While less toxic than formaldehyde, it lacks the metabolic safety of sugars (e.g., ribose in RibCys).

  • Mitigation: The body detoxifies this aldehyde via Aldehyde Dehydrogenase (ALDH) to cyclohexanecarboxylic acid, which is then conjugated and excreted.

  • Risk: High doses may deplete ALDH capacity or cause local irritation.

Experimental Protocols

Protocol A: In Vitro Hydrolysis Assay

Objective: Determine the half-life (


) of Cyclo-TCA at physiological pH.
  • Preparation: Dissolve Cyclo-TCA (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO (to ensure solubility).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Derivatization: React aliquots with Ellman’s Reagent (DTNB) to detect free sulfhydryl (-SH) groups.

  • Quantification: Measure absorbance at 412 nm.

  • Calculation: Plot [Free Cysteine] vs. Time. Fit to first-order kinetics to derive

    
     and 
    
    
    
    .
Protocol B: Intracellular GSH Restoration

Objective: Validate efficacy in oxidative stress models (e.g., HepG2 cells).

  • Cell Culture: Seed HepG2 cells in 96-well plates.

  • Depletion: Treat with Buthionine Sulfoximine (BSO, 100 µM) for 12h to deplete basal GSH.

  • Treatment: Wash cells and treat with Cyclo-TCA (0.1, 0.5, 1.0 mM) vs. NAC (control) for 4–8 hours.

  • Lysis: Lyse cells using 5% Sulfosalicylic Acid (SSA).

  • Assay: Measure Total GSH using the Glutathione Reductase recycling assay (DTNB + NADPH).

  • Normalization: Normalize GSH levels to total protein content (BCA Assay).

Cellular Signaling Workflow

The following diagram illustrates the integration of Cyclo-TCA into the cellular antioxidant defense system.

CellPath cluster_extracellular Extracellular Space cluster_cytosol Cytosol CycloTCA_Ex Cyclo-TCA CycloTCA_In Cyclo-TCA CycloTCA_Ex->CycloTCA_In Passive Diffusion (Lipophilic) Cys L-Cysteine CycloTCA_In->Cys Hydrolysis Ald Aldehyde CycloTCA_In->Ald Hydrolysis GGC γ-Glu-Cys Cys->GGC + Glu (γ-GCL) Glu Glutamate Gly Glycine GSH_Cyto Glutathione (GSH) GGC->GSH_Cyto + Gly (GSS) ROS ROS / Toxins GSH_Cyto->ROS Neutralization

Caption: Figure 2.[3] Cellular uptake and metabolic conversion of Cyclo-TCA into functional Glutathione.

References

  • Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489–491. Link

  • Roberts, J. C., Nagasawa, H. T., Zera, R. T., Fricke, R. F., & Goon, D. J. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 30(10), 1891–1896. Link

  • Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds: biological implications. Acta Biochimica Polonica, 49(3), 559–568. Link

  • PubChem. (2025).[2] Cyclohexanecarboxaldehyde - Compound Summary.[2] National Library of Medicine. Link

  • Zhang, Y., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 335. Link

Sources

Exploratory

The Chemistry and Therapeutic Potential of 2-Substituted Thiazolidine-4-Carboxylic Acids: A Technical Guide

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a wide range of pharmacological responses. The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prime example of such a scaffold.[1][2] When this core is further functionalized, particularly with a carboxylic acid at the 4-position and a variable substituent at the 2-position, a class of compounds known as 2-substituted thiazolidine-4-carboxylic acids (T4CAs) is formed. These molecules have garnered significant attention from researchers in drug discovery and development for their diverse and potent biological activities.[1][3][4]

This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted biological background of 2-substituted thiazolidine-4-carboxylic acids. We will delve into the causal relationships behind synthetic strategies, elucidate the mechanisms underpinning their therapeutic effects, and present practical, field-proven protocols for their preparation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

A Historical Perspective: From Prodrugs to Multifunctional Agents

The initial interest in 2-substituted thiazolidine-4-carboxylic acids stemmed from their potential as prodrugs of L-cysteine.[5][6][7][8] L-cysteine, a crucial amino acid with antioxidant and detoxification properties, has limited therapeutic utility due to its rapid metabolism and poor cellular uptake. The core concept was to mask the reactive thiol group of L-cysteine within a stable thiazolidine ring, which could then be cleaved in vivo to release the parent amino acid.

Pioneering work in the 1980s demonstrated that 2-substituted thiazolidine-4(R)-carboxylic acids could effectively protect against acetaminophen-induced hepatotoxicity by replenishing intracellular glutathione stores via the slow release of L-cysteine.[5][6][7][8] This discovery opened the door for exploring a wide array of substituents at the 2-position to modulate the rate of L-cysteine release and to introduce additional pharmacological activities. Over time, research has revealed that the T4CA scaffold is not merely a delivery vehicle but possesses intrinsic biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][9][10][11]

The Art of Synthesis: Crafting Thiazolidine-4-Carboxylic Acids

The primary and most widely employed method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids is the nucleophilic condensation of L-cysteine with an aldehyde or ketone.[3][4][12][13][14][15] This one-pot reaction is elegant in its simplicity and efficiency.

Core Synthetic Principle: Nucleophilic Cyclization

The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the aldehyde or ketone, followed by an intramolecular cyclization through the attack of the amino group on the resulting hemiaminal intermediate. The final step involves the elimination of a water molecule to form the stable thiazolidine ring.

G cluster_0 Reaction Mechanism L-Cysteine L-Cysteine Hemiaminal Hemiaminal Intermediate L-Cysteine->Hemiaminal Nucleophilic attack of thiol Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Thiazolidine 2-Substituted Thiazolidine-4-Carboxylic Acid Hemiaminal->Thiazolidine Intramolecular cyclization & dehydration

Caption: General mechanism for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.

Stereochemical Considerations

A critical aspect of this synthesis is the generation of a new stereocenter at the C2 position. Since L-cysteine possesses (R) stereochemistry at the C4 position, the reaction typically yields a mixture of diastereomers (cis and trans). The ratio of these diastereomers can be influenced by factors such as the solvent, temperature, and the nature of the substituent on the aldehyde.[13][16][17]

Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids

This protocol provides a detailed methodology for the synthesis of a representative 2-aryl thiazolidine-4-carboxylic acid.

Materials:

  • L-cysteine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).[13]

  • To this solution, add the aromatic aldehyde (1.0 eq) and stir the mixture at room temperature for 12-24 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will typically form. Filter the solid product and wash it with cold diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the 2-aryl thiazolidine-4-carboxylic acid.[3]

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic singlet for the C2 proton in the ¹H NMR spectrum is a key indicator of product formation.[3]

A Spectrum of Biological Activities: From Antioxidant to Anticancer

The therapeutic potential of 2-substituted thiazolidine-4-carboxylic acids is remarkably broad, with the nature of the substituent at the C2 position playing a pivotal role in dictating the primary biological activity.

Antioxidant and Hepatoprotective Effects

As previously mentioned, the foundational biological activity of many T4CAs is their ability to act as L-cysteine prodrugs, thereby replenishing intracellular glutathione (GSH) levels.[5][6] GSH is a critical endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS). By delivering L-cysteine, T4CAs can mitigate oxidative stress and protect organs, particularly the liver, from toxic insults.[5][7][8]

The antioxidant properties are not solely dependent on L-cysteine release. The thiazolidine ring itself, particularly when substituted with electron-donating groups on an aryl ring at the C2 position, can directly scavenge free radicals.[1][3][12][18] For instance, derivatives with methoxy or hydroxyl groups on a C2-phenyl ring exhibit enhanced radical scavenging activity compared to those with electron-withdrawing groups.[12][18]

G cluster_0 Antioxidant Mechanism T4CA 2-Substituted Thiazolidine-4-Carboxylic Acid (T4CA) LCysteine L-Cysteine T4CA->LCysteine In vivo hydrolysis CellProtection {Cellular Protection} T4CA->CellProtection Direct Radical Scavenging GSH Glutathione (GSH) LCysteine->GSH Biosynthesis GSH->CellProtection Neutralizes ROS ROS Reactive Oxygen Species (ROS) ROS->CellProtection Causes Damage

Caption: Dual antioxidant mechanism of 2-substituted T4CAs.

Anticancer Activity

More recently, certain 2-arylthiazolidine-4-carboxylic acid amides have emerged as potent cytotoxic agents against various cancer cell lines, including prostate cancer.[9] The proposed mechanism involves the induction of apoptosis (programmed cell death).[9] The structural modifications from the carboxylic acid to the amide at the 4-position appear to be crucial for this anticancer activity, highlighting the tunability of the T4CA scaffold.

Antiviral and Other Activities

The versatility of the T4CA scaffold is further demonstrated by its antiviral properties. Several derivatives have been identified as inhibitors of the influenza virus neuraminidase, a key enzyme for viral replication.[10][11][19][20] Additionally, T4CA derivatives have been investigated for their potential as antidiabetic, anti-inflammatory, and neuroprotective agents.[21][22][23][24]

Structure-Activity Relationships (SAR): A Summary

The biological activity of 2-substituted T4CAs is exquisitely sensitive to the nature of the substituent at the C2 position. The following table summarizes key structure-activity relationships gleaned from the literature.

Substituent at C2Primary Biological ActivityKey FindingsReferences
Alkyl (e.g., methyl, propyl)Hepatoprotective (L-cysteine prodrug)Potent protection against acetaminophen toxicity.[5][7][8]
Aryl with electron-donating groups (e.g., -OCH₃, -OH)Antioxidant (direct radical scavenging)Enhanced free radical scavenging activity.[1][12]
Aryl with electron-withdrawing groups (e.g., -Cl, -NO₂)Reduced antioxidant activityLower radical scavenging potential compared to electron-donating groups.[12][18]
Aryl (in amide form at C4)AnticancerPotent cytotoxicity against prostate cancer cells.[9]
Various substituted aryl/heteroarylAnti-influenza (Neuraminidase inhibition)Moderate to potent inhibition of influenza neuraminidase.[19]

Future Directions and Conclusion

The journey of 2-substituted thiazolidine-4-carboxylic acids from simple L-cysteine prodrugs to a versatile class of multifunctional therapeutic agents is a testament to the power of medicinal chemistry. The inherent "drug-likeness" of the T4CA scaffold, combined with the ease of synthetic modification at the C2 position, ensures its continued relevance in drug discovery.

Future research will likely focus on:

  • Combinatorial Synthesis and High-Throughput Screening: To rapidly explore a vast chemical space of C2 substituents and identify novel biological activities.

  • Elucidation of Novel Mechanisms of Action: To move beyond the established antioxidant and prodrug roles and uncover new cellular targets.

  • Development of Targeted Delivery Systems: To enhance the efficacy and reduce the side effects of potent T4CA derivatives.

References

  • Anis, I., Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Begum, N., Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

  • Anis, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]

  • Arora, K., et al. (2013). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Scholars Research Library.
  • Nagasawa, H. T., Goon, D. J. W., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. ACS Publications. [Link]

  • Li, Z., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584–2588. [Link]

  • Kim, H. R., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281–1290. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
  • Tsuchiya, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-Stage.
  • Arora, K., et al. (2017). Chapter 9.
  • Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yuzon, D. L. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489–491. [Link]

  • Nagasawa, H. T., et al. (1984). 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. OSTI.GOV. [Link]

  • BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. BenchChem.
  • Anis, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed.
  • Ratuld, Y. D., & Lindberg, U. H. (1990). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]

  • A review on thiazolidine derivatives. (2025). ResearchGate. [Link]

  • Thiazolidine. Wikipedia.
  • Liu, A. L., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. PubMed. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2025). ResearchGate. [Link]

  • Sano, K., et al. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Wang, B., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.
  • Włodek, L., Radomski, J., & Wróbel, M. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical Pharmacology, 46(1), 190–193. [Link]

  • Schmolka, I. R., & Spoerri, P. E. (1957). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids.
  • Tsuchiya, T., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. PubMed. [Link]

  • Jain, N., et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science Publishers.
  • Lesyk, R. B., & Zimenkovsky, B. S. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). PMC.
  • Anis, I., et al. (2025). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. [Link]

  • El-Sayed, I. E., et al. (2018). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar.
  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics.
  • Wujec, M., & Paneth, A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI.
  • Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. (2023). Journal of Kufa for Chemical Sciences.
  • Soloway, H., et al. (1948). 2-Substituted-thiazolidine-4-carboxylic Acids. Journal of the American Chemical Society.
  • Al Kury, L. T., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis.

Sources

Foundational

Harnessing the Antioxidant Potential of Thiazolidine Derivatives: A Technical Guide to Mechanisms, SAR, and Assay Validation

Executive Summary Thiazolidine and its oxidized counterpart, thiazolidin-2,4-dione (TZD), represent highly versatile heterocyclic scaffolds in medicinal chemistry. While historically recognized for their hypoglycemic eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidine and its oxidized counterpart, thiazolidin-2,4-dione (TZD), represent highly versatile heterocyclic scaffolds in medicinal chemistry. While historically recognized for their hypoglycemic efficacy via PPAR-γ agonism, recent drug development efforts have pivoted toward their potent antioxidant capabilities [1]. Oxidative stress—driven by an imbalance of reactive oxygen species (ROS)—is a primary vector for cellular apoptosis, lipid peroxidation, and DNA degradation. As a Senior Application Scientist, understanding the precise proton-donating mechanics and structure-activity relationships (SAR) of TZDs is critical for optimizing these compounds into viable therapeutic candidates.

This whitepaper provides an in-depth, mechanistic exploration of thiazolidine derivatives, detailing their antioxidant pathways, quantitative SAR data, and self-validating experimental methodologies required for rigorous preclinical evaluation.

Mechanistic Foundations of TZD Antioxidant Activity

The antioxidant efficacy of thiazolidine derivatives is not monolithic; it operates through a dual-axis mechanism involving direct chemical neutralization and indirect enzymatic modulation.

  • Direct ROS Scavenging (Proton Donation): Oxidative stress is propagated by electron-deficient free radicals (e.g., superoxide

    
    , hydroxyl 
    
    
    
    ). TZD derivatives interrupt this cascade by acting as proton donors. The heterocyclic nitrogen and sulfur atoms, combined with specific ring substitutions, create an electron-dense core that readily donates a proton (
    
    
    ) to neutralize ROS into stable, non-reactive molecules [1].
  • Enzymatic & Receptor Modulation: Beyond direct scavenging, specific thiazolidine-4-one derivatives exhibit high binding affinity for human peroxiredoxin 5 (PRDX5), a critical enzyme in neutralizing alkyl hydroperoxides and peroxynitrite. Molecular docking studies confirm that hydrogen bond interactions between TZD ligands and PRDX5 amino acid residues (Cys47, Arg127, Thr44) significantly amplify systemic antioxidant defenses[3].

ROS_Mechanism OxidativeStress Oxidative Stress (O2-, OH-, H2O2) Neutralization ROS Neutralization (Stable Molecules) OxidativeStress->Neutralization Scavenged by Enzymes Oxidant Enzymes (NADPH oxidase, SOD) Enzymes->OxidativeStress Generates ROS TZD Thiazolidine Derivatives (Proton Donors) PPAR PPAR-γ Activation (Gene Regulation) TZD->PPAR Agonist Action TZD->Neutralization Donates H+ CellProtection Cellular Protection (Lipid/DNA Integrity) PPAR->CellProtection Upregulates Defenses Neutralization->CellProtection Prevents Damage

Mechanistic pathways of thiazolidine derivatives in ROS scavenging and cellular protection.

Structure-Activity Relationship (SAR) & Rational Design

The antioxidant potential of thiazolidine derivatives is highly dependent on the steric and electronic properties of their substituents. Rational drug design dictates that increasing the electron density on the thiazolidine scaffold directly correlates with enhanced radical scavenging[2].

  • Phenyl Ring Substitutions: The introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH3) groups on the phenyl ring drastically improves efficacy. Polyhydroxylated derivatives (e.g., 2,3,5-trihydroxy substitutions) represent the apex of DPPH scavenging potential due to the stabilization of the resulting radical post-proton donation [2].

  • Position 4 Substitutions: In thiazolidin-4-one derivatives, substituting a cyclohexyl moiety at Position 4 with a 4-hydroxyphenyl group removes steric hindrance and maximizes the structural fit within the PRDX5 active site, leading to superior inhibition of lipid peroxidation[3].

Quantitative SAR Data Summary
Compound ScaffoldKey SubstitutionTarget AssayEfficacy (

/

)
Mechanistic Rationale
Penicillamine-derived Thiazolidine 2,3,5-(OH)3 on phenyl ring (Compound A7)DPPHHighest relative activityMax electron density facilitates rapid proton donation to DPPH radical.
Thiazolidin-4-one 4-hydroxyphenyl at Position 4 (Compound 3i)TBARS

mM
Optimal steric fit and hydrogen bonding with human peroxiredoxin 5.
Oxazinyl-thiazolidin-4-one Unsubstituted oxazine core (Compound 9a)DPPH / NO

µg/mL (DPPH)
Dual radical scavenging capability across both nitrogen and oxygen radical species.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the antioxidant capacity of novel TZD derivatives, a multi-assay approach is mandatory. Assays must be designed as self-validating systems to ensure that environmental factors (e.g., solvent interference, reagent degradation) do not produce false positives [4].

Workflow Synthesis Compound Synthesis Solubility Buffer & Co-solvent Optimization Synthesis->Solubility Assay In Vitro Assays (DPPH, TBARS) Solubility->Assay Bioavailability Analysis Spectrophotometric Quantification Assay->Analysis IC50 IC50 / EC50 Determination Analysis->IC50 Data Regression

Step-by-step experimental workflow for evaluating thiazolidine antioxidant capacity.

Protocol 1: DPPH Radical Scavenging Assay

Purpose: Quantifies the direct proton-donating ability of the TZD derivative. Causality: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a stable free radical that exhibits a deep purple color absorbing at 517 nm. When a TZD donates a proton, DPPH is reduced to a yellow hydrazine derivative. The drop in absorbance is directly proportional to the antioxidant power.

  • Reagent Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Crucial: DPPH is highly light-sensitive. Prepare in amber flasks to prevent auto-degradation.

  • Compound Solubilization: Dissolve the TZD derivative in DMSO (co-solvent) before diluting with methanol to create a concentration gradient (e.g., 1–100 µg/mL). Causality: TZDs are highly hydrophobic; DMSO ensures complete bioavailability without precipitating in the assay buffer [4].

  • Reaction Initiation: Mix 1 mL of the TZD solution with 2 mL of the DPPH solution. Vortex vigorously.

  • Incubation: Incubate the mixture in total darkness at room temperature for exactly 30 minutes. Causality: This duration allows the kinetic proton-donation reaction to reach a stable equilibrium.

  • Spectrophotometric Analysis: Measure absorbance at 517 nm against a methanol blank. Calculate scavenging percentage:

    
    
    
  • System Validation Step: Run Ascorbic Acid concurrently as a positive control. If the

    
     of Ascorbic Acid deviates from the established baseline (~5-10 µg/mL), the DPPH reagent has auto-oxidized and the assay must be voided and repeated.
    
Protocol 2: TBARS Assay for Lipid Peroxidation

Purpose: Evaluates the TZD's ability to protect lipid membranes from ROS-induced degradation. Causality: ROS breaks down lipids into malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under high heat to form a pink chromogen. Lower absorbance indicates higher protection by the TZD [3].

  • Substrate Preparation: Prepare a liposome suspension or tissue homogenate in phosphate buffer (pH 7.4) to serve as the lipid substrate.

  • Oxidation Induction: Add

    
     and ascorbic acid to trigger the Fenton reaction, generating hydroxyl radicals (
    
    
    
    ) that initiate lipid peroxidation.
  • Compound Addition: Introduce the TZD derivative at varying concentrations and incubate at 37°C for 1 hour.

  • Chromogen Formation: Add 1 mL of 1% TBA reagent (in 0.05 M NaOH) and 1 mL of 20% trichloroacetic acid (TCA) to precipitate proteins. Boil the mixture at 95°C for 30 minutes. Causality: Heat is thermodynamically required to drive the condensation reaction between MDA and TBA.

  • Measurement: Cool on ice, centrifuge at 3000 rpm for 10 mins to remove debris, and measure the supernatant absorbance at 532 nm.

  • System Validation Step: Include a "Lipid + Fenton Reagents + Solvent (No TZD)" tube as a negative control. If this tube does not produce a strong pink color (high absorbance), the Fenton reaction failed to induce baseline oxidation, invalidating the run.

Assay Troubleshooting & Formulation Strategies

A persistent bottleneck in evaluating thiazolidine derivatives is poor aqueous solubility, which can artificially depress apparent antioxidant activity.

  • Co-solvent Optimization: As noted in Benchchem technical guidelines, dissolving the compound in a minimal volume of a biocompatible organic solvent (like DMSO or ethanol) prior to buffer dilution is essential [4]. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can independently scavenge radicals and skew

    
     calculations.
    
  • Assay Selection: Do not rely on a single assay. A compound may show poor DPPH scavenging due to steric hindrance but exhibit excellent lipid peroxidation inhibition (TBARS) due to specific enzymatic binding (e.g., PRDX5) [3][4].

Conclusion

The antioxidant potential of thiazolidine derivatives extends far beyond incidental ROS scavenging. Through rational structural modification—specifically the introduction of electron-donating groups and targeted steric adjustments—TZDs can be optimized to act as highly potent proton donors and enzymatic modulators. By strictly adhering to self-validating experimental protocols like DPPH and TBARS assays, researchers can accurately quantify these mechanisms, paving the way for next-generation therapeutics targeting oxidative stress-mediated pathologies.

References

  • Source: National Institutes of Health (PMC)
  • Source: Annals of R.S.C.B. (annalsofrscb.ro)
  • Source: MDPI (mdpi.com)
  • Source: Benchchem (benchchem.com)

Protocols & Analytical Methods

Method

Advanced Application Note: 2-Cyclohexyl-thiazolidine-4-carboxylic Acid in Asymmetric Organocatalysis

Executive Summary 2-Cyclohexyl-thiazolidine-4-carboxylic acid represents a pivotal class of "Proline Surrogates" in asymmetric organocatalysis. While L-Proline is the foundational benchmark for enamine catalysis, it suff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-thiazolidine-4-carboxylic acid represents a pivotal class of "Proline Surrogates" in asymmetric organocatalysis. While L-Proline is the foundational benchmark for enamine catalysis, it suffers from poor solubility in non-polar organic solvents and can exhibit slow turnover rates for sterically demanding substrates.

This thiazolidine derivative, synthesized via the condensation of L-Cysteine and Cyclohexanecarboxaldehyde , introduces a lipophilic cyclohexyl anchor at the C2 position. This modification serves two critical functions:

  • Solubility Enhancement: It renders the catalyst soluble in apolar solvents (e.g., Toluene, CHCl₃), enabling reaction kinetics unavailable to neat proline.

  • Steric Shielding: The C2-cyclohexyl group provides a distinct steric wall, enhancing facial selectivity (enantiomeric excess) in intermolecular aldol and Mannich reactions.

Catalyst Synthesis & Characterization

Rationale: Commercial availability can be sporadic. Fresh synthesis ensures high enantiopurity and prevents oxidation of the sensitive sulfide moiety.

Synthesis Workflow (DOT Diagram)

CatalystSynthesis Cys L-Cysteine (Nucleophile) Mix Condensation (EtOH:H2O 1:1, 25°C, 6-12h) Cys->Mix Ald Cyclohexanecarboxaldehyde (Electrophile) Ald->Mix Cyc Cyclization (5-endo-trig) Mix->Cyc - H2O Prod 2-Cyclohexyl-thiazolidine- 4-carboxylic acid (Precipitate) Cyc->Prod Wash Purification (Wash: EtOH/Et2O) Prod->Wash

Figure 1: One-pot synthesis of 2-Cyclohexyl-thiazolidine-4-carboxylic acid via condensation of L-Cysteine and Cyclohexanecarboxaldehyde.

Detailed Protocol
  • Reagents: Dissolve L-Cysteine hydrochloride (10 mmol) in distilled water (15 mL). Add Sodium Acetate (10 mmol) to buffer the solution to pH ~5–6.

  • Addition: Dissolve Cyclohexanecarboxaldehyde (10.5 mmol, 1.05 eq) in Ethanol (15 mL). Add this slowly to the cysteine solution under vigorous stirring.

  • Reaction: Stir at room temperature (25°C) for 12 hours. The solution will likely become cloudy as the thiazolidine product precipitates.

  • Work-up: Filter the white precipitate.[1]

  • Purification: Wash the filter cake sequentially with cold 50% EtOH/Water (2 x 5 mL) and then Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde.

  • Drying: Dry under high vacuum over P₂O₅.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the C2-H proton (methine) around δ 4.5–5.0 ppm. Absence of aldehyde proton (δ 9-10 ppm) confirms conversion.

    • Stereochemistry: The reaction typically yields the (2R, 4R) diastereomer as the major product due to thermodynamic control, placing the bulky cyclohexyl group trans to the carboxylic acid.

Application: Asymmetric Aldol Reaction

Context: The direct asymmetric aldol reaction between ketones and aromatic aldehydes is the standard test bench. This catalyst excels where Proline fails: in non-polar solvents.

Mechanistic Pathway (DOT Diagram)

CatalyticCycle Cat Free Catalyst (2-Cyclohexyl-thiazolidine) Iminium Iminium Ion (Intermediate I) Cat->Iminium + Ketone - H2O Ketone Ketone Substrate (Acetone) Enamine Enamine Species (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (Zimmerman-Traxler TS) Enamine->TS + Aldehyde (Facial Control via C2-Cyclohexyl) Aldehyde Aldehyde Electrophile (R-CHO) Hydrolysis Hydrolysis (+ H2O) TS->Hydrolysis Hydrolysis->Cat Catalyst Turnover Product Chiral Aldol Product Hydrolysis->Product

Figure 2: Enamine catalytic cycle. The C2-cyclohexyl group directs the aldehyde approach, ensuring high enantioselectivity.

Standard Operating Procedure (SOP)

Reaction: Acetone + 4-Nitrobenzaldehyde → β-Hydroxy Ketone

  • Preparation: In a clean vial, weigh 4-Nitrobenzaldehyde (0.5 mmol).

  • Catalyst Loading: Add 2-Cyclohexyl-thiazolidine-4-carboxylic acid (10–20 mol%).

    • Note: 20 mol% is recommended for slower substrates; 10 mol% suffices for activated aldehydes.

  • Solvent System: Add Acetone (2.0 mL).

    • Crucial Step: Unlike Proline, which requires DMSO/DMF, this catalyst functions in neat acetone or Acetone/Toluene mixtures.

  • Incubation: Stir at room temperature (20–25°C) for 24–48 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 2:1). The product will appear as a new spot (Rf ~0.3–0.4), while the aldehyde (Rf ~0.7) disappears.

  • Quench: Add saturated NH₄Cl solution (2 mL). Extract with EtOAc (3 x 5 mL).

  • Analysis: Dry organic layer (Na₂SO₄), concentrate, and analyze crude via ¹H NMR for conversion and Chiral HPLC for ee.

Performance Data & Optimization
ParameterCondition A (Proline)Condition B (2-Cyc-Thiazolidine)Insight
Solvent DMSO (Required)Toluene / AcetoneCausality: The cyclohexyl group increases lipophilicity, allowing use of non-polar solvents which stabilize the transition state hydrogen bonding.
Time 24 h12–18 hCausality: Higher solubility leads to higher effective catalyst concentration in the organic phase.
Yield 85%92%Reduced side reactions (elimination) due to milder conditions.
ee (%) 76%88–94% Causality: The cyclohexyl group is bulkier than Proline's ring protons, providing superior facial discrimination in the transition state.

Expert Troubleshooting & Critical Parameters

The "Water Effect"
  • Observation: Reaction stalls in completely anhydrous solvents.

  • Mechanism: A trace amount of water is required for the hydrolysis of the iminium intermediate to release the final product and regenerate the catalyst (See Figure 2, "Hydrolysis" step).

  • Action: If using anhydrous toluene, add 2–5 equivalents of water relative to the catalyst.

Catalyst Poisoning
  • Observation: Darkening of reaction mixture and loss of activity.

  • Mechanism: Thiazolidines are susceptible to oxidation (Sulfur → Sulfoxide) or ring opening under highly acidic/oxidative conditions.

  • Action: Perform reactions under an inert atmosphere (Argon) if the aldehyde is prone to oxidation. Avoid strong mineral acids.

Stereochemical Leakage
  • Observation: Lower than expected ee.

  • Mechanism: Epimerization of the product or background reaction (uncatalyzed aldol).

  • Action: Lower the temperature to 0°C or 4°C. The reaction will be slower but stereoselectivity often increases significantly.

References

  • Synthesis of Thiazolidine-4-carboxylic Acid Derivatives

    • Title: Synthesis of New Thiazolidine Based Organocatalysts and their Applic
    • Source: Bentham Science / Current Organoc
    • URL:[Link]

  • General Mechanism of Thiazolidine Organocatalysis

    • Title: 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Comparative Kinetics (Proline vs. Thiazolidines)

    • Title: Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione C
    • Source: Chemistry – A European Journal (Wiley).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Cyclohexyl-thiazolidine-4-carboxylic acid Product Page.[3][4]

    • Source: Santa Cruz Biotechnology.

Sources

Application

High-performance liquid chromatography (HPLC) methods for thiazolidine compounds

An in-depth guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazolidine compounds, tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiazolidine compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Thiazolidine Analysis

Thiazolidine and its derivatives represent a critical class of heterocyclic compounds, forming the structural backbone of numerous pharmacologically active agents, including the penicillin family of antibiotics and antidiabetic drugs of the glitazone class.[1][2] These compounds are also studied as prodrugs, formed by the condensation of L-cysteine with various aldehydes, which are of significant biological interest.[2][3] Given their therapeutic importance and biological relevance, the ability to accurately and reliably separate, identify, and quantify thiazolidine compounds is paramount in pharmaceutical quality control, pharmacokinetic studies, and metabolic research.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability. This guide provides a comprehensive overview of the principles, protocols, and validation strategies for developing robust HPLC methods for both achiral and chiral thiazolidine compounds.

Part 1: Foundational Principles for Method Development

A successful HPLC method is built on a logical selection of columns, mobile phases, and detection parameters. The chemical properties of the target thiazolidine analytes dictate these choices.

Choosing the Right Column: The Stationary Phase

The vast majority of analyses for thiazolidine compounds are performed using Reversed-Phase (RP) HPLC .

  • Causality : Thiazolidine derivatives typically possess a moderate polarity. An RP column, most commonly packed with silica particles chemically bonded with C18 (octadecylsilane) alkyl chains, provides a non-polar stationary phase. This allows for effective separation based on the hydrophobic interactions between the analytes and the C18 chains. More polar molecules will have weaker interactions and elute earlier, while more non-polar molecules will be retained longer.

  • Common Choices :

    • C18 Columns : The workhorse for thiazolidine analysis, offering excellent retention and resolving power for a wide range of derivatives.[1][3][4]

    • Specialty RP Columns : For specific applications, columns like the Newcrom R1, which has low silanol activity, can provide improved peak shape and performance for certain thiazolidine structures.[5]

Mobile Phase Selection & Optimization

The mobile phase in RP-HPLC is polar, typically a mixture of water and a miscible organic solvent. Its composition is the primary tool for controlling retention and selectivity.

  • Organic Solvents : Acetonitrile (MeCN) and methanol are the most common organic modifiers. Acetonitrile is often preferred as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[1][5]

  • The Role of pH and Buffers : Many thiazolidine compounds, such as thiazolidine-4-carboxylic acids, contain ionizable functional groups. Controlling the pH of the mobile phase is therefore critical.

    • Causality : By adjusting the pH with an acidic modifier (e.g., formic acid, acetic acid) or a buffer (e.g., phosphate buffer), one can suppress the ionization of acidic or basic functional groups on the analyte.[3][4] An un-ionized molecule is less polar and will be more strongly retained on a C18 column, leading to longer retention times and often better separation from other components. For instance, a mobile phase of methanol-water containing acetic acid (apparent pH 5.5) has been used effectively to separate thiazolidine-4-carboxylic acids.[2][3] For MS-compatible methods, volatile modifiers like formic acid are required instead of non-volatile salts like phosphate.[5]

Detection Techniques
  • UV-Vis Detection : This is the most common detection method. The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorbance maximum (λmax) of the analyte. For simultaneous analysis of multiple thiazolidinediones, different wavelengths may be employed, such as 225 nm and 245 nm.[1]

  • Mass Spectrometry (MS/MS) : For applications requiring high sensitivity and specificity, such as analyzing compounds in complex biological matrices like plasma, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[6][7] It provides structural information and allows for quantification at very low levels.

  • Fluorescence Detection : For highly polar thiazolidines or for trace analysis, pre-column derivatization with a fluorescent tag like dansyl chloride can be used.[8] This process attaches a fluorescent molecule to the analyte, dramatically increasing detection sensitivity.[8]

Part 2: Application Protocol for Achiral Purity Analysis

This section provides a robust, general-purpose RP-HPLC method for determining the purity of a thiazolidine intermediate, such as 3-acetyl-2-thiazolidinone.[4]

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (e.g., 100 µg/mL in Diluent) sst 3. System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_smp 2. Prepare Sample Solution (e.g., 100 µg/mL in Diluent) analysis 4. Analyze Samples (Inject Blank, Standard, Samples) prep_smp->analysis sst->analysis integration 5. Integrate Peaks analysis->integration calculation 6. Calculate Purity (% Area) integration->calculation

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol
  • Materials and Reagents :

    • Reference Standard (e.g., 3-acetyl-2-thiazolidinone, purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic Acid (analytical grade)

  • Solution Preparation :

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[4]

    • Diluent : Acetonitrile/Water (50:50, v/v).

    • Standard Solution (100 µg/mL) : Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]

    • Sample Solution (100 µg/mL) : Prepare the sample in the same manner as the standard solution.[4]

  • Chromatographic Conditions : The following table summarizes the optimized chromatographic conditions.

ParameterValueCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar thiazolidines.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures a low pH to maintain analyte in a single ionic form and improve peak shape.[4]
Gradient 10% B to 90% B over 15 minutesA gradient elution is used to ensure elution of potential impurities with different polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 240 nmWavelength selected based on the UV absorbance maximum of the thiazolidinone chromophore.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • System Suitability Test (SST) :

    • Before sample analysis, inject the Standard Solution five times.

    • The system is deemed ready if it meets the following criteria:

      • Tailing Factor : ≤ 1.5

      • Theoretical Plates : ≥ 2000

      • %RSD of Peak Area : ≤ 2.0%

  • Analysis Sequence :

    • Inject the Diluent (as a blank) to ensure no system contamination.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

  • Data Analysis :

    • Identify the peak corresponding to the main thiazolidine compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Chiral Separation of Thiazolidine Enantiomers

Many thiazolidine derivatives are chiral. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in drug development.[9]

Strategy: Direct Separation via Chiral Stationary Phases (CSPs)

While indirect methods involving derivatization into diastereomers exist, the direct approach using a CSP is more common and efficient.[10] Polysaccharide-based CSPs are particularly effective.

  • Causality : Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) create a complex three-dimensional chiral environment.[11] Enantiomers can interact differently with the chiral selector through a combination of hydrogen bonds, dipole-dipole, and π-π interactions. This difference in interaction energy results in different retention times, allowing for their separation.

Pre-Column Derivatization to Enhance Separation

For some polar analytes like thiazolidine-2-carboxylic acid, direct separation on a CSP can be challenging. A pre-column derivatization step can significantly improve resolution.[12]

  • Causality : Derivatizing the carboxylic acid group (e.g., with aniline to form an amide) introduces a bulky, aromatic group near the chiral center.[12] This new group can engage in stronger or more selective interactions (like π-π stacking) with the CSP, amplifying the energetic difference between the two enantiomer-CSP complexes and leading to a better separation.

Chiral Separation Workflow Diagram

racemate Racemic Thiazolidine (e.g., (±)-thiazolidine-2-carboxylic acid) derivatization 1. Pre-Column Derivatization (e.g., with Aniline) racemate->derivatization injection 2. Inject Derivative onto Chiral HPLC System derivatization->injection separation 3. Separation on CSP (e.g., Chiralcel OD-H) injection->separation detection 4. Detection of Separated Enantiomers (UV/OR) separation->detection quant 5. Quantify Enantiomeric Excess (e.e. %) detection->quant

Caption: Workflow for chiral separation with derivatization.

Step-by-Step Protocol: Enantiomeric Purity of Thiazolidine-2-Carboxylic Acid

This protocol is based on a validated method involving pre-column derivatization.[12]

  • Derivatization Step :

    • In a suitable reaction vessel, dissolve (±)-thiazolidine-2-carboxylic acid in dichloromethane.

    • Add triethylamine followed by a derivatizing agent such as benzoyl chloride or aniline (with appropriate coupling agents).[12]

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours.[12]

    • After the reaction, perform a liquid-liquid extraction workup to purify the derivative.

    • Evaporate the solvent to obtain the derivatized product.

  • Solution Preparation :

    • Mobile Phase : n-Hexane / Isopropanol (85:15, v/v).

    • Sample Solution : Dissolve the derivatized product in methanol to a concentration of approximately 100 µg/mL.[12]

  • Chromatographic Conditions :

ParameterValueCausality/Justification
Column Chiralcel OD-H, 4.6 x 250 mm, 5 µmA well-established polysaccharide-based CSP effective for a wide range of chiral compounds.[12]
Mobile Phase n-Hexane / Isopropanol (85:15, v/v)A normal-phase mobile phase. The isopropanol acts as a polar modifier, competing for interaction sites on the CSP. Its concentration is critical for tuning retention and resolution.[12]
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.[12]
Column Temp. 25 °CTemperature can affect chiral recognition; lower temperatures often increase selectivity but may broaden peaks.
Detection UV at 254 nmWavelength chosen to detect the aromatic group introduced during derivatization.[12]
Injection Vol. 5 µLA small injection volume is typical for analytical chiral separations.[12]
  • Data Analysis :

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2):

      • % e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100

Part 4: Method Validation for Regulatory Compliance

For use in a regulated environment (e.g., pharmaceutical QC), any HPLC method must be validated to prove it is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[13]

Method Validation Workflow Diagram

start Optimized HPLC Method spec Specificity / Selectivity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod Limit of Detection (LOD) lin->lod loq Limit of Quantitation (LOQ) lin->loq rob Robustness (Varying Parameters) acc->rob prec->rob end Validated Method rob->end

Caption: Key parameters in an HPLC method validation workflow.

Key Validation Parameters and Acceptance Criteria

The table below summarizes the essential parameters for validating a stability-indicating or purity method.[1][12][13][14]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak for the main analyte is pure and well-resolved from degradation products and placebo peaks.[1]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value (assessed by spike/recovery studies).% Recovery typically within 98.0 - 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.% RSD (Relative Standard Deviation) ≤ 2.0%.
RepeatabilityPrecision under the same operating conditions over a short interval.Assessed on the same day, by the same analyst.
IntermediatePrecision within-laboratory variations (different days, analysts, equipment).Assessed on different days, by different analysts.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; % RSD of results is low.[1]

References

  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (n.d.). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers.
  • SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. SIELC Technologies.
  • Gouda, A. A., et al. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. PubMed.
  • Unknown Author. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. chem.sk.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-acetyl-2-thiazolidinone. BenchChem.
  • Bringmann, G., Feineis, D., & Hesselmann, Ch. (1992). Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride. Taylor & Francis Online.
  • Unknown Author. (2019). Development and Validation of an HPLC/MS/MS Method for Determining the Thiazolidinone PG15 in Rat Plasma.
  • Chwatko, G., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed.
  • Unknown Author. (2025). Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms.
  • Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC.
  • Lin, C.-H., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology.
  • Unknown Author. (n.d.).
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Silva, I. R., et al. (2022).
  • D'Acquarica, I., et al. (2002). Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. PubMed.
  • Phenomenex. (n.d.).
  • Bakr, A. A. (n.d.).
  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.

Sources

Method

Application Note: Thiazolidine-4-Carboxylic Acid Derivatives as Dual α-Amylase and α-Glucosidase Inhibitors

Executive Summary The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. A validated therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes—s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. A validated therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes—specifically α-amylase and α-glucosidase—to delay glucose absorption. Recently, thiazolidine-4-carboxylic acid (T4C) derivatives have emerged as highly potent, competitive inhibitors of these key metabolic enzymes[1]. This application note details the mechanistic rationale, quantitative efficacy, and standardized in vitro protocols for evaluating T4C derivatives in drug discovery and hit-to-lead optimization pipelines.

Mechanistic Rationale & Target Biology

Dietary carbohydrates are sequentially degraded by pancreatic α-amylase into oligosaccharides, which are subsequently hydrolyzed by intestinal brush-border α-glucosidase into absorbable monosaccharides like glucose[1].

T4C derivatives, particularly pyrazole-linked and phenyl-substituted scaffolds, act as competitive inhibitors[1][2]. Molecular docking studies reveal that these compounds insert deeply into the active binding pockets of human pancreatic α-amylase (e.g., PDB: 4BAJ) and α-glucosidase. By forming stable hydrogen bonds and hydrophobic interactions with critical catalytic residues, T4C derivatives physically block substrate access, thereby blunting the postprandial glucose spike[1][2].

MOA Carbs Dietary Carbohydrates Amylase α-Amylase (Pancreatic) Carbs->Amylase Digestion Oligos Oligosaccharides Amylase->Oligos Glucosidase α-Glucosidase (Brush Border) Oligos->Glucosidase Digestion Glucose Glucose Absorption (Hyperglycemia) Glucosidase->Glucose TZD Thiazolidine-4-Carboxylic Acid Derivatives TZD->Amylase Competitive Inhibition TZD->Glucosidase Competitive Inhibition

Mechanism of action of T4C derivatives inhibiting carbohydrate digestion pathways.

Pharmacological Profiling & Quantitative Efficacy

Recent structure-activity relationship (SAR) studies highlight the exceptional potency of engineered T4C derivatives. Comprehensive in silico ADME/Toxicity predictions confirm that these lead compounds possess favorable pharmacokinetic profiles with high gastrointestinal absorption and low toxicity risks[2].

The table below summarizes the inhibitory efficacy (IC₅₀) of recently synthesized T4C derivatives compared to the clinical standard, Acarbose.

CompoundStructural Scaffoldα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)Source
HR.TH7 Pyrazole-linked T4C15.1 ± 0.97Not Assayed[2]
Compound 5e Phenyl-substituted T4C24.13Not Assayed[1]
Compound 5f Phenyl-substituted T4CStrong Inhibition22.76[1]
Compound 5g Phenyl-substituted T4CStrong Inhibition25.68[3]
Acarbose Standard Drug (Control)~32.27~30.45[1][3]

Note: Compounds 5f and 5g demonstrated α-glucosidase suppression levels that significantly surpassed the reference standard Acarbose[1].

Validated Experimental Protocols

To ensure reproducibility in drug development, the following self-validating biochemical assays are standardized for evaluating the inhibitory potential of T4C derivatives.

Workflow Prep Prepare Solutions (Enzyme + Inhibitor) PreInc Pre-incubation (37°C, 10-15 min) Prep->PreInc Substrate Add Substrate (Starch / pNPG) PreInc->Substrate Inc Incubation (37°C, 20-30 min) Substrate->Inc Stop Stop Reaction (DNS / Na2CO3) Inc->Stop Read Absorbance Read (540 nm / 400 nm) Stop->Read

Standardized in vitro experimental workflow for α-amylase and α-glucosidase assays.

In Vitro α-Amylase Inhibition Assay (DNS Method)

Scientific Causality: This assay measures the release of reducing sugars from a starch substrate. The 3,5-dinitrosalicylic acid (DNS) reagent is reduced by these sugars to form 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm. Pre-incubation of the enzyme with the T4C inhibitor is a critical step; it allows the establishment of competitive binding equilibrium within the active site before the bulky starch substrate is introduced.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Note: NaCl acts as an essential allosteric activator for pancreatic α-amylase.

  • Inhibitor Dilution: Dissolve the T4C derivative in DMSO (keep final assay concentration <1% to prevent enzyme denaturation) and prepare serial dilutions.

  • Pre-incubation: In a microplate or test tube, mix 50 µL of the T4C inhibitor solution with 50 µL of α-amylase solution (0.5 mg/mL). Incubate at 37°C for 10 minutes to allow inhibitor-enzyme complex formation[2].

  • Substrate Addition: Add 50 µL of 1% (w/v) starch solution to initiate the reaction. Incubate precisely at 37°C for 20 minutes.

  • Reaction Termination: Add 100 µL of DNS reagent. Boil the mixture at 100°C for 5 minutes. The high heat denatures the enzyme (stopping the reaction) and drives the colorimetric reduction of DNS.

  • Quantification: Cool to room temperature, dilute with 900 µL distilled water, and measure absorbance at 540 nm using a microplate reader.

  • Validation: Calculate % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Acarbose must be run in parallel as a positive control[1][2].

In Vitro α-Glucosidase Inhibition Assay (pNPG Method)

Scientific Causality: This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. α-Glucosidase cleaves pNPG to release p-nitrophenol. Stopping the reaction with Na₂CO₃ shifts the pH to a highly alkaline state. This dual-purpose step denatures the enzyme to halt the reaction and fully ionizes p-nitrophenol into the p-nitrophenolate ion, maximizing its yellow chromophoric absorbance at 400 nm[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.8).

  • Pre-incubation: Mix 10 µL of the T4C inhibitor solution with 20 µL of α-glucosidase (0.1 U/mL). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of 3 mM pNPG to start the reaction. Incubate at 37°C for 30 minutes. Note: Precise timing ensures the reaction remains in the linear phase of enzyme kinetics.

  • Reaction Termination: Add 50 µL of 0.1 M Na₂CO₃. This alkaline shift immediately halts enzymatic cleavage and amplifies the signal[4].

  • Quantification: Measure the absorbance of the resulting yellow solution at 400 nm.

  • Validation: Determine the IC₅₀ using non-linear regression analysis. Ensure the background absorbance of the T4C derivative (which may possess its own chromophoric properties) is subtracted by running a blank containing the inhibitor and substrate, but no enzyme[1][4].

Conclusion

Thiazolidine-4-carboxylic acid derivatives represent a highly promising class of antidiabetic agents. By competitively inhibiting both α-amylase and α-glucosidase, these compounds offer a dual-action mechanism to control postprandial hyperglycemia. Utilizing the standardized protocols outlined above ensures robust, reproducible data generation for the continued optimization of T4C-based therapeutics.

References

  • Al-Mutairid, A. A., et al. "Pyrazole-linked thiazolidine-4-carboxylic acid derivatives as potent α-amylase inhibitors: Synthesis, bioactivity, and in silico evaluation." Elsevier / University of Basrah. Available at: [Link]

  • Arif, M. N., et al. "New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study." ResearchGate. Available at:[Link]

  • Arif, M. N., et al. "New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors." Journal of Pharma and Biomedics. Available at: [Link]

  • Suvachittanont, W., et al. "Hemagglutinating activity of proteins from Parkia speciosa seeds (α-Glucosidase inhibition assay)." Taylor & Francis / Tandfonline. Available at: [Link]

Sources

Application

Synthesis and Application of Thiazolidine-Based Organocatalysts for Asymmetric Aldol Reactions

[1][2] Executive Summary & Strategic Rationale In the realm of asymmetric organocatalysis, L-proline has long been the "privileged" scaffold. However, its sulfur-containing analogue, thiazolidine-4-carboxylic acid (thiop...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Rationale

In the realm of asymmetric organocatalysis, L-proline has long been the "privileged" scaffold. However, its sulfur-containing analogue, thiazolidine-4-carboxylic acid (thioproline) , offers distinct electronic and steric advantages that are often overlooked. The incorporation of a sulfur atom into the pyrrolidine ring alters the ring pucker, lipophilicity, and the acidity of the carboxylic acid group, often resulting in enhanced diastereoselectivities in aqueous or biphasic media.

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-substituted thiazolidine-based organocatalysts and their subsequent application in direct asymmetric aldol reactions. Unlike generic procedures, this guide focuses on critical process parameters (CPPs) —specifically controlling the condensation equilibrium during catalyst synthesis and managing water content during the aldol cycle to suppress parasitic side reactions.

Mechanistic Grounding: The Thiazolidine Advantage

To optimize these reactions, one must understand the underlying causality. Thiazolidine catalysts operate via the enamine activation cycle , distinct from Lewis acid catalysis.

  • Enamine Formation: The secondary amine of the thiazolidine condenses with the ketone donor to form a nucleophilic enamine.

  • Facial Selectivity: The carboxylic acid moiety directs the incoming aldehyde electrophile via hydrogen bonding, ensuring high enantioselectivity (Zimmerman-Traxler-like transition state).

  • The Sulfur Effect: The sulfur atom at position 3 (relative to nitrogen) introduces a "soft" heteroatom that can modulate solubility and ring conformation, often making these catalysts more robust in aqueous environments compared to L-proline.

Visualization: Catalytic Cycle

The following diagram illustrates the enamine-based catalytic cycle, highlighting the critical transition state organization.

Thiazolidine_Aldol_Cycle Cat Thiazolidine Catalyst (Secondary Amine) Iminium Iminium Ion (Intermediate) Cat->Iminium + Ketone - H2O Ketone Ketone Donor (e.g., Acetone) Ketone->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ TS C-C Bond Formation (H-Bond Directed TS) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS Iminium_Aldol Iminium Aldol TS->Iminium_Aldol Iminium_Aldol->Cat Catalyst Regeneration Product Chiral β-Hydroxy Ketone (Product) Iminium_Aldol->Product + H2O Hydrolysis

Figure 1: Enamine catalytic cycle showing the regeneration of the thiazolidine catalyst.

Protocol A: Synthesis of (4R)-Thiazolidine-4-Carboxylic Acid Derivatives

This protocol details the condensation of L-cysteine with an aldehyde.[1][2][3] We will use pivalaldehyde (2,2-dimethylpropanal) as the model aldehyde to synthesize (2R, 4R)-2-(tert-butyl)thiazolidine-4-carboxylic acid . The bulky tert-butyl group locks the conformation, enhancing stereocontrol in subsequent applications.

Materials
  • L-Cysteine Hydrochloride Monohydrate: >98% purity.[4]

  • Pivalaldehyde: Freshly distilled if yellowed.

  • Potassium Acetate (KOAc): As a mild base.

  • Solvent: Ethanol/Water (1:1 v/v).[2]

Step-by-Step Procedure
  • Preparation of Free Base Cysteine:

    • Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in 20 mL of degassed water.

    • Add KOAc (12 mmol, 1.18 g) to buffer the solution to pH ~5–6. Note: Avoid strong bases like NaOH at this stage to prevent racemization.

  • Condensation:

    • Add Ethanol (20 mL) to the aqueous solution.

    • Add Pivalaldehyde (12 mmol, 1.3 mL) dropwise over 5 minutes while stirring vigorously.

    • Observation: The solution may become cloudy as the thiazolidine begins to form.

  • Reaction Incubation:

    • Stir the mixture at Room Temperature (20–25°C) for 12–24 hours.

    • Validation: Monitor by TLC (n-butanol:acetic acid:water 4:1:1). Staining with ninhydrin will show a shift in Rf and a color change (thiazolidines often stain yellow/orange compared to the purple of cysteine).

  • Isolation & Purification:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • The product often precipitates from the remaining aqueous phase upon cooling to 4°C.

    • Filter the white solid.[2]

    • Recrystallization (Critical): Recrystallize from hot Ethanol/Water (1:1). This removes unreacted cysteine which can poison the aldol reaction.

    • Dry in a vacuum desiccator over P₂O₅.

Yield & Characterization Targets
  • Typical Yield: 75–85%.[5]

  • Melting Point: Sharp range (specific to derivative, e.g., >140°C).

  • ¹H NMR (D₂O): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the C2-H singlet/doublet around 4.5–5.5 ppm.

Protocol B: Asymmetric Aldol Reaction

Model Reaction: Acetone + 4-Nitrobenzaldehyde.[5][6] Catalyst: (2R, 4R)-2-(tert-butyl)thiazolidine-4-carboxylic acid (synthesized above).

Experimental Setup
  • Reaction Mixture:

    • In a 4 mL vial, weigh 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg).

    • Add the Thiazolidine Catalyst (10-20 mol%, ~0.05-0.1 mmol).

    • Add Acetone (2.0 mL). Note: Acetone acts as both reagent and solvent.

  • Initiation:

    • Stir the suspension at room temperature.

    • Optional Additive: If reaction is sluggish, add 5 mol% water. While counterintuitive for equilibrium, a trace of water helps solubilize the zwitterionic catalyst.

  • Monitoring:

    • Stir for 24–48 hours.[5]

    • Monitor by TLC (Hexane/EtOAc 2:1). The product (aldol adduct) will be more polar than the aldehyde but less polar than the catalyst.

  • Work-up:

    • Quench by adding saturated aqueous NH₄Cl (2 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layers over MgSO₄ and concentrate.

Data Analysis & Validation[9][10]
MetricMethodTarget Specification
Conversion ¹H NMR (Crude)>90% (Integration of aldehyde CHO vs Product CHOH)
Diastereomeric Ratio (dr) ¹H NMR (Crude)>20:1 (anti:syn)
Enantiomeric Excess (ee) Chiral HPLC>85% (Chiralpak AD-H or AS-H column)

HPLC Conditions (Example):

  • Column: Chiralpak AD-H

  • Mobile Phase: Hexane/i-PrOH (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesizing the catalyst and troubleshooting common failure modes.

Synthesis_Workflow Cys L-Cysteine HCl Mix Dissolution (H2O/EtOH) Cys->Mix Ald Aldehyde (e.g., Pivalaldehyde) Ald->Mix Base Base (KOAc) Base->Mix React Cyclization (24h, RT) Mix->React Cryst Recrystallization (Remove Cysteine) React->Cryst Precipitation Fail1 Failure: Racemization (pH > 9) React->Fail1 If pH too high Prod Pure Thiazolidine Catalyst Cryst->Prod Fail2 Failure: Impure Cat (Low ee in Aldol) Cryst->Fail2 Skip Recryst.

Figure 2: Workflow for catalyst synthesis with critical control points.

References

  • Synthesis of Thiazolidine Derivatives

    • Title: Synthesis of New Thiazolidine Based Organocatalysts and their Applic
    • Source: Bentham Science / Letters in Organic Chemistry.
    • URL:[Link]

  • Aldol Reaction Protocol & Comparison

    • Title: Chiral Thiazolidine based Organocatalysts: Synthesis and Applic
    • Source: ResearchGate.[7][1]

    • URL:[Link]

  • Catalytic Mechanism (Enamine Cycle)

    • Title: Proline-catalyzed aldol reactions (Mechanistic Overview).
    • Source: Wikipedia (Validated by primary lit).[1]

    • URL:[Link]

  • General Thiazolidine Chemistry

    • Title: Preparation method of L-thiazolidine-4-formic acid.[3]

    • Source: Google P
    • URL

Sources

Method

Application Note: Thiazolidine Derivatives as Broad-Spectrum Antiviral Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Thiazolidines—characterized by a five-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Thiazolidines—characterized by a five-membered heterocyclic ring containing nitrogen and sulfur—have emerged as highly versatile scaffolds in antiviral drug discovery[1]. By exploiting versatile substitution opportunities at positions 2, 4, and 5, researchers can fine-tune these derivatives to target distinct viral replication machineries across multiple viral families, including Flaviviridae (Zika Virus), Coronaviridae (SARS-CoV-2), and Orthomyxoviridae (Influenza)[1][2][3].

The mechanistic power of thiazolidine derivatives lies in their ability to act as transition-state analogs and competitive inhibitors:

  • Zika Virus (ZIKV): Thiazolidinedione derivatives (e.g., GQ-396, ZKC-10) competitively inhibit the NS2B-NS3 protease complex and the NS5 RNA-dependent RNA polymerase (RdRp), halting viral RNA synthesis and polyprotein cleavage[1].

  • SARS-CoV-2: Thiazolidine-4-ones act as mimetics of the glutamine residue found in natural viral substrates, establishing critical

    
     stacking interactions with the catalytic His-41 residue of the Main Protease (Mpro)[2].
    
  • Avian Influenza (AIV) & Infectious Bronchitis Virus (IBV): 2-aryl substituted thiazolidine-4-carboxylic acids block the active site of the neuraminidase (NA) enzyme. This prevents the cleavage of host sialic acid residues, tethering newly formed virions to the host cell and terminating the infection cycle[3][4].

MOA TZD Thiazolidine Derivatives ZIKV Zika Virus (ZIKV) TZD->ZIKV SARS SARS-CoV-2 TZD->SARS FLU Influenza A/B TZD->FLU NS5 NS5 RdRp & NS2B-NS3 Protease ZIKV->NS5 Mpro Main Protease (Mpro) SARS->Mpro NA Neuraminidase (NA) FLU->NA RepBlock Replication Halted NS5->RepBlock CleaveBlock Cleavage Blocked Mpro->CleaveBlock ReleaseBlock Viral Release Prevented NA->ReleaseBlock

Fig 1. Mechanistic pathways of thiazolidine derivatives inhibiting diverse viral targets.

Quantitative Efficacy Data

To establish a baseline for structure-activity relationship (SAR) studies, the table below summarizes the half-maximal inhibitory concentrations (


) of benchmark thiazolidine derivatives against key viral pathogens.
Compound ScaffoldTarget VirusPrimary Viral Target

(

M)
Ref
Thiazolidinedione (GQ-402) Zika Virus (ZIKV)NS2B-NS3 / NS515.70[1]
Thiazolidine-4-carboxylic acid (1d) Avian Influenza (H9N2)Neuraminidase (NA)3.47[4]
Thiazolidine-4-carboxylic acid (1c) Infectious Bronchitis (IBV)Viral Entry / Maturation4.10[4]
Thiazolidine-4-one derivatives SARS-CoV-2Main Protease (Mpro)~5.00 - 30.00[2]

Self-Validating Experimental Workflow

A robust drug discovery pipeline requires orthogonal validation. The workflow described below ensures that observed antiviral activity is not an artifact of host-cell cytotoxicity.

Workflow Synth 1. Multicomponent Synthesis Purify 2. HPLC/NMR Purification Synth->Purify InVitro 3. Vero E6 Infection Model Purify->InVitro Assay1 4a. CPE Assay (Viability) InVitro->Assay1 Assay2 4b. RT-qPCR (RNA Load) InVitro->Assay2 Validation 5. Enzyme Inhibition FRET Assay1->Validation Assay2->Validation

Fig 2. Self-validating experimental workflow for synthesizing and screening antiviral thiazolidines.

Detailed Protocols & Causality Insights

Protocol A: One-Pot Multicomponent Synthesis of Thiazolidine-4-ones

This protocol utilizes a convergent synthetic strategy to rapidly generate derivative libraries for SAR profiling[2].

Materials: Phenethylamine (1.0 eq), substituted aromatic aldehyde (1.0 eq), mercaptoacetic acid (1.5 eq), anhydrous toluene. Procedure:

  • Schiff Base Formation: Combine the aldehyde and phenethylamine in anhydrous toluene. Stir at room temperature for 30 minutes.

  • Cyclocondensation: Add mercaptoacetic acid dropwise to the mixture.

  • Reflux & Water Removal: Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture at 110 °C for 6–8 hours.

  • Isolation: Cool the mixture to room temperature, wash with 5%

    
     to remove unreacted acid, extract with ethyl acetate, and concentrate under vacuum.
    
  • Purification: Recrystallize the crude product from ethanol.

Expertise & Causality Note: Why use a Dean-Stark trap? The reaction between the imine intermediate and mercaptoacetic acid generates water as a byproduct. Because the cyclization is a reversible equilibrium, continuously removing water via azeotropic distillation forces the reaction toward the thermodynamic thiazolidinone product (Le Chatelier's principle), preventing hydrolysis of the intermediate and drastically improving yield.

Protocol B: In Vitro Antiviral Screening (CPE & RT-qPCR)

This dual-assay approach evaluates the compound's ability to protect cells from viral-induced death while confirming the reduction in viral replication[1][5].

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at

    
     cells/well. Incubate overnight at 37 °C, 5% 
    
    
    
    .
  • Infection & Treatment: Remove media. Infect cells with the target virus (e.g., ZIKV or SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.1. Simultaneously, add serial dilutions of the thiazolidine derivative (e.g., 100

    
    M to 0.1 
    
    
    
    M).
  • CPE Assay (Viability): At 48 hours post-infection (hpi), add a fluorescent viability dye (e.g., CellTox Green). Measure luminescence/fluorescence to quantify the Cytopathic Effect (CPE).

  • RT-qPCR (Viral Load): In parallel wells, lyse the cells at 24 hpi and 48 hpi. Extract total RNA and perform RT-qPCR targeting a conserved viral gene (e.g., ZIKV Envelope gene or SARS-CoV-2 RdRp).

Expertise & Causality Note: Why use Vero E6 cells, and why pair CPE with RT-qPCR? Vero E6 cells are genetically deficient in producing Type I interferons, making them highly permissive to viral replication and ideal for isolating the direct antiviral effect of the drug without host immune interference. Furthermore, a compound might appear "effective" in a CPE assay simply because it is cytostatic (halting cell metabolism). Pairing CPE with RT-qPCR creates a self-validating system : true antiviral agents will show high cell viability (low CPE) strictly correlating with a logarithmic drop in viral RNA copy number.

Protocol C: Target Validation via FRET-Based Enzyme Inhibition

To prove the mechanism of action, biochemical assays must isolate the viral target (e.g., SARS-CoV-2 Mpro)[2].

Procedure:

  • Reagent Prep: Prepare assay buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

  • Enzyme Incubation: Incubate recombinant Mpro (50 nM) with varying concentrations of the thiazolidine derivative for 30 minutes at 37 °C.

  • Substrate Addition: Add the FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10

    
    M.
    
  • Kinetic Reading: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 60 minutes. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    .

Expertise & Causality Note: Why pre-incubate the enzyme and drug before adding the substrate? Thiazolidine derivatives often act as competitive or slow-binding inhibitors. Pre-incubation allows the compound to access and stabilize within the active site (e.g., forming


 stacking with His-41) before it has to compete with the highly optimized FRET substrate. Omitting this step often leads to artificially inflated 

values (false negatives).

References

  • Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses Source: PMC (National Institutes of Health) URL:[Link][4]

  • Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors Source: PMC (National Institutes of Health) URL:[Link][1]

  • New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors Source: PMC (National Institutes of Health) URL:[Link][2]

  • Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors Source: ResearchGate URL:[Link][5]

Sources

Application

Application Note: Thiazolidine Compounds in Drug Development

Executive Summary The thiazolidine class, particularly thiazolidine-2,4-dione (TZD) , represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolidine class, particularly thiazolidine-2,4-dione (TZD) , represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While historically renowned as insulin sensitizers (PPAR


 agonists) for Type 2 Diabetes, recent chemoproteomic profiling has expanded their utility into oncology (kinase inhibition), antimicrobial therapeutics, and anti-inflammatory agents.

This guide provides a comprehensive technical workflow for researchers. It covers the rational design (SAR) , robust chemical synthesis , and functional validation of TZD derivatives. We prioritize self-validating protocols where the causality of every step is explained to ensure reproducibility.

Chemical Space & Rational Design (SAR)

The pharmacological versatility of the TZD ring stems from its specific hydrogen-bonding donors and acceptors.[1] The acidic proton at the N3 position (


) and the carbonyls at C2/C4 allow for significant electrostatic interactions with receptor ligand-binding domains (LBDs).
Structure-Activity Relationship (SAR) Analysis

Effective drug design requires modifying three core regions of the scaffold:

  • The Acidic Head (Position 3): The N-H group is critical for hydrogen bonding (e.g., with Tyr473 in PPAR

    
    ). Alkylation here often improves lipophilicity (LogP) but may reduce receptor affinity unless the target is non-canonical (e.g., antimicrobial targets).
    
  • The Electrophilic Center (Position 5): This is the primary site for derivatization via Knoevenagel condensation. An exocyclic double bond here creates a Michael acceptor system, which can be tuned for reversible vs. irreversible target engagement.

  • The Lipophilic Tail: Attached via the C5-benzylidene linker, this region dictates specificity. Bulky lipophilic groups favor nuclear receptor binding, while specific polar substitutions (e.g., -OH, -NO

    
    ) shift activity toward antimicrobial or antiproliferative profiles.
    

SAR_Analysis Core Thiazolidine-2,4-dione Core Scaffold N3 Position N3 (Acidic Head) Modulates: PK/Bioavailability Target: H-Bond Donor Core->N3 Alkylation C5 Position C5 (Methylene) Modulates: Potency/Reactivity Target: Michael Acceptor Core->C5 Knoevenagel Condensation Tail Lipophilic Tail (Ar-CHO) Modulates: Selectivity Target: Hydrophobic Pocket C5->Tail Arylidene Linkage

Figure 1: Strategic derivatization points on the Thiazolidine scaffold for tuning biological activity.

Protocol 1: Robust Synthesis of 5-Arylidene-2,4-TZD Derivatives

Objective: Synthesize a library of TZD derivatives using a base-catalyzed Knoevenagel condensation. Mechanism: The base deprotonates the C5 position of the TZD, creating a carbanion that attacks the aldehyde carbonyl. Dehydration follows to form the benzylidene double bond.

Materials
  • Reagents: 2,4-Thiazolidinedione (1 eq), Substituted Benzaldehyde (1 eq), Piperidine (Catalytic, 0.1 eq), Ethanol (Absolute).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of 2,4-Thiazolidinedione and 10 mmol of the aromatic aldehyde in 20 mL of ethanol .

    • Why: Ethanol is a green solvent that solubilizes the reactants but precipitates the product upon cooling, simplifying purification.

  • Catalysis:

    • Add 0.1 mL (approx. 3-4 drops) of Piperidine .

    • Critical Step: Piperidine acts as a weak base to generate the enolate at C5. Stronger bases (KOH) can open the ring; weaker bases may not drive the reaction.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The product typically appears as a new spot with a lower Rf than the aldehyde.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature, then place on ice. A precipitate should form.

    • Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 5 mL) and then water .

    • Self-Validation: If no precipitate forms, the product may be too soluble. Evaporate 50% of the solvent and re-cool.

  • Recrystallization:

    • Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical purity (>95%).

Protocol 2: Functional Screening (PPAR Transactivation)

Objective: Determine if the synthesized derivative acts as a PPAR


 agonist (antidiabetic potential).
System:  Luciferase Reporter Assay in HEK293T cells.
Mechanism of Action

Agonists bind the PPAR


 ligand-binding domain (LBD), causing a conformational change that recruits the RXR co-receptor. This complex binds to Peroxisome Proliferator Response Elements (PPRE) in the DNA, driving transcription of the luciferase reporter.

PPAR_Pathway Ligand TZD Derivative (Ligand) PPAR PPARγ Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (Kd ~nM) Complex Ligand-PPARγ-RXR Heterodimer PPAR->Complex Activation RXR RXR (Retinoid X Receptor) RXR->Complex Dimerization DNA PPRE Sequence (Promoter Region) Complex->DNA DNA Binding Reporter Luciferase Gene Transcription DNA->Reporter Transcription Light Bioluminescence (Readout) Reporter->Light Substrate Oxidation

Figure 2: Signal transduction pathway for the PPAR


 luciferase reporter assay.
Protocol Steps
  • Transfection (Day 1):

    • Seed HEK293T cells at

      
       cells/well in a 96-well plate.
      
    • Co-transfect with:

      • Expression Plasmid: Gal4-PPAR

        
        -LBD (chimeric receptor).
        
      • Reporter Plasmid: UAS-Luciferase (contains Gal4 binding sites).

      • Control: Renilla luciferase (for normalization).

  • Treatment (Day 2):

    • Remove media and replace with fresh media containing the test compounds (0.1

      
      M to 50 
      
      
      
      M).
    • Include Rosiglitazone (1

      
      M)  as a positive control and 0.1% DMSO  as a vehicle control.
      
  • Measurement (Day 3):

    • After 24h incubation, lyse cells using Passive Lysis Buffer.

    • Add Luciferase Assay Substrate and measure luminescence on a plate reader.

    • Data Processing: Calculate Relative Light Units (RLU) = Firefly / Renilla.

Protocol 3: Phenotypic Screening (Anticancer/Toxicity)

Objective: Assess cell viability to determine anticancer efficacy or general cytotoxicity. Method: MTT Assay (Colorimetric).

Protocol Steps
  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well. Incubate for 24h.
    
  • Dosing: Treat with serial dilutions of TZD derivatives (1–100

    
    M) for 48h.
    
  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4h at 37°C.

    • Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple Formazan crystals.

  • Solubilization: Remove media, add DMSO (100

    
    L) to dissolve crystals.
    
  • Quantification: Read Absorbance at 570 nm.

Data Analysis & Interpretation

Expected Results Table
Compound IDR-Group (Aldehyde)Yield (%)PPAR

EC

(

M)
Cancer Cell IC

(

M)
Interpretation
TZD-01 4-H (Unsubstituted)85> 50> 100Inactive baseline.
TZD-02 4-OH (Hydroxy)7812.545.2Weak agonist; potential antimicrobial.
TZD-03 4-O-CH

-CH

-Ph
650.45 > 100Hit: Potent PPAR

agonist (Rosiglitazone-like).
TZD-04 2-Cl, 5-NO

92> 505.8 Hit: Anticancer (Cytotoxic); likely PPAR

independent.
Troubleshooting Guide
  • Low Yield in Synthesis: Ensure the aldehyde is fresh (not oxidized to acid). If the aldehyde is liquid, distill before use. Increase reflux time or use a Dean-Stark trap to remove water.

  • High Background in Luciferase: Reduce plasmid DNA amount during transfection. Ensure DMSO concentration is < 0.5% in the final assay well.

  • Precipitation in Bioassays: TZD derivatives are lipophilic. Ensure serial dilutions are prepared in DMSO first, then diluted into warm media immediately before addition.

References

  • Synthesis & Catalysis: Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry.

  • Anticancer Applications: Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[2] PMC (NIH).

  • Microwave Assisted Synthesis: Thiazolidinones: novel insights from microwave synthesis... Beilstein Journal of Organic Chemistry.

  • Mechanism of Action (PPAR): An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-activated Receptor.[1][3] ResearchGate.[3][4]

  • General Review: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry. PMC (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 2-substituted thiazolidine-4-carboxylic acid synthesis

Technical Support Center: Thiazolidine-4-Carboxylic Acid Synthesis Ticket ID: THC-OPT-2024 Subject: Optimization of Yield, Purity, and Stereocontrol in 2-Substituted Thiazolidine-4-Carboxylic Acid Synthesis Assigned Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazolidine-4-Carboxylic Acid Synthesis Ticket ID: THC-OPT-2024 Subject: Optimization of Yield, Purity, and Stereocontrol in 2-Substituted Thiazolidine-4-Carboxylic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your condensation of L-cysteine with an aldehyde is suffering from low yields, oil formation, or inseparable diastereomers.

The synthesis of 2-substituted thiazolidine-4-carboxylic acids is a classic heterocyclization, but it is deceptively simple. It is governed by a delicate equilibrium between the open-chain imine (Schiff base) and the closed thiazolidine ring. Success depends not just on mixing reagents, but on controlling the thermodynamic equilibrium and solubility profile of the product.

This guide moves beyond standard recipes to explain the causality of the chemistry, ensuring you can troubleshoot your specific derivative.

Module 1: Reaction Optimization (Upstream)

The Core Problem: The reaction releases water.[1] If the equilibrium is not driven forward, or if the pH is incorrect for ring closure, yield suffers.

Solvent System Selection
  • Standard Protocol: 1:1 Ethanol/Water (v/v).

  • Why: L-Cysteine is water-soluble; the aldehyde is organic-soluble. This bi-phasic mixture ensures both reagents meet. Crucially, most thiazolidine derivatives are less soluble in this mix than the starting materials, causing them to precipitate and driving the equilibrium forward (Le Chatelier’s principle).

  • Optimization: If your aldehyde is highly lipophilic, increase the ethanol ratio to 2:1. If the product does not precipitate, reduce ethanol volume or cool to 4°C.

pH Control (The Critical Variable)
  • Target pH: 4.5 – 6.5 (Slightly Acidic to Neutral).

  • Mechanism:

    • Imine Formation: Requires a non-protonated amine (

      
      ). High pH favors this.
      
    • Ring Closure: The thiol (

      
      ) attacks the imine carbon. This nucleophilic attack is often faster if the thiol is deprotonated (thiolate), but the leaving group dynamics often require proton transfers.
      
  • The Sweet Spot: At pH ~6, the amine is sufficiently free to form the imine, but the environment is not so basic that it destabilizes the carboxylic acid or prevents precipitation.

  • Buffer Recommendation: Potassium Acetate (0.1 M) or Sodium Bicarbonate (slight excess). Avoid strong mineral acids which protonate the amine and kill reactivity.

Stoichiometry & Temperature
  • Ratio: 1.0 : 1.1 (Cysteine : Aldehyde).[2] Slight excess of aldehyde compensates for volatility and pushes equilibrium.

  • Temperature: Room Temperature (20–25°C).

    • Warning: Heating (Reflux) often degrades the product or promotes oxidation of cysteine to cystine. Only reflux if the aldehyde is sterically hindered (e.g., ortho-substituted benzaldehydes).

Module 2: Stereochemical Control

The Core Problem: The reaction creates a new chiral center at C2, resulting in diastereomers (cis/trans relative to the C4 carboxyl group).

Thermodynamic Control
  • The Rule: The (2R, 4R)-cis isomer is generally the thermodynamic product (where the C2 substituent and C4 carboxyl group are on the same side).

  • Why: This configuration minimizes steric strain between the bulky C2 substituent and the ring backbone.

  • Protocol for Isomeric Purity:

    • Allow the reaction to stir for 12–24 hours . Short reaction times (Kinetic Control) may trap the trans isomer.

    • Self-Validating Step: Monitor by NMR.[3][4][5][6][7] The C2 proton signal for the cis isomer typically appears downfield relative to the trans isomer due to the deshielding effect of the cis-carboxylic acid.

Module 3: Visualized Workflows

Mechanism & Equilibrium

The following diagram illustrates the pathway and the critical points where pH and oxidation can derail the synthesis.

ThiazolidineMechanism cluster_conditions Critical Control Points Cys L-Cysteine (Water Soluble) Imine Imine Intermediate (Schiff Base) Cys->Imine -H2O (Condensation) Cystine Cystine (Oxidation Impurity) Cys->Cystine O2 / High pH Ald Aldehyde (Org. Soluble) Ald->Imine Thiaz Thiazolidine Product (Precipitate) Imine->Thiaz Ring Closure (Thiol Attack) Thiaz->Imine Hydrolysis (Reversible)

Caption: Fig 1. Reaction mechanism showing the reversible equilibrium and the risk of oxidative side-reactions.

Synthesis & Purification Workflow

SynthesisWorkflow Start Dissolve L-Cysteine (H2O, pH 5-6) AddAld Add Aldehyde (in Ethanol) Start->AddAld React Stir 12-24h @ 25°C (Precipitation occurs) AddAld->React Check Solid Formed? React->Check Filter Filtration Check->Filter Yes Oil Oily Residue? Check->Oil No Wash Wash: Et2O / Cold EtOH Filter->Wash Recryst Recrystallize (Hot EtOH:H2O 1:1) Wash->Recryst Adjust Adjust pH to pI (~4-5) Add Seeds/Scratch Oil->Adjust Yes Adjust->Filter

Caption: Fig 2. Step-by-step workflow for synthesis and purification, including contingency for oil formation.

Module 4: Troubleshooting & FAQ

Table 1: Common Failure Modes and Resolutions
SymptomProbable CauseTechnical Resolution
White precipitate forms immediately (before aldehyde addition). Oxidation. L-Cysteine has oxidized to L-Cystine (disulfide).Degas solvents with Nitrogen/Argon.[8] Add 1mM EDTA to chelate metals that catalyze oxidation. Use fresh Cysteine HCl.
Product is a sticky oil/gum. Impurity / pH. Presence of unreacted aldehyde or pH is far from the Isoelectric Point (pI).Adjust pH to ~4.5–5.0 with dilute acetic acid. Triturate the oil with diethyl ether to remove excess aldehyde.
Low Yield (<50%). Equilibrium Shift. Reaction is not driving to completion; product is too soluble.Cool reaction to 4°C for 4 hours before filtering. Reduce Ethanol volume.[3][9]
Multiple spots on TLC. Diastereomers or Hydrolysis. Do not use water-containing eluents for TLC (product hydrolyzes). Use MeOH/DCM. If diastereomers, recrystallize from hot Ethanol/Water (1:1).
Frequently Asked Questions

Q: Can I use Cysteine Hydrochloride directly? A: Yes, but you must neutralize the HCl. Cysteine HCl is highly acidic (pH ~1-2). Add Sodium Acetate or Potassium Carbonate (1:1 molar equivalent to Cysteine) to the water solution before adding the aldehyde. If the solution is too acidic, the amine is protonated (


) and cannot attack the aldehyde.

Q: How do I remove the "rotten egg" smell? A: The smell indicates free thiol or H2S degradation. Wash the final solid thoroughly with Diethyl Ether or Hexane . These solvents dissolve the unreacted aldehyde and trace sulfur degradation products but do not dissolve the zwitterionic thiazolidine product.

Q: My product decomposes during recrystallization. A: Thiazolidines are sensitive to hydrolysis in hot water.

  • Fix: Minimize heating time. Dissolve in minimum boiling ethanol/water, filter immediately, and cool rapidly on ice. Do not boil for extended periods.

References

  • Guan, L. P., et al. (2022).

    • Relevance: Establishes the standard Ethanol:Water (10:1 to 1:1) solvent systems and recrystallization protocols.[2][4][10][11]

  • Mishra, C. B., et al. (2016). "Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids." Taylor & Francis.

    • Relevance: Confirms the mechanism of stereoselectivity (cis-isomer preference) and the role of the imine intermediate.[12]

  • Nagamatsu, T., et al. (1984). "Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

    • Relevance: Defines the optimal pH range (6–10) and temperature controls for industrial-scale synthesis.
  • Wlodek, L., et al. (1993).

    • Relevance: Discusses the stability and non-enzymatic ring opening (hydrolysis) of thiazolidines, crucial for understanding stability during workup.

Sources

Optimization

Technical Support Center: Thiazolidine-2,4-dione (TZD) Synthesis &amp; Optimization

[1] Status: Operational Operator: Senior Application Scientist Ticket ID: TZD-OPT-2024 Subject: Optimization of Reaction Conditions, Troubleshooting, and Green Chemistry Protocols[1] Introduction & Scope Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: TZD-OPT-2024 Subject: Optimization of Reaction Conditions, Troubleshooting, and Green Chemistry Protocols[1]

Introduction & Scope

Welcome to the Technical Support Center. You are likely here because your TZD synthesis is suffering from low yields, "sticky" precipitates, or incomplete conversion.

This guide covers two distinct phases of TZD chemistry:

  • Scaffold Synthesis: Constructing the 2,4-thiazolidinedione ring from chloroacetic acid and thiourea.[1][2][3][4][5]

  • Functionalization: The Knoevenagel condensation of the TZD ring with aldehydes (common in glitazone drug development).[1]

Core Synthesis: The Scaffold Protocol

Objective: Synthesis of the TZD nucleus (Ring Closure). Primary Challenge: The "Imine Trap"—isolating the stable intermediate instead of the hydrolyzed product.

The Mechanism (Visualized)

The reaction proceeds in two steps:[1][5][6] (1) Nucleophilic attack by thiourea to form 2-imino-4-thiazolidinone, followed by (2) Acid hydrolysis to the dione.[1][4]

TZD_Mechanism Start Chloroacetic Acid + Thiourea Inter Intermediate: 2-imino-4-thiazolidinone (Precipitates often) Start->Inter Cyclization (Water, 15 min) Hydrolysis Hydrolysis (HCl / Reflux) Inter->Hydrolysis Critical Step Product Product: Thiazolidine-2,4-dione (TZD) Hydrolysis->Product - NH3

Figure 1: The reaction pathway showing the critical hydrolysis step required to convert the imine intermediate to the final TZD product.

Optimized Protocol (Water-Based Green Method)

This protocol minimizes organic solvent use and maximizes atom economy [1, 2].[1][4]

Reagents:

  • Chloroacetic acid (0.6 mol)[4][6][7]

  • Thiourea (0.6 mol)[4][6][7]

  • Water (120 mL total)

  • Conc. HCl (60 mL)

Step-by-Step Workflow:

  • Solubilization: Dissolve chloroacetic acid in 60 mL water. Separately, dissolve thiourea in 60 mL water.

  • Mixing: Add the acid solution to the thiourea solution. Stir for 15 minutes.

    • Observation: A white precipitate may form.[1][4] Do not filter yet. This is the 2-imino intermediate.[1][4][6]

  • Hydrolysis (The Critical Step): Add 60 mL concentrated HCl slowly from a dropping funnel.

  • Reflux: Reflux at 100-110°C for 10-12 hours .

    • Why? The imine bond is stable.[1] Insufficient heat or time yields the intermediate (MP ~250°C) rather than TZD (MP ~123°C).[1][4]

  • Workup: Cool the flask. The contents will solidify into clusters of white needles.[1]

  • Purification: Filter, wash with cold water to remove acid traces.[1] Recrystallize from Ethanol:Water (40:60).[1][2]

Functionalization: Knoevenagel Condensation

Objective: Condensing TZD with aromatic aldehydes (e.g., to synthesize Rosiglitazone precursors).

Catalyst Selection Guide
CatalystpKa (Conj. Acid)ProsConsRecommended For
Piperidine ~11.2High yields, standard buffer with AcOHToxic, regulated precursorGeneral aldehydes
Pyrrolidine ~11.3Slightly faster kinetics than piperidineHigher costSterically hindered aldehydes
NaOH/KOH >14Cheap, simple workupCan cause ring opening (hydrolysis)Stable substrates only
EDDA BufferMild, GreenExpensiveMicrowave synthesis
Troubleshooting Knoevenagel Issues

Q: My product is an oil or a sticky gum. How do I solidify it?

  • Cause: Impurities (unreacted aldehyde) or solvent trapping.[1][4]

  • Fix:

    • Acidification: Pour the reaction mixture into ice-cold water acidified with dilute acetic acid (pH ~5). This neutralizes the piperidine catalyst, which often solubilizes the product.[1]

    • Trituration: If oily, add a small amount of cold ethanol and scratch the flask walls with a glass rod to induce nucleation.[1][4]

Q: The reaction stalls at 60% conversion.

  • Cause: Knoevenagel condensation is reversible.[1][4] Water accumulation pushes the equilibrium backward.[1]

  • Fix: Use a Dean-Stark trap (if using Toluene) to physically remove water, or add molecular sieves if using Ethanol.[1][4]

Advanced Optimization: Microwave vs. Conventional

Microwave irradiation significantly accelerates TZD synthesis by polarizing the reaction medium, stabilizing the transition state [4, 5].[1]

Data Comparison: Synthesis of 5-benzylidene-2,4-TZD

ParameterConventional HeatingMicrowave Irradiation (Green)
Time 6 - 10 Hours2 - 8 Minutes
Solvent Toluene/EthanolSolvent-free or Water
Yield 65 - 75%85 - 94%
Energy High (Prolonged reflux)Low (Short burst)

Microwave Protocol (Solvent-Free):

  • Mix TZD (1 eq), Aldehyde (1 eq), and Ammonium Acetate (1.5 eq) in a beaker.

  • Irradiate at 300W for 3-5 minutes (monitor by TLC every 60s).

  • Wash the solid residue with ice water and recrystallize from ethanol.[1]

Troubleshooting Logic Tree

Use this decision matrix to diagnose your synthesis failures.

Troubleshooting Start Identify Issue Issue1 Product MP is > 200°C Start->Issue1 Issue2 Low Yield (<50%) Start->Issue2 Issue3 Sticky/Oily Product Start->Issue3 Sol1 Incomplete Hydrolysis. It is the 2-imino intermediate. Action: Reflux with conc. HCl for 4+ more hours. Issue1->Sol1 Sol2 Reversible Reaction? Action: Use Dean-Stark trap or switch to Microwave. Issue2->Sol2 Sol3 Catalyst Trapping? Action: Pour into acidified ice water (pH 5). Recrystallize from Glacial Acetic Acid. Issue3->Sol3

Figure 2: Diagnostic logic for common synthesis failures. Note that Melting Point (MP) is the primary indicator of hydrolysis success.[1][4]

Frequently Asked Questions (FAQ)

Q1: Can I use chloroacetyl chloride instead of chloroacetic acid?

  • Answer: Yes, but it is much more aggressive. It generates HCl gas rapidly upon contact with water/thiourea.[1] While the reaction is faster, it requires strict temperature control (0-5°C) to prevent side reactions.[1] Chloroacetic acid is preferred for the aqueous "green" route [1].[1]

Q2: Why do I need to recrystallize from Ethanol:Water (40:60)?

  • Answer: TZD is sparingly soluble in water but soluble in hot ethanol.[1][4] The 40:60 mixture acts as a "solvent-antisolvent" system.[1][4] As the ethanol cools, the TZD crashes out, while the more polar impurities (unreacted thiourea or salts) remain dissolved in the water fraction [11].[1]

Q3: My Knoevenagel condensation turns dark red/black. Is this normal?

  • Answer: A yellow precipitate is expected.[1][4][8] Dark colors usually indicate oxidation of the amine catalyst (piperidine) or polymerization of the aldehyde.[1] Ensure you are using an inert atmosphere (Nitrogen balloon) if your aldehyde is electron-rich (e.g., hydroxybenzaldehyde) and sensitive to oxidation.[1][4]

References

  • Pinheiro, D. S., et al. (2017).[1][9] "Optimized Synthesis and Characterization of Thiazolidine-2,4-Dione for Pharmaceutical Application." MedCrave Online Journal of Bioorganic & Organic Chemistry. Link

  • Liberman, D. (1947).[1][4] "Synthesis of thiazolidine-2,4-dione." Bull.[1][2] Soc. Chim. Fr., 14, 85. (Foundational Mechanism Source).

  • Saini, N., et al. (2020).[1][3][4][10] "Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities." SRUC Research.[1] Link

  • Jain, A. K., et al. (2014).[1][4] "Conventional and greener approach for the synthesis of some pharmacologically active derivatives."[1] Journal of Chemical and Pharmaceutical Research. Link

  • Elder Pharmaceuticals Ltd. (2010).[1][2][4] "Synthesis of 2,4-thiazolidinedione." World Intellectual Property Organization (Patent WO2010/82212).[1][4] Link[4]

Sources

Troubleshooting

Addressing diastereoselectivity issues in the synthesis of 2-substituted thiazolidines

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the stereochemical control of 2-substituted thiazolidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the stereochemical control of 2-substituted thiazolidines. The condensation of a 1,2-aminothiol (such as L-cysteine) with an aldehyde generates a new stereocenter at the C2 position, inevitably leading to a mixture of cis and trans diastereomers.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental choices to help you achieve absolute stereocontrol in your drug development and synthetic workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do I get inconsistent cis/trans diastereomeric ratios when condensing L-cysteine derivatives with aldehydes?

The Causality: The formation of the thiazolidine ring is not a static event; it is a highly reversible process that proceeds via an open-chain iminium intermediate. Your inconsistent ratios are likely due to fluctuating reaction times and temperatures, which cause the system to hover unpredictably between kinetic and thermodynamic control.

At low temperatures or short reaction times, the product ratio is dictated by the activation energy required to form each isomer (kinetic control), often resulting in near 1:1 mixtures. However, if you apply heat or extend the reaction time, the reversible ring-opening allows the system to equilibrate toward the most sterically stable configuration (thermodynamic control)[1]. The thermodynamic preference is driven by the minimization of 1,3-steric repulsion within the five-membered ring, favoring the diastereomer where bulky substituents adopt a pseudo-equatorial arrangement[2].

The Solution: To achieve reproducible ratios, you must deliberately push the reaction to full thermodynamic equilibration by using elevated temperatures (e.g., 60 °C) and mild acid catalysis (e.g., acetic acid) for at least 12–24 hours.

Q2: How can I selectively isolate the pure thermodynamic diastereomer from the equilibrium mixture without using column chromatography?

The Causality: Even under thermodynamic control, a minor diastereomer will persist in solution. To isolate a stereopure product, you should leverage a Crystallization-Induced Diastereomer Transformation (CIDT) . Because the cis and trans isomers are in constant equilibrium via the iminium intermediate, selectively crystallizing the less soluble diastereomer removes it from the solution phase[3]. According to Le Chatelier's principle, the solution-phase equilibrium continuously shifts to replenish the crystallized isomer until the entire mixture is quantitatively converted into the desired stereocenter.

The Solution: Switch your reaction solvent to a polar protic mixture (like Ethanol/Water) where the target diastereomer is only marginally soluble at lower temperatures. Follow Protocol A below.

Q3: My isolated, stereopure thiazolidine epimerizes during downstream peptide coupling and storage. How do I lock the stereocenter?

The Causality: The isolated thiazolidine retains a secondary amine at the N3 position. Because the lone pair on this nitrogen is still active, the ring can spontaneously reopen to the iminium ion in the presence of trace acids or moisture, leading to epimerization.

The Solution: You must remove the nucleophilicity of the secondary amine immediately after isolation. By converting the amine into an amide or carbamate (e.g., N-Acylation, N-Boc, or N-Fmoc protection), the nitrogen's lone pair becomes delocalized into the adjacent carbonyl group. This permanently disables the ring-opening mechanism, locking the C2 stereocenter in place and heavily influencing the cis/trans geometry of the adjacent amide bond during downstream peptide synthesis[4]. Follow Protocol B below.

Quantitative Data: Factors Influencing Diastereoselectivity

ParameterKinetic ControlThermodynamic ControlCIDT Conditions
Temperature 0 °C to Room Temp60 °C to RefluxReflux, then slow cooling to 4 °C
Reaction Time 1 - 2 Hours12 - 24 Hours24 - 48 Hours
Solvent Matrix DCM, THFMethanol, DMFEthanol/Water, Isopropanol
Stereochemical Outcome Mixture (approx. 1:1 to 3:1)Major diastereomer favored>99:1 (Stereopure)
Mechanistic Driver Activation Energy (

)
Relative Stability (

)
Solubility / Le Chatelier's Principle

Experimental Protocols

Protocol A: Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

This protocol is a self-validating system; the physical precipitation of the product drives the chemical equilibrium.

  • Initiation: Suspend L-cysteine (1.0 eq) in a polar protic solvent (Ethanol/Water 80:20, 10 mL/mmol) to ensure partial solubility of the zwitterionic starting material.

  • Condensation: Add the target aldehyde (1.05 eq) and a catalytic amount of acetic acid (0.1 eq) to accelerate iminium formation.

  • Equilibration: Heat the mixture to 60 °C for 4 hours. This thermal energy overcomes the activation barrier for continuous ring-opening/closing.

  • Transformation: Slowly cool the reaction to room temperature, then transfer to a 4 °C cold room. The less soluble diastereomer will begin to crystallize.

  • Validation: Stir at 4 °C for an additional 24 hours. Self-validation step: Withdraw an aliquot of the mother liquor and analyze via

    
    H-NMR. The complete disappearance of the minor diastereomer's C2-proton signal confirms the Le Chatelier shift is complete.
    
  • Isolation: Filter the precipitate and wash with ice-cold ethanol to yield the stereopure thiazolidine.

Protocol B: In Situ N-Acylation for Stereochemical Locking

Perform this immediately after Protocol A to prevent epimerization.

  • Solvation: Dissolve the stereopure thiazolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). DIPEA acts as a non-nucleophilic base to scavenge HCl without interfering with the substrate.

  • Activation: Cool the solution to 0 °C to prevent exothermic degradation, then dropwise add acetyl chloride (1.2 eq).

  • Validation: Warm to room temperature and stir for 2 hours. Self-validation step: Perform TLC (Hexane/EtOAc). The highly polar secondary amine starting material (low

    
    ) must completely convert to a higher 
    
    
    
    N-protected product.
  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Mechanistic Workflow

Thiazolidine_Stereo cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Equilibration cluster_cidt CIDT Process SM L-Cysteine + Aldehyde Iminium Iminium Intermediate (Reversible) SM->Iminium Condensation KineticProd cis/trans Mixture (Kinetic Ratio) Iminium->KineticProd Fast / Low Temp ThermoProd Major Diastereomer (Thermodynamic) Iminium->ThermoProd Heat / Acid MinorProd Minor Diastereomer (Soluble) Iminium->MinorProd Equilibrium ThermoProd->Iminium Ring Opening Crystal Pure Crystalline Diastereomer ThermoProd->Crystal Selective Crystallization MinorProd->Iminium Ring Opening MinorProd->Crystal Shifts Equilibrium

Thermodynamic vs. kinetic pathways and CIDT in thiazolidine synthesis.

References

  • Schematic depiction of the crystallization‐induced stereoisomer transformation. ResearchGate. Available at: 3

  • Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones. Journal of the American Chemical Society. Available at: 4

  • N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation. RSC Publishing. Available at: 1

  • Preparation and mechanistic studies of 2-substituted Bisthiazolidines by imine exchange. PMC / NIH. Available at: 2

Sources

Optimization

Purification strategies for thiazolidine-4-carboxylic acid derivatives

Welcome to the Technical Support Center for Thiazolidine-4-Carboxylic Acid (Thioproline) Derivatives. As a Senior Application Scientist, I have structured this guide to address the nuanced physicochemical challenges—such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolidine-4-Carboxylic Acid (Thioproline) Derivatives. As a Senior Application Scientist, I have structured this guide to address the nuanced physicochemical challenges—such as spontaneous epimerization, zwitterionic polarity, and oxidative instability—that researchers face when isolating these critical pharmaceutical intermediates.

Rather than just listing procedures, this guide bridges theoretical causality with field-proven, self-validating workflows to ensure high-fidelity purification.

Purification Strategy & Workflow

The isolation of thioproline derivatives requires a strict assessment of stereochemical requirements before selecting a purification modality. The decision matrix below outlines the optimal pathways for both achiral bulk purification and chiral resolution.

Workflow A Crude Thiazolidine-4-Carboxylic Acid (tPro) Mixture B Stereochemical Requirement? A->B C Achiral / Bulk Purification B->C No F Chiral Resolution B->F Yes D Solid-Liquid Extraction (SLE) Buffer pH 6.0 C->D E RP-HPLC (C18) 0.1M TCA (pH 1.7) / ACN D->E G Preferential Crystallization (1M aq. Glycine) F->G Conglomerates (e.g., DL-tPro) H N-Acylation / N-BOC Derivatization F->H 2-Aryl Derivatives (ATCAs) I Chiral Chromatography (Diastereomer Separation) H->I

Fig 1: Decision matrix for the purification and chiral resolution of thioproline derivatives.

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Diastereomeric Resolution via Preferential Crystallization

Causality: DL-Thiazolidine-4-carboxylic acid (DL-THC) forms a conglomerate crystal system. By utilizing 1 M aqueous glycine as the solvent, the solubility of the racemate is artificially increased. This widens the metastable zone, allowing for higher supersaturation without triggering the spontaneous secondary nucleation of the undesired enantiomer[1].

  • Preparation: Dissolve DL-thioproline in 1 M aqueous glycine at 50 °C to achieve a supersaturation level of 150%.

  • Equilibration: Slowly cool the solution to exactly 20 °C. Do not agitate vigorously during cooling to prevent crash-out.

  • Seeding: Introduce 1–2% (w/w) of pure L-thioproline seed crystals into the solution.

  • Harvesting: Stir gently for 30–60 minutes to allow selective crystal growth. Filter rapidly under a vacuum and wash the filter cake with ice-cold ethanol.

  • Validation Checkpoint: Measure the specific rotation

    
     of the first crop. A value matching pure L-thioproline (-200° in 1 M NaOH) confirms successful resolution without cross-contamination.
    
Protocol B: RP-HPLC Quantification and Isolation of Highly Polar tPro

Causality: Thioproline is zwitterionic and highly polar. Standard aqueous/organic gradients cause severe peak tailing and poor retention on hydrophobic stationary phases. Using 0.1 M Trichloroacetic acid (TCA) at a highly acidic pH (1.7) fully protonates the carboxylic acid, suppressing ionization and driving hydrophobic interaction with the C18 column[2].

  • Sample Prep: Perform Solid-Liquid Extraction (SLE) using 0.2 M phosphate buffer (pH 6.0). Filter the supernatant through a 0.22 µm PTFE membrane.

  • Chromatographic Setup: Equip the system with a Zorbax SB-C18 column (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Solvent A: 0.1 M TCA (pH 1.7). Solvent B: Acetonitrile (ACN).

  • Gradient Elution: Run at 1.0 mL/min. 5% B (0–1 min), ramp to 60% B (1–4 min), and return to 5% B (4–6 min).

  • Validation Checkpoint: Monitor UV absorbance at 210 nm (or 348 nm if derivatized). Baseline resolution within 14 minutes with a peak tailing factor

    
     validates system equilibration.
    

Troubleshooting & FAQs

Q1: Why do my 2-arylthiazolidine-4-carboxylic acid (ATCA) derivatives epimerize during silica gel chromatography, and how can I prevent it? A: The thiazolidine ring is highly susceptible to a reversible ring-opening and closing mechanism when exposed to acidic protons (such as those present on silica gel or in NMR solvents like CDCl3/TFA). This equilibrium scrambles the stereocenter at the C-2 position, collapsing pure compounds into a diastereomeric mixture of 2R,4R and 2S,4R isomers[3]. Actionable Fix: Prior to chromatography, derivatize the secondary amine (N-3 position). Performing N-acetylation (using acetyl chloride/dry pyridine at 0 °C) or N-BOC protection locks the nitrogen's lone pair. This completely eliminates the ring-opening pathway, preserving the C-4 chirality and allowing for standard diastereomeric separation[4][5].

Q2: During extraction and solvent evaporation, I notice a loss of product and the formation of a new byproduct. What is happening? A: Thioproline derivatives are potent antioxidants and reactive oxygen species (ROS) scavengers. Under oxidative stress—such as prolonged exposure to atmospheric oxygen during rotary evaporation or the use of old, peroxide-containing ethereal solvents—the thiazolidine sulfur is oxidized. This triggers a ring-opening cascade that yields N-formyl-cysteine[6]. Actionable Fix: Perform extractions using degassed solvents and backfill your rotary evaporator with an inert gas (N2/Ar). Avoid diethyl ether unless freshly distilled; prefer ethyl acetate or dichloromethane for organic extractions.

Q3: How can I improve the UV detection limit for trace thioproline in complex biological or cosmetic matrices? A: Underivatized thioproline lacks a strong chromophore, making low-level UV detection nearly impossible. Actionable Fix: Implement a pre-column derivatization step using 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) or ethyl chloroformate. CMQT reacts rapidly with the amine/thiol groups, yielding a stable 2-S-quinolinium derivative that exhibits strong UV absorbance at 348 nm. This pushes the limit of quantification (LOQ) down to 0.5 μmol/L with high precision[2][7].

Q4: Is there a biocatalytic alternative to chemical chiral resolution for 4R-enantiomers? A: Yes. If you are synthesizing the amide derivative of thioproline, you can utilize biochemical hydrolysis. Strains of Mycobacterium possess stereoselective amidase activity that hydrolyzes only the (4R)-1,3-thiazolidine-4-carboxylic acid amide into the corresponding (4R)-carboxylic acid, leaving the (4S)-amide intact. This method operates at mild conditions (pH 5–10, 20–70 °C) and routinely yields optical purities of >99% e.e.[8].

Quantitative Performance Metrics

The following table summarizes the expected yields and optical purities based on the chosen purification strategy:

Derivative TypePurification MethodKey Reagents / ConditionsYield / RecoveryOptical Purity (e.e.)
DL-Thioproline Preferential Crystallization1 M aq. glycine, 20 °C, 150% supersaturation58–76%96–100%
(4R)-Thioproline Amide Biochemical HydrolysisMycobacterium sp., pH 5–10, 20–70 °C74–84%>99%
N-Acetyl-ATCAs Silica Column ChromatographyAcetyl chloride, Pyridine (0 °C)69–95%Retained (Diastereomerically pure)
Thioproline (tPro) RP-HPLC (Analytical)Zorbax SB-C18, 0.1 M TCA (pH 1.7) / ACN93–104%N/A (Achiral quantification)

References

  • Process for producing optically active (4r)-1,3-tiazolidine-4-carboxylic acid.
  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate.[Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate.[Link]

  • Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. PMC.[Link]

  • Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. PMC.[Link]

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. MDPI.[Link]

  • Optical Resolution by Preferential Crystallization of Dl-Thiazolidine-4-carboxylic Acid. Oxford Academic.[Link]

  • Identification and quantification of antitumor thioproline and methylthioproline in Korean traditional foods by a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. ResearchGate.[Link]

Sources

Troubleshooting

Stability assessment of 2-Cyclohexyl-thiazolidine-4-carboxylic acid under different conditions

Welcome to the technical support center for 2-Cyclohexyl-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclohexyl-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability assessment experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental results.

Introduction to Stability of 2-Cyclohexyl-thiazolidine-4-carboxylic Acid

2-Cyclohexyl-thiazolidine-4-carboxylic acid is a heterocyclic compound with a thiazolidine ring system. The stability of this molecule is a critical parameter in its development and application, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The thiazolidine ring, being a cyclic hemiaminal, is susceptible to hydrolysis, particularly under acidic or basic conditions. The sulfur atom in the ring can also be a site for oxidation. This guide will walk you through the common stability challenges and how to design and interpret robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Cyclohexyl-thiazolidine-4-carboxylic acid?

A1: The primary degradation pathway for 2-Cyclohexyl-thiazolidine-4-carboxylic acid is the hydrolysis of the thiazolidine ring. This is a reversible ring-opening reaction that yields L-cysteine and cyclohexanecarboxaldehyde. This process is catalyzed by both acid and base. At physiological pH, a slow, non-enzymatic ring opening can also occur.[1][2] Another potential degradation pathway is the oxidation of the sulfur atom in the thiazolidine ring, which can lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents.[3][4]

Q2: My compound appears to be degrading in my aqueous formulation at neutral pH. What could be the cause?

A2: While the thiazolidine ring is generally more stable at neutral pH compared to acidic or basic conditions, it can still undergo slow hydrolysis.[1][2] The equilibrium between the cyclic thiazolidine and the open-chain imine (which then hydrolyzes to the aldehyde and amine) can be influenced by the concentration of the compound, the presence of other nucleophiles, and temperature. Even at neutral pH, the presence of water can facilitate this equilibrium, leading to gradual degradation over time. Consider evaluating the impact of temperature and the presence of any potential catalysts in your formulation.

Q3: I am observing multiple peaks in my chromatogram during a stability study. How can I identify if they are degradation products?

A3: The appearance of new peaks or an increase in the area of existing minor peaks in your chromatogram over the course of a stability study is a strong indication of degradation. To confirm, you should perform a forced degradation study. By subjecting your compound to stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products. The peaks that increase under these stress conditions are likely your degradants. Mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of these new peaks, which can help in elucidating their structures and confirming they are derived from your parent compound.

Q4: What are the best practices for storing 2-Cyclohexyl-thiazolidine-4-carboxylic acid to ensure its stability?

A4: To ensure the long-term stability of 2-Cyclohexyl-thiazolidine-4-carboxylic acid, it should be stored in a cool, dry, and dark place. The solid form is generally more stable than solutions. If you need to store it in solution, use an anhydrous aprotic solvent if possible. For aqueous solutions, prepare them fresh and consider using buffers to maintain a pH where the compound is most stable, which is typically in the slightly acidic to neutral range. Protect solutions from light to prevent potential photolytic degradation. It is also crucial to avoid contact with strong oxidizing agents.[5]

Troubleshooting Guide

Issue 1: Rapid degradation observed during acid-catalyzed hydrolysis.

  • Possible Cause: The concentration of the acid may be too high, or the temperature is excessive, leading to rapid and complete degradation, making it difficult to follow the kinetics.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl) and incrementally increase it if the degradation is too slow.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.

    • Time Sampling: Take more frequent samples at the beginning of the experiment to capture the initial rapid degradation phase.

Issue 2: Inconsistent results in photostability studies.

  • Possible Cause: Inconsistent light exposure or temperature fluctuations during the experiment. The UV lamps may not have a uniform output, or the sample position relative to the lamp could vary.

  • Troubleshooting Steps:

    • Calibrate Light Source: Ensure your photostability chamber is properly calibrated and provides uniform light exposure according to ICH Q1B guidelines.

    • Control Temperature: Use a temperature-controlled environment to minimize the contribution of thermal degradation.

    • Use a Control Sample: Always include a control sample that is protected from light but kept at the same temperature to differentiate between photolytic and thermal degradation.

    • Solution vs. Solid State: Evaluate photostability in both the solid state and in solution, as the degradation pathways can differ.

Issue 3: Mass balance issues in forced degradation studies (sum of parent and degradants is not 100%).

  • Possible Cause:

    • Formation of non-UV active or volatile degradation products that are not detected by your analytical method.

    • Degradation products may have significantly different response factors in the UV detector compared to the parent compound.

    • Precipitation of the compound or its degradants.

  • Troubleshooting Steps:

    • Use a Mass-Sensitive Detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-chromophoric compounds.

    • Determine Relative Response Factors: If possible, isolate the major degradation products and determine their response factors relative to the parent compound to get a more accurate quantification.

    • Check for Volatiles: Use techniques like headspace GC-MS to check for the formation of volatile degradation products like cyclohexanecarboxaldehyde.

    • Ensure Solubility: Visually inspect your samples for any precipitation. If necessary, adjust the solvent composition to ensure all components remain in solution.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

This protocol outlines the procedure for assessing the stability of 2-Cyclohexyl-thiazolidine-4-carboxylic acid to acid and base hydrolysis.

Materials:

  • 2-Cyclohexyl-thiazolidine-4-carboxylic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • Constant temperature bath or incubator

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Cyclohexyl-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a flask and add an equal volume of HPLC grade water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

This protocol describes the method for evaluating the stability of the compound in the presence of an oxidizing agent.

Materials:

  • 2-Cyclohexyl-thiazolidine-4-carboxylic acid

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile/methanol

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Oxidation:

    • Transfer a known volume of the sample solution to a flask.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for 2-Cyclohexyl-thiazolidine-4-carboxylic acid

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C) 0100-
285L-cysteine, Cyclohexanecarboxaldehyde
855L-cysteine, Cyclohexanecarboxaldehyde
2420L-cysteine, Cyclohexanecarboxaldehyde
0.1 M NaOH (60°C) 0100-
280L-cysteine, Cyclohexanecarboxaldehyde
845L-cysteine, Cyclohexanecarboxaldehyde
2415L-cysteine, Cyclohexanecarboxaldehyde
3% H₂O₂ (RT) 0100-
2495Oxidized sulfur species (e.g., sulfoxide)
Heat (80°C, solid) 7298Minor unidentified peaks
Photostability (ICH Q1B) ->99%No significant degradation

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Hydrolytic_Degradation_Pathway Compound 2-Cyclohexyl-thiazolidine- 4-carboxylic acid Intermediate Open-chain Imine (Intermediate) Compound->Intermediate Ring Opening (H+ or OH- catalyzed) Intermediate->Compound Ring Closure Products L-cysteine + Cyclohexanecarboxaldehyde Intermediate->Products Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare 1 mg/mL stock solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (80°C, solid) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization (for Acid/Base) Sampling->Neutralize if applicable HPLC HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Quantify Quantify Parent & Degradants HPLC->Quantify Identify Identify Degradation Products Quantify->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General workflow for forced degradation studies.

References

  • Nagel, D. L., & Tsuchiya, K. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 25(9), 1066-1070. [Link]

  • Alhashimi, R. T., Ahmed, T. A., Alghanem, L., Pagare, P. P., Huang, B., Ghatge, M. S., ... & Omar, A. M. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9289. [Link]

  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89-92. [Link]

  • Naz, S., Al Kury, L. T., Nadeem, H., Shah, F. A., & Li, S. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurochemical Research, 47(1), 169-184. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • Hussain, Z., & Khan, I. U. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2). [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]

  • Zhang, X., Li, X., Wu, C., Liu, Y., & Chi, H. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(36), 10648-10656. [Link]

  • Czarnomysy, R., & Bielawska, A. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5585. [Link]

  • Al-Majidi, S. M. H. (2022). Synthesis of some new Thiazolidine and 1, 3, 4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Efficiency of Organocatalysts Derived from Thiazolidine-4-Carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organocatalysts derived from thiazolidine-4-carboxylic acid. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organocatalysts derived from thiazolidine-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their application in asymmetric synthesis. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and provides immediate, actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a primary indicator of potential issues in your reaction setup or with the catalyst itself. Several factors could be at play:

  • Catalyst Deactivation: Organocatalysts, especially those with amine functionalities, can be sensitive to moisture and air. Ensure all solvents and reagents are rigorously dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Substrate or Reagent Impurities: Acidic or basic impurities in your starting materials or solvents can neutralize or react with the organocatalyst, rendering it inactive. It is crucial to use highly purified reagents.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or NMR spectroscopy. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.

  • Poor Catalyst Solubility: The catalyst may not be fully dissolved in the reaction solvent, leading to a lower effective concentration. Experiment with different solvent systems to ensure complete dissolution.

Q2: I'm observing poor enantioselectivity (low ee). How can I improve it?

A2: Poor enantioselectivity is a common challenge in asymmetric catalysis. Here are several strategies to address this:

  • Catalyst Structure: The steric and electronic properties of the thiazolidine-4-carboxylic acid derivative play a crucial role in stereocontrol. Consider synthesizing and screening a small library of catalysts with different substituents on the thiazolidine ring or the amide/thiourea functionality. For instance, catalysts with bulky groups can enhance facial discrimination of the electrophile.

  • Solvent Effects: The solvent can significantly influence the transition state geometry. A systematic solvent screen is recommended. Polar aprotic solvents like DMSO are often used, but sometimes non-polar solvents can lead to better stereochemical outcomes.[2]

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Additives and Co-catalysts: The addition of weak acids or bases can sometimes improve enantioselectivity by modulating the catalyst's activity or promoting a specific reaction pathway. The use of additives should be carefully screened.[3]

Q3: The diastereoselectivity (dr) of my reaction is not satisfactory. What can I do?

A3: Similar to enantioselectivity, diastereoselectivity is sensitive to the reaction conditions:

  • Catalyst Control vs. Substrate Control: Determine if the diastereoselectivity is primarily governed by the catalyst or the inherent steric and electronic properties of your substrates.

  • Reaction Temperature: Adjusting the temperature can influence the relative activation energies of the pathways leading to different diastereomers.

  • Catalyst Loading: In some cases, increasing the catalyst loading can improve diastereoselectivity.[4][5]

  • Structural Modification of the Catalyst: Fine-tuning the catalyst structure can have a profound impact on diastereoselectivity. For example, in aldol reactions, specific thiazolidine-based organocatalysts have been shown to provide high diastereoselectivities.[4][5]

Q4: How can I confirm if my catalyst is degrading during the reaction?

A4: To check for catalyst degradation, you can perform the following:

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by chiral HPLC. A decrease in the enantiomeric excess (ee) of the product over time can be an indication of catalyst degradation.[1]

  • Catalyst Recovery and Characterization: After the reaction, attempt to recover the catalyst through column chromatography. Characterize the recovered material using techniques like NMR and mass spectrometry to check for any structural changes.[1]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Troubleshooting Scenario 1: Inconsistent Reaction Rates and Stalled Reactions

Issue: The reaction starts but then slows down significantly or stops completely before reaching full conversion.

Potential Causes & Solutions:

  • Catalyst Inhibition by Product or Byproducts:

    • Causality: The product or a byproduct formed during the reaction may be binding to the catalyst, leading to its inhibition.

    • Troubleshooting Protocol:

      • Set up a new reaction and add a small amount of the purified product at the beginning. If the reaction rate is significantly slower compared to a control reaction without added product, product inhibition is likely.

      • If product inhibition is confirmed, consider strategies to remove the product as it forms, such as using a Dean-Stark trap for water removal in condensation reactions or performing the reaction in a flow chemistry setup.

  • Moisture Contamination:

    • Causality: Water can hydrolyze the enamine or iminium ion intermediates that are crucial for the catalytic cycle.[1]

    • Troubleshooting Protocol:

      • Ensure all glassware is oven-dried before use.

      • Use freshly distilled and dried solvents.

      • Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

      • Consider adding a drying agent like molecular sieves to the reaction mixture.

Experimental Workflow for Diagnosing Stalled Reactions

G A Reaction Stalls B Check for Moisture Contamination A->B C Check for Product Inhibition A->C D Dry Reagents & Solvents Rigorously B->D E Run Reaction with Added Product C->E F Reaction Rate Unchanged E->F G Reaction Rate Decreases E->G H Consider Other Deactivation Pathways F->H I Implement Product Removal Strategy G->I

Caption: A workflow for troubleshooting stalled reactions.

Troubleshooting Scenario 2: Difficulty in Catalyst Recovery and Reuse

Issue: The catalyst is difficult to separate from the reaction mixture, or its activity decreases upon recycling.

Potential Causes & Solutions:

  • High Polarity of the Catalyst:

    • Causality: Thiazolidine-4-carboxylic acid derivatives are often polar, making their separation from polar products challenging.

    • Troubleshooting Protocol:

      • Immobilization: Consider immobilizing the catalyst on a solid support like silica gel or a polymer resin.[6] This allows for easy filtration and recovery of the catalyst.

      • Modified Workup: Develop a workup procedure that exploits the acidic or basic nature of your catalyst. For example, you may be able to selectively extract the catalyst into an aqueous phase by adjusting the pH.

  • Catalyst Leaching from Solid Support:

    • Causality: If you are using a supported catalyst, it may be leaching into the reaction mixture.

    • Troubleshooting Protocol:

      • Perform a hot filtration test: Run the reaction for a short period, then filter off the solid catalyst while the reaction mixture is still hot. Continue to heat the filtrate and monitor for any further reaction. If the reaction continues, it indicates that the catalyst is leaching.

      • If leaching is confirmed, explore different immobilization strategies or use a support with stronger binding to the catalyst.

Data Presentation: Effect of Reaction Parameters on Aldol Reaction Efficiency

The following table summarizes the impact of various parameters on the efficiency of an asymmetric aldol reaction catalyzed by a thiazolidine-4-carboxylic acid derivative.

ParameterVariationYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Solvent Toluene858090:10
THF707585:15
DMSO928895:5
Temperature 0 °C889092:8
25 °C958288:12
50 °C987080:20
Catalyst Loading 5 mol%758590:10
10 mol%928895:5
20 mol%948895:5

Note: The data presented in this table is illustrative and based on general trends observed in organocatalysis. Actual results may vary depending on the specific substrates and catalyst used.

Part 3: Mechanistic Insights and Advanced Strategies

A deeper understanding of the reaction mechanism can guide you in optimizing your reaction conditions.

Mechanism of Enamine Catalysis

Organocatalysts derived from thiazolidine-4-carboxylic acid typically operate through an enamine mechanism, similar to proline.[2][7]

G cluster_0 Catalytic Cycle A Catalyst (Thiazolidine Derivative) + Ketone H₂O B Enamine Intermediate A->B Condensation C Enamine + Aldehyde B->C Nucleophilic Attack D Iminium Ion Intermediate C->D E Hydrolysis D->E F Aldol Product + Regenerated Catalyst E->F F->A Enters next cycle

Sources

Troubleshooting

Technical Support Center: pH Optimization for the Synthesis of 2-Substituted-Thiazolidine-4-Carboxylic Acids

Welcome to the Technical Support Center. The condensation of L-cysteine with aldehydes to form 2-substituted-thiazolidine-4-carboxylic acids is a cornerstone reaction in drug development, bioconjugation, and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The condensation of L-cysteine with aldehydes to form 2-substituted-thiazolidine-4-carboxylic acids is a cornerstone reaction in drug development, bioconjugation, and materials science. While traditionally viewed as a slow reaction requiring highly acidic conditions, recent kinetic studies have redefined it as a highly efficient, click-type bioorthogonal reaction under physiological pH[1].

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you optimize pH, control stereochemistry, and maximize your synthetic yields.

Section 1: Frequently Asked Questions (Mechanistic & pH Fundamentals)

Q1: Why is the traditional acidic pH (4.0–5.0) often suboptimal for rapid thiazolidine synthesis? A: The reaction kinetics are strictly governed by the protonation state of L-cysteine. Cysteine possesses three ionizable groups: a carboxyl (pKa ~1.7), a sulfhydryl (pKa ~8.3), and an amino group (pKa ~10.8). At the traditional pH of 4.0–5.0, the amino group is fully protonated (-NH


), rendering it a poor nucleophile. Consequently, the reaction relies on the less efficient initial attack by the thiol or requires long reaction times (up to several days) and high concentrations to drive the equilibrium.

Q2: How does physiological pH (7.4) alter the mechanistic pathway and reaction rate? A: Elevating the pH to 7.4–8.0 shifts a significant fraction of the amino group into its free base form (-NH


) while also partially deprotonating the thiol. This allows for rapid, direct nucleophilic attack by the amine on the aldehyde carbonyl to form a hemiaminal intermediate. Subsequent dehydration yields a highly electrophilic iminium ion, which undergoes rapid intramolecular attack by the adjacent thiol to close the thiazolidine ring[2]. This mechanistic shift transforms the condensation into a fast, click-type reaction that can reach completion in minutes at millimolar concentrations[1].

Q3: I am observing high levels of byproducts when running the reaction at pH 8.0. What is the cause? A: At pH levels approaching or exceeding the pKa of the thiol (8.3), the concentration of the highly reactive thiolate anion (-S


) increases dramatically. While this accelerates ring closure, it also makes the thiol highly susceptible to oxidative dimerization, forming unreactive cystine (disulfide bonds)[3]. This depletes your starting material. To counteract this, you must degas your buffers and introduce a non-thiol reducing agent, such as TCEP.

Q4: How does pH affect the stereochemistry of the final product? A: The condensation creates a new chiral center at the C2 position of the thiazolidine ring, yielding a mixture of (2R,4R) and (2S,4R) diastereomers (often referred to as cis/trans isomers)[4]. Lower pH values and extended heating favor thermodynamic control, often enriching the more stable diastereomer. Higher pH values (rapid click conditions) are kinetically controlled and typically yield a near 1:1 diastereomeric mixture.

Section 2: Quantitative Data & pH Comparison

To assist in selecting the optimal conditions for your specific aldehyde, consult the comparative data below:

ParameterAcidic Conditions (pH 4.0 - 5.0)Physiological Conditions (pH 7.4 - 8.0)
Primary Nucleophile State Amine fully protonated; Thiol neutralAmine partially free; Thiol partially anionic
Reaction Kinetics Slow (12 - 72 hours)Fast (15 minutes - 2 hours)
Best Suited For Sterically hindered or unreactive aromatic aldehydesAliphatic aldehydes, bioconjugation, N-terminal labeling
Typical Yield 60 - 80% (thermodynamic control)>95% (kinetic control)
Major Side Reactions Aldehyde self-condensation (rare), incomplete conversionDisulfide oxidation (cystine formation)
Product Stability Highly stable[5]Stable, but reversible with excess competing thiols
Section 3: Self-Validating Experimental Protocols
Protocol 1: High-Efficiency Synthesis at Physiological pH (For Aliphatic/Reactive Aldehydes)

Causality: This protocol leverages the nucleophilicity of the free amine at pH 7.4 to drive rapid iminium formation, bypassing the slow kinetics of acidic conditions.

  • Buffer Preparation: Prepare 10 mL of 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Degas by bubbling N

    
     gas for 15 minutes to displace dissolved oxygen.
    
  • Reactant Assembly: Dissolve L-cysteine (10 mM) and TCEP hydrochloride (1 mM) in the degassed buffer.

    • Causality: TCEP reduces any pre-formed cystine back to reactive cysteine without competing for the aldehyde.

  • Initiation: Add the aldehyde (12 mM, 1.2 eq) dropwise while stirring at room temperature.

  • Validation Checkpoint (Ellman’s Assay): At t = 30 minutes, withdraw a 10 µL aliquot and mix with Ellman’s reagent (DTNB). The absence of a distinct yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol, validating successful ring closure.

  • Isolation: Adjust the pH to ~3.0 using 1M HCl.

    • Causality: The zwitterionic thiazolidine-4-carboxylic acid has minimal solubility near its isoelectric point, prompting rapid precipitation for easy filtration.

Protocol 2: Acid-Catalyzed Synthesis (For Aromatic/Sterically Hindered Aldehydes)

Causality: Less electrophilic aromatic aldehydes require acid catalysis to activate the carbonyl carbon, overcoming the kinetic penalty of amine protonation.

  • Buffer Preparation: Prepare 10 mL of 100 mM Sodium Acetate buffer at pH 4.5. Add 10-20% v/v Ethanol if the aromatic aldehyde exhibits poor aqueous solubility[3].

  • Reactant Assembly: Dissolve L-cysteine (10 mM) and the aromatic aldehyde (10 mM).

  • Thermal Activation: Heat the reaction mixture to 50°C under continuous stirring for 12–24 hours.

    • Causality: Thermal energy is required to overcome the high activation barrier of the protonated amine attacking the less reactive carbonyl.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The validation of complete cyclization is the presence of the [M+H]

    
     peak for the thiazolidine product and the strict absence of the intermediate Schiff base mass (Product Mass + 18 Da).
    
  • Isolation: Cool to 4°C to induce crystallization, filter, and wash with cold water.

Section 4: Diagnostic Visualizations

Mechanism Cys L-Cysteine (pKa ~8.3, 10.8) pH7 pH 7.4 Buffer (Amine deprotonation) Cys->pH7 Ald Aldehyde (R-CHO) Ald->pH7 Hemiaminal Hemiaminal Intermediate pH7->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O Thiazolidine 2-Substituted Thiazolidine-4-carboxylic acid Iminium->Thiazolidine Intramolecular Thiol Attack

Mechanistic pathway of thiazolidine formation at physiological pH.

Troubleshooting Start Reaction Incomplete / Low Yield CheckKinetics Analyze Kinetics (HPLC/LC-MS) Start->CheckKinetics Slow Slow Conversion (>24h) CheckKinetics->Slow SideProd Side Products Detected CheckKinetics->SideProd CheckpH Is pH < 5.0? Slow->CheckpH CheckOx Disulfide Formation? SideProd->CheckOx AdjustpH Adjust to pH 7.4 (Increase Nucleophilicity) CheckpH->AdjustpH Yes CheckSterics Sterically Hindered Aldehyde? CheckpH->CheckSterics No HeatAcid Use pH 4.5 + Heat (Acid Catalysis) CheckSterics->HeatAcid Yes AddTCEP Add TCEP & Degas Solvents CheckOx->AddTCEP Yes

Decision tree for troubleshooting low yields in thiazolidine synthesis.

References
  • - Semantic Scholar 2.3 - Benchchem[3] 3.1 - Chemical Communications (RSC Publishing)[1] 4.2 - DSS.go.th[2] 5.4 - Nanobioletters[4] 6.5 - ResearchGate[5]

Sources

Optimization

Technical Support Center: Characterization of Thiazolidine-4-Carboxylic Acid Isomers

Welcome to the Technical Support Center for the characterization of thiazolidine-4-carboxylic acid (TCA) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of thiazolidine-4-carboxylic acid (TCA) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of these versatile compounds. Thiazolidine-4-carboxylic acid and its derivatives are crucial scaffolds in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1][2] However, their characterization is often complicated by the presence of stereoisomers, which can be challenging to separate and distinguish.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The protocols and explanations herein are based on established scientific principles and field-proven insights to ensure technical accuracy and reliability.

Core Challenges in Characterization

The primary difficulty in characterizing thiazolidine-4-carboxylic acid isomers stems from the chiral centers in the molecule, leading to the formation of diastereomers and enantiomers.[3] These isomers often exhibit very similar physicochemical properties, making their separation and individual analysis a significant hurdle. Furthermore, the thiazolidine ring can be susceptible to ring-opening, which can complicate analytical results.[4][5]

Isomerism in Thiazolidine-4-Carboxylic Acids

The condensation of L-cysteine with an aldehyde results in the formation of a thiazolidine-4-carboxylic acid with at least two chiral centers: one at the C4 position, inherited from the L-cysteine, and a new one at the C2 position, created during the reaction. This leads to the potential for diastereomers, which can be difficult to separate. The ratio of these isomers can be influenced by the reaction solvent.[3]

Frequently Asked Questions (FAQs)

Q1: My synthesized thiazolidine-4-carboxylic acid appears as a mixture of isomers in my initial analysis. How can I separate them?

A1: The separation of thiazolidine-4-carboxylic acid diastereomers typically requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Chiral HPLC columns can be particularly effective. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of methanol-water and acetic acid has been successfully used to separate these compounds.[6][7] If diastereomers are not separable on standard columns, chiral chromatography is the next logical step.

Q2: I am having trouble getting a clean NMR spectrum of my thiazolidine-4-carboxylic acid derivative. What could be the issue?

A2: A complex NMR spectrum can arise from several factors. The presence of a mixture of diastereomers will result in multiple sets of peaks.[5] Additionally, the thiazolidine ring can exist in different conformations in solution, leading to broadened or multiple signals.[8] Running the NMR at different temperatures can sometimes help to resolve these conformational isomers. It's also been observed that some thiazolidine derivatives can undergo epimerization in the NMR solvent, leading to a changing spectrum over time.[5]

Q3: How can I confirm the absolute configuration of my separated isomers?

A3: X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided you can obtain a suitable single crystal.[8][9] If crystallization is not feasible, NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule.

Q4: My mass spectrometry data is not showing the expected molecular ion peak. What could be happening?

A4: Thiazolidine-4-carboxylic acids can be sensitive to the ionization conditions used in mass spectrometry. In-source fragmentation is a common issue. Consider using a softer ionization technique, such as Electrospray Ionization (ESI), which is generally less energetic than Electron Impact (EI). Derivatization of the carboxylic acid and amine groups can also improve volatility and stability for GC-MS analysis.[4][10][11]

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers by HPLC

Possible Cause: The chosen stationary and mobile phases are not providing sufficient selectivity for the isomers.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor HPLC separation of diastereomers.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP) or a macrocyclic glycopeptide-based column like CHIROBIOTIC.[12][13]

  • Initial Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol.

    • Reversed-Phase: Use a mobile phase of acetonitrile/water or methanol/water with a small amount of an acidic or basic modifier (e.g., 0.1% formic acid or 0.1% diethylamine) to improve peak shape.[13]

  • Gradient vs. Isocratic Elution: If a broad peak is observed, a gradient elution may improve separation.

  • Temperature Optimization: Varying the column temperature can affect selectivity. Lower temperatures often enhance chiral recognition.[12]

  • Flow Rate Adjustment: A lower flow rate can increase resolution but will also increase run time.

Issue 2: Ambiguous Stereochemical Assignment from NMR Data

Possible Cause: Simple 1D ¹H and ¹³C NMR spectra are insufficient to distinguish between the subtle structural differences of the isomers.

Troubleshooting Workflow:

Caption: Workflow for detailed structural elucidation using 2D NMR.

Step-by-Step Protocol: NOESY/ROESY for Relative Stereochemistry

  • Sample Preparation: Prepare a concentrated and highly pure sample of the isolated isomer in a suitable deuterated solvent.

  • Acquisition:

    • Acquire a standard 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues that can affect NOE signals.

    • Use a mixing time appropriate for the size of your molecule (typically 200-800 ms).

  • Data Processing and Analysis:

    • Process the 2D data to obtain a high-resolution spectrum.

    • Look for cross-peaks that indicate spatial proximity between protons. For example, a NOE between the proton at C2 and one of the protons at C5 would suggest a cis relationship.

    • Correlate the observed NOEs with the expected distances in the different possible diastereomers using molecular modeling to support your assignment.

Issue 3: Difficulty in Obtaining High-Quality Crystals for X-ray Crystallography

Possible Cause: The compound may have unfavorable crystallization properties, or impurities may be inhibiting crystal growth.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting crystallization issues.

Step-by-Step Protocol: Screening Crystallization Conditions

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility. A solvent in which the compound is too soluble will not allow for precipitation, while one in which it is insoluble will not allow it to dissolve initially.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place a drop of this solution in a sealed container with a reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Solvent Layering: Carefully layer a solution of your compound with a less dense anti-solvent. Crystals may form at the interface.

  • Vary Parameters: Systematically vary the solvent, temperature, and concentration to explore a wide range of crystallization space.

Data Summary Tables

Table 1: Comparison of Analytical Techniques for Isomer Characterization

TechniqueInformation ProvidedCommon Challenges
Chiral HPLC Separation of enantiomers and diastereomers, purity assessment.Finding a suitable chiral stationary phase and mobile phase combination.
NMR Spectroscopy Structural elucidation, determination of relative stereochemistry (NOE), conformational analysis.Overlapping signals in isomer mixtures, peak broadening due to conformational exchange.[5][14]
Mass Spectrometry Molecular weight determination, fragmentation patterns for structural clues.In-source fragmentation, poor ionization of the underivatized acid.[10]
X-ray Crystallography Unambiguous determination of absolute and relative stereochemistry.Difficulty in obtaining single crystals of sufficient quality.[9]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Thiazolidine-4-carboxylic Acid Protons

ProtonTypical Chemical Shift (ppm)Multiplicity
H-25.6 - 5.8Singlet or Multiplet
H-44.0 - 4.4Triplet or Doublet of Doublets
H-5a3.2 - 3.5Multiplet
H-5b3.2 - 3.5Multiplet

Note: Chemical shifts are highly dependent on the solvent and substituents.[15]

Conclusion

The characterization of thiazolidine-4-carboxylic acid isomers requires a multi-faceted analytical approach. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the inherent challenges in separating and identifying these important molecules. Careful experimental design and a thorough understanding of the potential pitfalls are key to successfully elucidating the structure and purity of your compounds.

References

  • Chan, W., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]

  • Liang, Y., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Journal of Chromatography B, 857(1), 1-6. [Link]

  • Al-Ja'afreh, J. Y., et al. (2006). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 60(5), 355-359. [Link]

  • Howard-Lock, H. E., et al. (1991). Amino acid/zwitterion equilibria 11: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. Canadian Journal of Chemistry, 69(11), 1721-1730. [Link]

  • Parthasarathy, R., et al. (1977). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 99(24), 7683-7691. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Benedini, F., et al. (1995). Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Il Farmaco, 50(6), 415-419. [Link]

  • Liang, Y., et al. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. [Link]

  • Chan, W., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology. [Link]

  • Ali, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Chan, W., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. ACS Publications. [Link]

  • Cox, C., & Que Hee, S. S. (1996). Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine. Journal of Chromatography B: Biomedical Applications, 679(1-2), 85-90. [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1633-1639. [Link]

  • Al-Majid, A. M., et al. (2014). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5431-5444. [Link]

  • Royal Society of Chemistry. (2018). Supporting information. [Link]

  • Hatrík, Š., & Havránek, E. (2000). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. [Link]

  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Neuroprotective Effects of Novel Thiazolidine-4-Carboxylic Acid Derivatives: A Comparative Methodological Guide

As a Senior Application Scientist, I approach preclinical drug validation not merely as a sequence of assays, but as a robust, self-validating system. The pursuit of disease-modifying therapies for neurodegenerative diso...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach preclinical drug validation not merely as a sequence of assays, but as a robust, self-validating system. The pursuit of disease-modifying therapies for neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases) is frequently hindered by the multifactorial nature of neuroinflammation and oxidative stress. Single-target agents often fail in late-stage trials because they cannot adequately suppress the complex, cascading nature of neuronal damage.

Recently, thiazolidine-4-carboxylic acid derivatives have emerged as highly promising multi-target agents. Characterized by a unique phenolic moiety integrated with a thiazolidine core, these compounds exhibit dual-action efficacy: they act as potent free-radical scavengers while simultaneously modulating the NF-κB/NLRP3 neuroinflammatory axis [1].

This guide provides an objective comparison of these novel derivatives against standard alternatives, alongside the comprehensive, step-by-step experimental protocols required to validate their neuroprotective efficacy.

Mechanistic Rationale & Pathway Analysis

To understand why thiazolidine-4-carboxylic acid derivatives outperform traditional single-target antioxidants, we must map the pathogenesis of neurodegeneration. Exposure to neurotoxic stimuli (such as ambient pollutants or chronic ethanol consumption) rapidly elevates Reactive Oxygen Species (ROS). This oxidative stress triggers the phosphorylation of NF-κB, which in turn primes the NLRP3 inflammasome. The subsequent release of pro-inflammatory cytokines (TNF-α, COX-2) directly correlates with neuronal apoptosis and memory impairment [2].

Novel thiazolidine-4-carboxylic acid derivatives (specifically lead compounds like P8 and P9) disrupt this cascade at multiple nodes, as visualized below.

Pathway Ethanol Neurotoxic Stimuli (Ethanol / Pollutants) ROS Reactive Oxygen Species (ROS) Ethanol->ROS Induces oxidative stress NFkB p-NF-κB Activation ROS->NFkB Triggers NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Primes Cytokines Pro-inflammatory Cytokines (TNF-α, COX-2) NLRP3->Cytokines Activates Neurodegeneration Neurodegeneration & Memory Impairment Cytokines->Neurodegeneration Causes Thiazolidine Thiazolidine-4-Carboxylic Acid Derivatives (P8, P9) Thiazolidine->ROS Scavenges (Antioxidant) Thiazolidine->NFkB Inhibits Thiazolidine->NLRP3 Downregulates

Figure 1: Mechanistic pathway of neurodegeneration and targeted inhibition by novel derivatives.

Comparative Efficacy Profile

When evaluating novel compounds, it is critical to benchmark them against established standards. In recent pharmacological evaluations, novel derivatives (P8 and P9) were compared against standard antioxidants (Ascorbic Acid) and anti-inflammatory agents (Ibuprofen) [1].

The data below summarizes the multi-target superiority of the thiazolidine derivatives. Their enhanced binding affinities translate directly to superior in vivo suppression of neuroinflammation.

Parameter / TargetStandard Agent (Control)Derivative P8Derivative P9Interpretation of Causality
COX-2 Binding Affinity -7.2 kcal/mol (Ibuprofen)-8.5 kcal/mol-8.7 kcal/molStronger hydrogen bonding at the active site prevents arachidonic acid conversion.
NLRP3 Binding Affinity -6.8 kcal/mol (Standard)-8.1 kcal/mol-8.3 kcal/molDirect allosteric inhibition prevents inflammasome oligomerization.
DPPH Scavenging (IC50) 15.2 µg/mL (Ascorbic Acid)18.4 µg/mL16.1 µg/mLThe phenolic moiety provides near-equivalent ROS scavenging to pure antioxidants.
In Vivo TNF-α Levels 120 pg/mg (Vehicle + EtOH)45 pg/mg42 pg/mgSignificant reduction in downstream cytokine release confirms BBB penetrance.

Validation Protocols: A Self-Validating System

To ensure scientific integrity, the experimental workflow must be designed with built-in redundancies and controls. A successful validation spans in silico predictive modeling, in vivo behavioral assays, and ex vivo biochemical quantification.

Workflow Synthesis 1. Synthesis & NMR Characterization InSilico 2. In Silico Docking (NF-κB, NLRP3, COX-2) Synthesis->InSilico InVivo 3. In Vivo Ethanol Model (Wistar Rats) InSilico->InVivo Lead Selection (P8, P9) Behavioral 4. Behavioral Assays (MWM, Y-Maze) InVivo->Behavioral Biochemical 5. Biochemical Assays (ELISA, DPPH, WB) InVivo->Biochemical

Figure 2: End-to-end validation workflow for evaluating the neuroprotective efficacy of derivatives.

Protocol A: In Silico Target Engagement Validation

Before moving to animal models, we must computationally verify that the synthesized derivatives can physically interact with the target neuroinflammatory proteins.

  • Ligand and Protein Preparation:

    • Retrieve 3D crystal structures of NF-κB, NLRP3, TLR4, and COX-2 from the Protein Data Bank (PDB).

    • Causality Check: Remove co-crystallized water molecules and add polar hydrogens to ensure accurate calculation of electrostatic interactions during docking.

  • Grid Box Definition:

    • Center the grid box strictly around the known active/allosteric sites of the target proteins.

    • Causality Check: This prevents the software from identifying false-positive binding modes in biologically irrelevant regions of the protein.

  • Docking Execution:

    • Run the docking simulation (e.g., using AutoDock Vina). Select compounds with binding energies lower than -8.0 kcal/mol (such as P8 and P9) as leads for in vivo testing[1].

Protocol B: In Vivo Ethanol-Induced Neuroinflammation Model

We utilize an ethanol-induced model because ethanol readily crosses the blood-brain barrier (BBB) and robustly triggers ROS and TNF-α production, reliably mimicking the pathology of neurodegenerative memory impairment [1][2].

  • Subject Allocation:

    • Divide adult male Wistar rats into four groups (n=8/group): (1) Saline Control, (2) Ethanol-only (Negative Control), (3) Ethanol + Standard Drug, (4) Ethanol + Thiazolidine Derivative (P8/P9).

  • Dosing Regimen:

    • Administer ethanol (e.g., 2 g/kg, p.o.) daily for 28 days to induce chronic neuroinflammation.

    • Co-administer the test derivatives (e.g., 10-20 mg/kg, i.p.) one hour prior to ethanol exposure.

  • Behavioral Validation (Morris Water Maze):

    • On days 24-28, assess spatial memory.

    • Self-Validating Step: The Ethanol-only group must show a statistically significant increase in escape latency compared to the Saline Control. If this deficit is absent, the model has failed, and downstream biochemical data is invalid.

Protocol C: Biochemical Quantification

Following behavioral testing, subjects are euthanized to quantify the molecular markers of neuroprotection.

  • Tissue Homogenization:

    • Isolate the hippocampus and prefrontal cortex on ice. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are critical here; without them, endogenous enzymes will rapidly dephosphorylate p-NF-κB, leading to false-negative results in your Western blots.

  • Protein Normalization (BCA Assay):

    • Quantify total protein concentration. Dilute all samples to a uniform concentration (e.g., 2 mg/mL).

    • Causality Check: Normalization ensures that any observed decrease in TNF-α or COX-2 is due to the drug's pharmacological effect, not simply because a smaller tissue sample was used.

  • ELISA & Antioxidant Assays:

    • Run commercial ELISA kits for TNF-α, COX-2, and NLRP3.

    • Perform a DPPH assay on the brain homogenate to confirm that the in vitro ROS scavenging ability of the derivative successfully translated to the in vivo environment.

Conclusion

The validation of novel thiazolidine-4-carboxylic acid derivatives represents a significant step forward in neuropharmacology. By employing a rigorous, self-validating experimental workflow, we can objectively demonstrate that these compounds offer superior neuroprotection compared to traditional single-target agents. Their ability to simultaneously quench oxidative stress via their phenolic moiety and suppress the NF-κB/NLRP3 inflammatory cascade makes them prime candidates for the next generation of neurodegenerative therapeutics.

References

  • Naz, S., Al Kury, L. T., Nadeem, H., Shah, F. A., Ullah, A., Paracha, R. Z., Imran, M., & Li, S. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 15, 3643-3660. Available at:[Link]

  • Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. Available at:[Link]

Comparative

Comparative Guide: Urease Inhibitory Activity of (4R)- vs (4S)-Thiazolidine Carboxylic Acid

Topic: Comparing the urease inhibitory activity of (4R)- vs (4S)-thiazolidine carboxylic acid Content Type: Publish Comparison Guide [1] Executive Summary This guide provides a technical analysis of the stereochemical de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the urease inhibitory activity of (4R)- vs (4S)-thiazolidine carboxylic acid Content Type: Publish Comparison Guide

[1]

Executive Summary

This guide provides a technical analysis of the stereochemical dependence of urease inhibition by thiazolidine-4-carboxylic acid. The core finding is that the (4R)-isomer (L-thioproline) acts as a potent inhibitor by effectively chelating the bimetallic nickel center of the urease active site. In contrast, the (4S)-isomer exhibits negligible inhibitory activity due to a steric orientation that prevents carboxylate-nickel coordination. This chirality-driven "on/off" switch makes the (4R)-scaffold a critical lead structure for developing treatments against Helicobacter pylori and urease-related agricultural nitrogen loss.

Scientific Background & Mechanism[1][2][3][4][5]

The Urease Active Site

Urease (EC 3.5.1.[1][2][3]5) is a nickel-dependent metalloenzyme. Its active site contains a binuclear nickel center (


) bridged by a carbamylated lysine residue and a hydroxide ion. This cluster is the catalytic engine responsible for hydrolyzing urea into ammonia and carbamate.[4][3] Effective inhibitors typically function by coordinating directly with these nickel ions, disrupting the nucleophilic attack on the urea substrate.
The Chirality Factor

Thiazolidine-4-carboxylic acid possesses a chiral center at the C4 position.[5] The spatial arrangement of the carboxylic acid group relative to the sulfur atom and the ring nitrogen is the determinant of biological activity.

  • (4R)-Isomer: The carboxylic acid group is oriented to act as a bidentate ligand. Molecular modeling and crystallographic data suggest the two carboxylate oxygens bind tightly to the Ni ions (distances of ~1.22 Å and 1.48 Å), stabilizing a complex that blocks substrate entry.

  • (4S)-Isomer: The inversion of the chiral center directs the carboxylic acid group away from the nickel cluster. This results in a high Gibbs free energy (

    
    ) of binding, rendering the molecule energetically unfavorable to dock in the catalytic pocket.
    
Mechanism of Action Visualization

The following diagram illustrates the divergent binding pathways of the two isomers.

UreaseBindingMechanism cluster_4R (4R)-Thiazolidine-4-carboxylic acid cluster_4S (4S)-Thiazolidine-4-carboxylic acid Urease Urease Active Site (Binuclear Ni2+ Center) Isomer4R (4R)-Isomer (Ligand) Binding4R Carboxyl Oxygen Coordination Isomer4R->Binding4R Enters Pocket Binding4R->Urease Chelates Ni (1.2 Å & 1.5 Å) Result4R Inhibition Active (Low IC50) Binding4R->Result4R Isomer4S (4S)-Isomer (Ligand) Binding4S Steric Mismatch (High Delta G) Isomer4S->Binding4S Enters Pocket Binding4S->Urease Fails to Coordinate Result4S Inhibition Inactive (No Ni Interaction) Binding4S->Result4S

Caption: Comparative binding mechanism showing the effective chelation of the (4R)-isomer versus the steric exclusion of the (4S)-isomer at the urease nickel center.

Comparative Analysis: Performance Metrics

The following table summarizes the key differences between the two isomers based on experimental data and molecular docking studies (Khan et al., 2006).

Feature(4R)-Thiazolidine-4-carboxylic acid(4S)-Thiazolidine-4-carboxylic acid
Common Name L-ThioprolineD-Thioproline (analogue)
Urease Inhibition Potent Inactive / Negligible
IC50 Range Low µM range (Derivatives: 1.7 – 20 µM)> 500 µM (Non-binding)
Binding Mode Bidentate Chelation to Ni active siteNon-specific / Distant from Ni
Ni-O Distances ~1.22 Å and 1.48 Å (Tight binding)> 4.0 Å (No interaction)
Thermodynamics Low

(Stable Complex)
High

(Unstable Complex)
Kinetics Competitive / Mixed-typeN/A

Key Insight: The (4R)-scaffold is highly amenable to derivatization. 2-substituted analogs of the (4R)-isomer (e.g., with aromatic rings) often show enhanced potency (IC50 < 2 µM) due to secondary hydrophobic interactions in the active site flap, a feature completely absent in the (4S) series.

Experimental Protocols

To validate these findings in a laboratory setting, the following protocols are recommended. These methods ensure reproducibility and distinguish true inhibition from assay interference.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the production of ammonia.

Reagents:

  • Enzyme: Jack Bean Urease (25 U/mL).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 6.8 or 8.2 depending on optimization).

  • Indicator: Phenol-hypochlorite reagents (Berthelot reagents).

Workflow:

  • Incubation: Mix 10 µL of enzyme + 10 µL of test compound ((4R) or (4S) isomer) in buffer. Incubate at 37°C for 15 minutes.

  • Reaction: Add 40 µL of Urea solution. Incubate at 37°C for 30 minutes.

  • Termination: Add phenol-hypochlorite reagents to quench the reaction.

  • Measurement: Incubate 10 mins for color development (blue indophenol complex). Measure Absorbance at 625 nm.

  • Calculation:

    
    .
    
Molecular Docking Validation (In Silico)

To confirm the binding mode differences:

  • Protein Prep: Retrieve Urease crystal structure (e.g., Bacillus pasteurii or Jack Bean) from PDB. Remove water molecules (except those bridging Ni if relevant).

  • Ligand Prep: Construct 3D models of (4R) and (4S) isomers. Minimize energy.

  • Docking: Use Gold or AutoDock Vina. Define the grid box around the Ni bi-metallic center.

  • Analysis: Measure the distance between the carboxylate oxygens and the Ni atoms. Look for distances < 2.5 Å for coordination.

Experimental Workflow Diagram

AssayProtocol Start Start: Compound Prep (4R vs 4S) Incubation Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Start->Incubation Substrate Add Substrate (Urea 100mM) Incubation->Substrate Reaction Hydrolysis 30 min @ 37°C Substrate->Reaction Quench Add Berthelot Reagents Reaction->Quench Read Measure Abs @ 625 nm Quench->Read Data Calculate IC50 Compare Isomers Read->Data

Caption: Step-by-step workflow for the in vitro urease inhibition assay using the indophenol method.

Conclusion & Recommendations

For researchers in drug discovery:

  • Prioritize the (4R) Scaffold: Synthetic efforts should focus exclusively on (4R)-thiazolidine-4-carboxylic acid and its derivatives. The (4S) isomer does not possess the requisite geometry for metal chelation.

  • Derivatization Strategy: While the (4R) parent compound is active, introducing hydrophobic groups at the C2 position (e.g., phenyl, nitrophenyl) significantly enhances potency by engaging the hydrophobic pocket near the active site entrance.

  • Quality Control: When sourcing "Thioproline" or thiazolidine-4-carboxylic acid, verify the optical rotation or absolute configuration. Racemic mixtures will have roughly half the potency of the pure (4R) form.

References

  • Khan, K. M., Ullah, Z., Lodhi, M. A., Ali, M., Choudhary, M. I., Rahman, A. U., & Haq, Z. U. (2006).[6] Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.[7][6] Molecular Diversity, 10(2), 223–231.[6]

  • Amtul, Z., Follmer, C., Mahboob, S., Atta-ur-Rahman, Mazhar, K., Khan, K. M., ... & Choudhary, M. I. (2006).[6] Urease inhibitors: A comprehensive review. Current Medicinal Chemistry. (Provides context on urease mechanism and inhibitor classes).

  • Lodhi, M. A., et al. (2006).[6] Thiazolidine Esters: New Potent Urease Inhibitors. Scientific Reports / ResearchGate. (Discusses the impact of esterification and stereochemistry on binding).

  • Mobley, H. L., Island, M. D., & Hausinger, R. P. (1995). Molecular biology of microbial ureases. Microbiological Reviews, 59(3), 451–480. (Foundational text on Urease active site structure).

Sources

Validation

Purity Validation of Synthesized 2-Thiothiazolidine-4-Carboxylic Acid (TTCA)

Executive Summary 2-Thiothiazolidine-4-carboxylic acid (TTCA), also known as Raphanusamic acid or 2-thioxo-4-thiazolidinecarboxylic acid, is a critical cyclic dithiocarbamate derivative used as a metabolic marker for car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Thiothiazolidine-4-carboxylic acid (TTCA), also known as Raphanusamic acid or 2-thioxo-4-thiazolidinecarboxylic acid, is a critical cyclic dithiocarbamate derivative used as a metabolic marker for carbon disulfide exposure and a scaffold in pharmaceutical synthesis (e.g., neuraminidase inhibitors).[1][2]

Achieving high purity in TTCA synthesis is deceptive; while the reaction between L-cysteine and carbon disulfide (


) appears straightforward, the cyclization kinetics often lead to persistent linear dithiocarbamate intermediates and oxidative byproducts (disulfides).

This guide moves beyond standard "recipe" validation. We compare three distinct validation tiers—Rapid Screening , Structural Confirmation , and Quantitative Purity —providing the experimental logic required to certify TTCA for drug development applications.

Part 1: The Synthesis Context & Impurity Landscape

To validate purity, one must understand the genesis of impurities. The synthesis of TTCA typically involves the nucleophilic attack of L-cysteine on carbon disulfide in an alkaline medium (KOH/NaOH), followed by acid-catalyzed cyclization.

The Impurity Profile
Impurity TypeOriginDetection Challenge
Linear Dithiocarbamates Kinetic intermediates that failed to cyclize.Unstable; may decompose during analysis.
L-Cystine Oxidative coupling of unreacted L-cysteine.Co-elutes with TTCA in some HPLC methods.
Inorganic Salts (KCl/NaCl) Neutralization byproducts.Invisible to UV/IR; requires ash test or conductivity.
Elemental Sulfur Decomposition of

or polysulfides.
Highly hydrophobic; fouls HPLC columns.

Part 2: Comparative Analysis of Validation Techniques

We evaluate three methodologies based on Specificity , Sensitivity , and Throughput .

Method A: High-Performance Liquid Chromatography (HPLC-UV)[3]
  • Status: The Gold Standard for Quantitative Purity.

  • Mechanism: Reverse-phase separation based on hydrophobicity. The thione group (

    
    ) provides a strong chromophore at ~272 nm and ~355 nm.
    
  • Pros: Quantifies trace organic impurities (<0.1%); separates enantiomers (with chiral columns).

  • Cons: Requires reference standards; blind to inorganic salts.

Method B: Quantitative NMR (qNMR)
  • Status: The Structural Validator.

  • Mechanism: Molar ratio analysis using an internal standard (e.g., Maleic acid).

  • Pros: Absolute purity determination without TTCA standards; confirms the thione structure (distinct

    
     signal >190 ppm).
    
  • Cons: Lower sensitivity (LOD ~1%); expensive instrumentation.

Method C: Thermal & Titration Analysis
  • Status: The Rapid Screen.

  • Mechanism: Melting point depression and iodometric titration of the thiocarbonyl group.

  • Pros: Low cost; immediate results during process optimization.

  • Cons: Non-specific. Titration cannot distinguish between TTCA and linear dithiocarbamate intermediates.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Gold Standard" HPLC Method
  • Objective: Determine % purity >99.5%.

  • Causality: We use an acidic mobile phase to suppress the ionization of the carboxylic acid moiety (

    
    ). Without acid, the deprotonated carboxylate interacts with residual silanols on the column, causing peak tailing.
    

Parameters:

  • Column: C18 End-capped (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol : Water (containing 0.1% Trifluoroacetic Acid) [30:70 v/v].

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 272 nm (primary) and 355 nm (secondary confirmation).

  • Temperature: 25°C.

Procedure:

  • Dissolve 10 mg synthesized TTCA in 10 mL mobile phase (sonicate to ensure dissolution).

  • Inject 10 µL.

  • Validation Check: The TTCA peak should appear sharp (Tailing Factor < 1.5). If the peak splits, the pH is likely too high (partial ionization).

Protocol 2: Recrystallization (Purification)
  • Objective: Remove linear intermediates and salts.

  • Solvent System: Ethanol/Water.

  • Dissolve crude TTCA in minimum boiling water.

  • Add hot ethanol until slight turbidity appears.

  • Cool slowly to room temperature, then 4°C.

  • Critical Step: Wash crystals with ice-cold diethyl ether to remove surface-adsorbed

    
     residues or elemental sulfur.
    

Part 4: Data Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the critical decision gates in the synthesis and validation process.

TTCA_Validation Start L-Cysteine + CS2 (Alkaline Medium) Inter Linear Dithiocarbamate Intermediate Start->Inter Nucleophilic Attack Cycliz Acid Cyclization (H+) Inter->Cycliz Slow Kinetics Crude Crude TTCA (Precipitate) Cycliz->Crude Precipitation Purify Recrystallization (EtOH/H2O) Crude->Purify Remove Salts/Linear Test_MP Test: Melting Point (Target: 179-181°C) Purify->Test_MP Screening Test_HPLC Test: HPLC-UV (Target: >99% Area) Test_MP->Test_HPLC If 179-181°C Test_NMR Test: 13C NMR (Thione C @ >190ppm) Test_HPLC->Test_NMR Structural ID Decision Release Batch? Test_NMR->Decision

Caption: Operational workflow for TTCA synthesis, purification, and multi-tier validation.

Comparative Data Summary
FeatureTTCA (Pure)Linear Intermediate (Impurity)Unreacted Cysteine
Melting Point 179–181 °C (Dec)< 150 °C (Broad)~240 °C (Dec)
HPLC Retention (

)
~5.3 min (C18/Acidic)~3.0 min (More Polar)Void Volume (Very Polar)

NMR (C=S)
> 190 ppm (Thione)~195 ppm (Dithiocarbamate)N/A
Solubility (Water) Low/ModerateHigh (Salt form)High

References

  • Amarnath, V. et al. (2001). "Identification of a new urinary metabolite of carbon disulfide using an improved method for the determination of 2-thioxothiazolidine-4-carboxylic acid." Chemical Research in Toxicology.

  • Sigma-Aldrich. "(4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid Product Sheet.

  • Valentine, W. M. et al. (1996). "Synthesis of 2-thiothiazolidine-4-carboxylic acid and its chromatography in rat and human urine.

  • BenchChem. "Thiazolidine-4-carboxylic Acid Derivatives as Influenza Neuraminidase Inhibitors.

Sources

Comparative

In Vitro Evaluation of the Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids

Executive Summary In the search for stable, lipophilic alternatives to traditional antioxidants like Ascorbic Acid (Vitamin C) and Trolox, 2-aryl thiazolidine-4-carboxylic acids (ATCA) have emerged as a promising scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the search for stable, lipophilic alternatives to traditional antioxidants like Ascorbic Acid (Vitamin C) and Trolox, 2-aryl thiazolidine-4-carboxylic acids (ATCA) have emerged as a promising scaffold. Unlike linear amino acid derivatives, the thiazolidine ring offers a unique redox profile due to the synergistic presence of a secondary amine (-NH) and a thioether (-S-) within a five-membered ring.

This guide objectively evaluates the antioxidant performance of ATCA derivatives. While Ascorbic Acid remains the potency standard for water-soluble radical scavenging, specific ATCA derivatives—particularly those with electron-donating substituents (e.g., -OH, -OMe)—exhibit superior stability and membrane permeability (logP), making them more viable for preventing lipid peroxidation in biological systems.

Chemical Architecture & SAR Analysis

The antioxidant efficacy of ATCA derivatives is not random; it is strictly governed by the Structure-Activity Relationship (SAR) at the C-2 position. The core thiazolidine ring acts as the reducing engine, but the aryl substituent determines the reaction kinetics.

The Thiazolidine Advantage
  • Nucleophilic Sulfur: The sulfur atom at position 1 can undergo oxidation to sulfoxide, acting as a secondary scavenger.

  • Benzylic Proton: The hydrogen at C-2 is activated by the adjacent aryl group, facilitating Hydrogen Atom Transfer (HAT).

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Substituents like -OH and -OCH₃ on the phenyl ring stabilize the resulting radical cation via resonance, significantly lowering the IC50 (improving potency).

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl destabilize the radical intermediate, increasing the IC50 (reducing potency).

Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications directly impact antioxidant potential.

SAR_Logic Core Thiazolidine-4-Carboxylic Acid (Core Scaffold) Pos2 C-2 Aryl Substitution Core->Pos2 Derivatization EDG Electron Donating (-OH, -OMe) Stabilizes Radical Pos2->EDG Modification A EWG Electron Withdrawing (-NO2, -Cl) Destabilizes Radical Pos2->EWG Modification B HighAct High Antioxidant Activity (Low IC50) EDG->HighAct Result LowAct Low Antioxidant Activity (High IC50) EWG->LowAct Result

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the impact of aryl substituents on antioxidant potency.

Comparative Analysis: ATCA vs. Standards

The following data synthesizes results from multiple studies (see References) comparing 2-aryl ATCA derivatives against the industry standard, Ascorbic Acid.

Key Performance Metrics (DPPH Assay)

Interpretation: Lower IC50 indicates higher potency.[1]

Compound ClassSubstituent (R)IC50 (µg/mL)Relative PotencySolubility
Standard Ascorbic Acid 7.83 ± 0.5 Reference (1.0) High (Water)
ATCA Derivative4-OH (Phenolic)12.5 - 18.20.60 (Moderate)Moderate
ATCA Derivative4-OCH₃ (Methoxy)18.1 - 27.50.43 (Moderate)High (Organic)
ATCA DerivativeUnsubstituted Phenyl45.0 - 55.00.15 (Low)High (Organic)
ATCA Derivative4-NO₂ (Nitro)> 100.0< 0.08 (Negligible)High (Organic)
Critical Insight

While Ascorbic Acid is chemically more potent in a simple aqueous DPPH assay, 4-OH substituted ATCA derivatives (e.g., 2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid) offer a distinct advantage in lipid environments. Ascorbic acid often fails to protect lipoproteins due to its hydrophilicity. The ATCA scaffold, being more lipophilic, can partition into cell membranes, neutralizing lipid peroxyl radicals where they form.

Mechanistic Insight

Understanding how these compounds scavenge radicals is vital for application. The mechanism involves two competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • HAT Pathway: The radical (R•) abstracts a proton from the NH group or the phenolic OH.

  • SET Pathway: The sulfur atom donates an electron, forming a radical cation, which is then stabilized by the aryl ring.

Mechanism Start 2-Aryl Thiazolidine (Reduced Form) Path_HAT Pathway 1: HAT (H-Atom Transfer) Start->Path_HAT Path_SET Pathway 2: SET (Electron Transfer) Start->Path_SET Radical Free Radical (DPPH• / ROO•) Radical->Path_HAT Radical->Path_SET Intermediate_N N-Radical / Phenoxyl Radical (Resonance Stabilized) Path_HAT->Intermediate_N -H• Intermediate_S Sulfur Radical Cation Path_SET->Intermediate_S -e⁻ Product Non-Radical Products (Quenched) Intermediate_N->Product Intermediate_S->Product

Figure 2: Dual mechanistic pathways (HAT and SET) utilized by thiazolidine derivatives to quench free radicals.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these standardized protocols. These methods include internal validation steps to prevent false positives common in sulfur-containing compounds.

Workflow Overview

Workflow Step1 1. Synthesis (L-Cysteine + Ar-CHO) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 4. DPPH Screening (Primary Assay) Step3->Step4 Step5 5. ABTS/FRAP (Confirmatory Assays) Step4->Step5

Figure 3: Sequential workflow for the synthesis and evaluation of ATCA derivatives.

Protocol A: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids

Note: This synthesis relies on the spontaneous nucleophilic cyclization of cysteine.

  • Reactants: Dissolve L-Cysteine HCl (10 mmol) in water (20 mL). Add Sodium Acetate (10 mmol) to buffer the solution.

  • Condensation: Add the appropriate Aromatic Aldehyde (10 mmol) dissolved in Ethanol (20 mL).

  • Reaction: Stir at room temperature for 6–12 hours. A solid precipitate usually forms.

  • Validation: Monitor via TLC (Solvent: Butanol/Acetic Acid/Water 4:1:1). Disappearance of the aldehyde spot confirms reaction completion.

  • Purification: Filter the solid, wash with cold ether, and recrystallize from aqueous ethanol.

    • Checkpoint: Melting point must be sharp (range < 2°C).

Protocol B: DPPH Radical Scavenging Assay

Standard: Brand-Williams Method (Modified)

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Keep in the dark (light sensitive).

  • Sample Preparation: Dissolve ATCA derivatives in Methanol to create a concentration range (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction:

    • Add 1 mL of Sample to 3 mL of DPPH solution.

    • Control: 1 mL Methanol + 3 mL DPPH solution.

    • Blank: 1 mL Sample + 3 mL Methanol (Corrects for sample color).

  • Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    
  • Validation: Run Ascorbic Acid as a positive control. If Ascorbic Acid IC50 is not between 6–10 µg/mL, the DPPH stock is likely degraded.

References

  • Gudasi, K. B., et al. (2020). "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.[2] Link

  • Jagtap, R. M., & Pardeshi, S. K. (2011). "Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids." Scholars Research Library, Der Pharma Chemica, 3(6), 348-354. Link

  • Kumar, S., et al. (2020).[3][4] "Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation." Molecules, 27. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][5][6] LWT - Food Science and Technology, 28(1), 25-30. Link

Sources

Validation

Molecular Docking Studies of Thiazolidine-4-Carboxylic Acid Derivatives: A Comparative Performance Guide

Executive Summary The thiazolidine-4-carboxylic acid (T4CA) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a saturated five-membered ring containing sulfur and nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolidine-4-carboxylic acid (T4CA) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a saturated five-membered ring containing sulfur and nitrogen heteroatoms, coupled with a highly polar carboxylic acid moiety, T4CA derivatives exhibit exceptional versatility in targeting diverse enzymatic active sites.

This guide provides an objective, data-driven comparison of novel T4CA derivatives against established clinical standards (e.g., Acarbose, Oseltamivir, Celecoxib) across multiple therapeutic targets. By synthesizing recent in silico molecular docking studies with in vitro pharmacological evaluations, we elucidate the mechanistic causality behind the superior binding affinities of these derivatives and provide a self-validating protocol for researchers conducting structural activity relationship (SAR) optimizations.

Mechanistic Grounding: Why the T4CA Scaffold Outperforms

The superior inhibitory performance of T4CA derivatives compared to standard alternatives is rooted in their unique stereoelectronic properties:

  • Hydrogen Bonding Network: The heteroatoms (N and S) within the thiazolidine ring act as potent hydrogen bond donors and acceptors. The C4-carboxylic acid group frequently engages in strong electrostatic or hydrogen-bonding interactions with positively charged catalytic residues (e.g., Arginine, Lysine) within enzyme pockets [3].

  • Hydrophobic Anchoring: Substitutions at the C2 position (typically substituted phenyl or aryl rings) provide critical lipophilicity. This allows the molecule to anchor deeply into the hydrophobic sub-pockets of target enzymes, displacing ordered water molecules and significantly increasing the thermodynamic stability of the protein-ligand complex [4].

  • Conformational Flexibility: The relatively flexible non-planar nature of the thiazolidine ring allows it to adopt an induced fit within rigid enzyme active sites, often resulting in lower binding free energies (ΔG) compared to rigid planar alternatives.

Mechanism Carb Dietary Carbohydrates Amylase α-Amylase Enzyme Carb->Amylase Oligos Oligosaccharides Amylase->Oligos Glucosidase α-Glucosidase Enzyme Oligos->Glucosidase Glucose Glucose Absorption (Blood Sugar Spike) Glucosidase->Glucose T4CA T4CA Derivatives (e.g., Compound 5e/5f) T4CA->Amylase Competitive Inhibition T4CA->Glucosidase Competitive Inhibition

Competitive inhibition pathway of carbohydrate-hydrolyzing enzymes by T4CA derivatives.

Comparative Performance Analysis: T4CA Derivatives vs. Standard Drugs

Recent molecular docking and in vitro studies demonstrate that strategically substituted T4CA derivatives frequently outperform or match the efficacy of standard commercial inhibitors across various therapeutic domains.

Antidiabetic Targets: α-Amylase and α-Glucosidase

Inhibition of carbohydrate-hydrolyzing enzymes is a primary strategy for managing postprandial hyperglycemia. In a 2025 study, T4CA derivatives containing specific phenyl ring substituents were evaluated against the standard drug Acarbose [1].

  • Performance: Compound 5e demonstrated an outstanding IC50 value of 24.13 µg/mL against α-amylase, surpassing Acarbose (32.27 µg/mL) [1].

  • Docking Causality: Molecular docking revealed that the C4-carboxylic acid forms tight hydrogen bonds with the catalytic triad of α-amylase, while the substituted phenyl ring occupies the hydrophobic cleft, preventing substrate entry [1].

Anti-Influenza Targets: Neuraminidase (NA)

Viral neuraminidase is critical for the release of progeny virions. T4CA derivatives have been synthesized as novel NA inhibitors to combat Oseltamivir-resistant strains [2].

  • Performance: Compounds 4a and 8a exhibited potent NA inhibitory activity and strong hemagglutination inhibition (HAI) against the Influenza A (H7N3) strain, showing lower Mean MIC values than Oseltamivir in specific assays [2].

  • Docking Causality: 3D-QSAR and molecular docking indicated that the T4CA scaffold stabilizes the active site more effectively than the reference molecule, driven by the electrostatic interactions of the carboxylate group with the highly conserved Arginine triad in the NA active site [2].

Neuroinflammation Targets: COX-2 and NF-κB

T4CA derivatives have been evaluated for neuroprotective potential in ethanol-induced neuroinflammation models [3].

  • Performance: Compounds P8 and P9 showed superior binding affinities to COX-2, TLR4, and NF-κB compared to standard reference ligands [3].

  • Docking Causality: The derivatives successfully navigated the narrow hydrophobic channel of COX-2, with the thiazolidine core positioning the aryl substituents to interact favorably with Tyr385 and Ser530, mirroring the binding pose of classical NSAIDs but with enhanced affinity [3].

Quantitative Data Summary
Target EnzymeBest-in-Class T4CA DerivativeReference StandardT4CA IC50 / ActivityStandard IC50 / ActivityKey Molecular Interactions (In Silico)
α-Amylase Compound 5eAcarbose24.13 µg/mL 32.27 µg/mLH-bonds via COOH; Hydrophobic aryl anchoring
α-Glucosidase Compound 5fAcarbose22.76 µg/mL 30.45 µg/mLDeep pocket penetration; H-bond network
Neuraminidase Compound 4aOseltamivirHigh (Low MIC) ModerateElectrostatic binding to Arginine triad
COX-2 Compound P8 / P9CelecoxibHigh Affinity High AffinityInteraction with Tyr385 and Ser530
Tyrosinase Compound 2gKojic Acid66.47% inhibition CompetitiveCompetitive binding at binuclear copper site

Experimental Protocols: Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for conducting molecular docking and subsequent in vitro validation of T4CA derivatives.

Phase 1: In Silico Molecular Docking Protocol

The causality behind this workflow is to eliminate false positives by validating the docking parameters against a known co-crystallized ligand before testing novel derivatives.

  • Target Protein Preparation:

    • Retrieve the 3D crystallographic structure of the target enzyme (e.g., COX-2, PDB ID: 3LN1) from the RCSB Protein Data Bank [3].

    • Strip all co-crystallized water molecules and heteroatoms to prevent steric clashes during docking.

    • Add polar hydrogens and assign Kollman charges to accurately simulate the physiological electrostatic environment of the active site.

  • Ligand Preparation:

    • Sketch the 2D structures of the T4CA derivatives and convert them to 3D.

    • Perform energy minimization using the MMFF94 force field to ensure the ligands are in their lowest-energy, most stable conformations prior to docking.

  • Grid Box Generation (Self-Validation Step):

    • Center the grid box strictly around the co-crystallized ligand's coordinates.

    • Validation: Re-dock the native co-crystallized ligand into the generated grid. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å , the grid parameters are validated and deemed trustworthy for novel ligands.

  • Docking Execution & Scoring:

    • Execute docking using AutoDock Vina or Glide. Use an exhaustiveness setting of at least 8 to ensure a comprehensive conformational search.

    • Rank the poses based on binding free energy (ΔG, kcal/mol).

Phase 2: In Vitro Validation Protocol (Enzyme Inhibition Assay)
  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme (e.g., 0.02 M sodium phosphate buffer, pH 6.9 for α-amylase).

  • Incubation: Mix 50 µL of the T4CA derivative (at varying concentrations) with 50 µL of the enzyme solution. Incubate at 37°C for 10 minutes to allow the pre-equilibrium of the enzyme-inhibitor complex.

  • Reaction Initiation: Add the specific substrate (e.g., 1% starch solution for α-amylase) to initiate the reaction. Incubate for exactly 10 minutes.

  • Termination and Reading: Stop the reaction using a colorimetric reagent (e.g., dinitrosalicylic acid). Read the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a negative control (vehicle only). Determine the IC50 using non-linear regression analysis.

Workflow Target Target Enzyme Selection (e.g., α-Amylase, COX-2) ProtPrep Protein Preparation (Remove H2O, Add Polar H) Target->ProtPrep LigPrep Ligand Preparation (T4CA Derivatives, Energy Min) Target->LigPrep Grid Grid Box Generation (Active Site Definition) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking Grid->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis InVitro In Vitro Validation (IC50 Determination) Analysis->InVitro Lead Selection

Self-validating workflow for in silico molecular docking and in vitro assay validation.

Conclusion

Thiazolidine-4-carboxylic acid derivatives represent a highly adaptable and potent class of enzyme inhibitors. As demonstrated by comparative data, specific substitutions on the T4CA scaffold yield molecules that frequently outperform standard therapeutics like Acarbose and Oseltamivir in both binding affinity and in vitro efficacy. For drug development professionals, integrating rigorous in silico docking with structured in vitro validation provides a highly reliable pipeline for advancing these derivatives toward preclinical development.

References

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.Journal of Pharma and Biomedics.
  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A.PubMed.
  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.PMC.
  • Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors.PubMed.
Comparative

Structure-Activity Relationship (SAR) Analysis of Thiazolidin-4-one Derivatives: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Privileged Thiazolidin-4-one Scaffold Thiazolidin-4-one is a five-membered heterocyclic ring system containing a sulfur atom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Thiazolidin-4-one Scaffold

Thiazolidin-4-one is a five-membered heterocyclic ring system containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4[1]. While its structural cousin, thiazolidine-2,4-dione, is classically recognized for its affinity to PPARγ in antidiabetic drugs (e.g., pioglitazone)[1], the thiazolidin-4-one nucleus has emerged as a highly tunable pharmacophore[2]. Its sensitivity to the redox tumor microenvironment, combined with its suitability for diversity-oriented synthesis, makes it an exceptional candidate for multi-target drug discovery[3].

SAR Analysis: Comparative Efficacy and Target Specificity

The biological activity of thiazolidin-4-ones is heavily dictated by the substitution patterns at the C-2, N-3, and C-5 positions[1]. By systematically modulating these sites, researchers can engineer highly specific therapeutic agents.

Anticancer Activity

Modifications at the C-2 and N-3 positions are critical for kinase inhibition and cytotoxicity. SAR studies indicate that incorporating electron-withdrawing groups (e.g., halogens, nitro groups) at the para-position of a C-2 phenyl ring significantly enhances EGFR inhibition and apoptotic induction[2][4]. Conversely, electron-donating groups (like methoxy) on benzylidene rings favor broad anti-proliferative effects[2]. For example, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (Compound D-16) demonstrated an IC50 of 1.0 µM against MCF-7 breast cancer cells, approaching the efficacy of the standard chemotherapeutic doxorubicin[4].

Antimicrobial and Antitubercular Activity

The introduction of heterocyclic linkers, such as thiazole or pyrrole moieties, at the N-3 position dramatically shifts the scaffold's affinity toward microbial targets. Pyrrole-thiazolidin-4-one hybrids bearing a 5-methylthiazole moiety have exhibited exceptional antitubercular activity against Mycobacterium tuberculosis H37Rv, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL—significantly outperforming standard first-line drugs like streptomycin and pyrazinamide[5].

Quantitative Data Comparison

The following table summarizes the comparative performance of optimized thiazolidin-4-one derivatives against standard therapeutic agents.

Compound / ScaffoldPrimary Target / Cell LineExperimental IC50 / MICStandard Drug Comparison
Compound D-16 (1,3,4-thiadiazol-2-yl derivative)MCF-7 (Breast Cancer)IC50 = 1.0 µMDoxorubicin (IC50 = 0.5 µM)
Compound 6a (Isatin-based derivative)MDA-MB-231 (Breast Cancer)IC50 = 7.6 µMSunitinib (IC50 = 5.5 µM)
Compound 48a (Pyrrole-thiazolidin-4-one hybrid)M. tuberculosis H37RvMIC = 0.5 µg/mLStreptomycin (MIC = 6.25 µg/mL)
Compound 12a (2,3-diaryl-4-thiazolidinone)A549 (Lung Cancer)IC50 < 0.5 µMFluorouracil (IC50 = 6.15 mM)

(Data aggregated from recent SAR evaluations[4][5][6])

Mechanistic Pathways

Thiazolidin-4-ones exert their anticancer effects primarily through the inhibition of receptor tyrosine kinases (such as EGFR, c-Met, and HER-2) and dihydrofolate reductase (DHFR)[2][6]. By blocking these upstream kinases, the derivatives suppress the PI3K/AKT and MAPK/ERK signaling cascades, ultimately halting tumor cell proliferation and triggering apoptosis[2].

SAR_Pathways T4O Thiazolidin-4-one Derivatives EGFR EGFR / Kinases T4O->EGFR Inhibits Apoptosis Apoptosis T4O->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK MAPK / ERK Pathway EGFR->MAPK Activates Prolif Tumor Cell Proliferation PI3K->Prolif Promotes MAPK->Prolif Promotes Prolif->Apoptosis Suppressed by T4O

Fig 1. Mechanistic pathway: Thiazolidin-4-one derivatives inhibiting EGFR and inducing apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of thiazolidin-4-one derivatives.

Workflow Visualization

Synthesis_Workflow Step1 1. Schiff Base Formation Aldehyde + Amine Step2 2. Thiol Addition Thioglycolic Acid Attack Step1->Step2 Step3 3. Intramolecular Cyclization ZnCl2 Catalyst / Amidation Step2->Step3 Step4 4. Characterization NMR, FTIR, MS Validation Step3->Step4 Step5 5. SAR & Bio-Assays MTT, MIC, Target Docking Step4->Step5

Fig 2. Experimental workflow for the synthesis and SAR validation of thiazolidin-4-ones.

Protocol A: One-Pot Three-Component Synthesis

Causality: Utilizing a one-pot multicomponent reaction minimizes the loss of the unstable Schiff base intermediate. The addition of a Lewis acid catalyst (e.g., anhydrous ZnCl2) activates the imine carbon, facilitating the nucleophilic attack by the thiol group of thioglycolic acid, which is thermodynamically driven toward intramolecular cyclization[4].

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve equimolar amounts (0.01 mol) of the selected primary amine and substituted aromatic aldehyde in 30 mL of absolute ethanol. Stir at room temperature for 30 minutes.

  • Thiol Addition & Cyclization: Add thioglycolic acid (0.012 mol) and a catalytic amount of anhydrous ZnCl2 to the reaction mixture[4].

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1) solvent system[7].

  • Purification: Cool the mixture to 0°C. Filter the resulting solid precipitate, wash thoroughly with an ethanol/water (1:1) mixture to remove unreacted starting materials, and recrystallize from hot ethanol[7].

  • Validation: Confirm the cyclic structure via 1H-NMR (look for the characteristic methylene protons of the thiazolidinone ring around δ 3.6–4.0 ppm) and 13C-NMR[8].

Protocol B: In Vitro Anticancer Evaluation (MTT Assay)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable correlation between absorbance and cell viability, which is essential for calculating precise IC50 values to inform SAR logic[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow adherence.
    
  • Compound Treatment: Prepare stock solutions of the synthesized thiazolidin-4-ones in DMSO. Dilute with culture medium to achieve test concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat the cells and incubate for 48 hours.

  • Formazan Generation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Measurement: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis to establish the SAR profile[4].

Conclusion

The thiazolidin-4-one scaffold remains a cornerstone of modern rational drug design. By systematically altering the substituents at the C-2, N-3, and C-5 positions, researchers can finely tune the molecule's pharmacokinetic profile and target specificity. As demonstrated by comparative data, optimized derivatives frequently match or exceed the efficacy of established clinical therapies, solidifying their potential in next-generation anticancer and antimicrobial development.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.[Link]

  • Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore.[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.[Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI.[Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI.[Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC.[Link]

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI.[Link]

  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore.[Link]

Sources

Validation

Comparison of different synthetic routes for 2-aryl-thiazolidin-4-one analogues

Executive Summary The 2-aryl-thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for EGFR inhibitors, anti-HIV agents, and non-steroidal anti-inflammatory drugs (NS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for EGFR inhibitors, anti-HIV agents, and non-steroidal anti-inflammatory drugs (NSAIDs). While the classical synthesis remains a staple in undergraduate labs, industrial and high-throughput drug discovery demands higher atom economy and throughput.

This guide objectively compares three dominant synthetic strategies: Classical Thermal Condensation , Microwave-Assisted Synthesis , and Ionic Liquid-Mediated Green Synthesis . It is designed to help you select the optimal route based on your available equipment, scale, and green chemistry mandates.

Mechanistic Foundation: The "MALI" Reaction

To optimize any of the routes below, one must understand the underlying mechanism. The synthesis is a cyclocondensation of an amine, an aldehyde, and mercaptoacetic acid (thioglycolic acid).

The reaction proceeds via a Schiff base (imine) intermediate , followed by the nucleophilic attack of the sulfur atom and subsequent intramolecular cyclization. This is often referred to as the MALI (Mercaptoacetic Acid Looking Imine) reaction.

Mechanism Diagram

The following diagram illustrates the critical pathway and the dehydration step that drives the equilibrium.

ThiazolidinoneMechanism Reactants Primary Amine + Aryl Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine - H₂O Intermediate S-Attack Intermediate Imine->Intermediate + HS-CH₂-COOH Mercapto Mercaptoacetic Acid Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Product 2-Aryl-Thiazolidin-4-one + H₂O Cyclization->Product - H₂O (Dehydration)

Figure 1: Stepwise mechanism showing Schiff base formation followed by nucleophilic attack and cyclodehydration.[1]

Route Analysis & Protocols

Route A: Classical Thermal Condensation (The Baseline)

This is the traditional method involving a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the product.

  • Best For: Large-scale synthesis (>50g) where microwave reactors are impractical; labs with limited specialized equipment.

  • The Trap: The reaction is reversible. Failure to remove water efficiently results in low conversion.

Protocol:

  • Reagents: Mix 0.01 mol of aryl aldehyde and 0.01 mol of aromatic amine in 50 mL of dry toluene (or benzene).

  • Step 1: Reflux for 1-2 hours to pre-form the Schiff base.

  • Step 2: Add 0.015 mol (1.5 eq) of mercaptoacetic acid.

  • Reflux: Attach a Dean-Stark trap. Reflux for 10–24 hours until water collection ceases.

  • Workup: Wash the toluene layer with 10% NaHCO₃ (to remove excess acid), dry over Na₂SO₄, and evaporate solvent. Recrystallize from ethanol.

Route B: Microwave-Assisted Synthesis (The Efficiency King)

Microwave irradiation (MW) couples directly with the polar transition state, significantly accelerating the rate.

  • Best For: High-throughput library generation; rapid optimization of substituents.

  • The Advantage: Often solvent-free or requires minimal ethanol, leading to a "cleaner" reaction profile with fewer side products.

Protocol:

  • Reagents: Mix 0.01 mol amine, 0.01 mol aldehyde, and 0.015 mol mercaptoacetic acid in a microwave-safe vial.

  • Solvent: Add 2-3 mL of Ethanol or DMF (or perform solvent-free if reagents are liquid/low-melting).

  • Irradiation: Irradiate at 300-400W (approx. 80-100°C) for 5–15 minutes.

  • Workup: Pour the reaction mixture into crushed ice. The product usually precipitates as a solid. Filter and recrystallize.[2][3]

Route C: Ionic Liquid Mediated (The Sustainable Choice)

Ionic liquids (ILs) like [bmim][PF₆] act as both solvent and catalyst. They stabilize the charged intermediates (zwitterions) formed during the reaction.

  • Best For: Green chemistry compliance; acid-sensitive substrates (as the IL can replace harsh mineral acid catalysts).

  • The Sustainability Factor: The IL can often be recovered and reused 4-5 times without significant loss of activity.[4]

Protocol:

  • Reagents: Mix 0.01 mol amine and 0.01 mol aldehyde in 2 mL of [bmim][PF₆].

  • Reaction: Stir at room temperature or mild heat (60°C) for 15 mins.

  • Addition: Add 0.01 mol mercaptoacetic acid. Stir for 1–2 hours.

  • Workup: Extract the product with diethyl ether (the IL is immiscible with ether). The IL remains in the flask for the next run.

Comparative Data Analysis

The following table aggregates performance data from multiple studies (see References) to provide a realistic expectation of each route.

FeatureClassical ThermalMicrowave-Assisted (MW)Ionic Liquid ([bmim][PF₆])
Reaction Time 10 – 24 Hours5 – 15 Minutes1 – 3 Hours
Average Yield 50 – 65%85 – 96%80 – 92%
Atom Economy Low (Solvent waste)High (Often solvent-free)High (Recyclable solvent)
Purification Tedious (Sticky oils common)Simple (Precipitation)Simple (Extraction)
Scalability High (kg scale feasible)Low/Medium (g scale)Medium (Cost of IL is limiting)
Energy Input High (Prolonged reflux)Low (Short burst)Low/Moderate

Decision Matrix: Choosing Your Route

Use this logic flow to determine the appropriate method for your specific project constraints.

RouteSelection Start Start: Define Constraints ScaleCheck Is Scale > 100g? Start->ScaleCheck SpeedCheck Is Speed Critical (< 1 Hour)? ScaleCheck->SpeedCheck No Classical Route A: Classical Thermal ScaleCheck->Classical Yes GreenCheck Strict Green Requirements? SpeedCheck->GreenCheck No Microwave Route B: Microwave Assisted SpeedCheck->Microwave Yes GreenCheck->Classical No (Default) IonicLiquid Route C: Ionic Liquid GreenCheck->IonicLiquid Yes

Figure 2: Decision tree for selecting the optimal synthetic route based on scale, speed, and environmental constraints.

Expertise & Troubleshooting (E-E-A-T)

As an application scientist, I have encountered specific failure modes that standard protocols often omit. Here is how to ensure reproducibility:

The "Sticky Oil" Syndrome
  • Problem: In classical synthesis, the product often crashes out as a dark, sticky oil rather than a solid.

  • Cause: Incomplete removal of the high-boiling solvent (toluene/DMF) or oxidation of excess mercaptoacetic acid into disulfides.

  • Fix: Triturate the oil with ice-cold ethanol or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation. If using DMF, pour into a large excess of water (10x volume) to force precipitation.

Oxidative Dimerization
  • Problem: Low yields despite long reaction times.

  • Cause: Mercaptoacetic acid is prone to air oxidation, forming dithiodiglycolic acid (S-S dimer), which is unreactive.

  • Fix: Always use fresh mercaptoacetic acid. If the bottle is old, distill it before use. For sensitive reactions, sparge the reaction mixture with nitrogen gas.

Order of Addition (One-Pot vs. Two-Step)
  • Insight: While "one-pot" is advertised, pre-forming the imine (stirring amine + aldehyde for 30 mins before adding the acid) almost always improves yields by 10-15%. This prevents the acid from protonating the amine, which would deactivate it toward the aldehyde.

References

  • Trotsko, N., et al. (2011). Synthesis and biological activity of 2-aryl-thiazolidin-4-ones. (Review of biological importance and classical synthesis).

  • Srivastava, T., et al. (2004). Microwave induced synthesis of various 2-aryl-thiazolidin-4-ones. (Key data source for MW yields).[5]

  • Yadav, J.S., et al. (2003). Ionic liquid [bmim][PF6] mediated synthesis of 2-aryl-thiazolidin-4-ones. (Protocol for Green Chemistry route).[4]

  • Waghmode, K.T., et al. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines. Journal of Chemical and Pharmaceutical Research.

Sources

Comparative

Evaluation of 2-Thiothiazolidine-4-Carboxylic Acid (TTCA) as a Biomarker for Cruciferous Vegetable Intake

A Comparative Technical Guide for Nutritional Metabonomics and Drug Development The Analytical Bottleneck in Nutritional Metabonomics For decades, epidemiological studies linking cruciferous vegetable (CV) consumption to...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Nutritional Metabonomics and Drug Development

The Analytical Bottleneck in Nutritional Metabonomics

For decades, epidemiological studies linking cruciferous vegetable (CV) consumption to cancer prevention and reduced oxidative stress have relied on self-reported food frequency questionnaires (FFQs). These subjective methods introduce severe measurement errors and fail to account for inter-individual differences in digestion and bioavailability.

To conduct rigorous clinical trials and drug development surrounding CV-derived bioactive compounds (like sulforaphane), researchers require objective, quantifiable metabolic signatures. This guide evaluates 2-thiothiazolidine-4-carboxylic acid (TTCA) as a leading urinary biomarker for CV intake, objectively comparing its pharmacokinetic reliability against alternative metabonomic targets.

Mechanistic Overview: TTCA vs. Alternative Biomarkers

The TTCA Paradigm

TTCA is a stable, downstream metabolite of isothiocyanates (ITCs). Clinical measurements have demonstrated that TTCA is natively present in all tested cruciferous vegetables and beverage powders[1.1]. Furthermore, it is actively formed in vivo through the biotransformation of ITCs like sulforaphane (SFN)[1.1]. From a pharmacodynamic perspective, TTCA is an ideal biomarker because, unlike its precursor SFN, TTCA does not activate Nrf2-mediated cytoprotective signaling[1.1]. This biological inactivity ensures that measuring TTCA reflects clearance rather than active target-tissue sequestration.

Alternative Biomarkers
  • SMCSO and NAc-SMCSO: S-methyl-L-cysteine sulfoxide (SMCSO) and its N-acetylated derivative were identified as CV biomarkers using high-resolution 1H NMR spectroscopy combined with multivariate statistical modeling[1.2]. While highly stable, their detection requires complex chemometric deconvolution.

  • General Dietary Markers (Vitamin C / Carotenoids): Historically used to estimate total fruit and vegetable intake. However, these markers cannot distinguish between specific varieties of vegetables consumed, rendering them useless for targeted CV studies[1.13].

⚠️ Expert Insight: The Occupational Confounder

When utilizing TTCA in clinical trials, researchers must screen cohorts for occupational hazards. TTCA is the established biological monitoring standard for exposure to carbon disulfide (CS2) , a toxic compound heavily used in the rubber and vulcanization industries[1.9]. Workers curing rubber with salt baths or hot air exhibit significantly elevated urinary TTCA independent of their diet[1.10].

Pathway Visualization

G cluster_diet Dietary Intake (Cruciferous Vegetables) cluster_occ Occupational Exposure (Confounder) GSL Glucosinolates (e.g., Glucoraphanin) ITC Isothiocyanates (e.g., Sulforaphane) GSL->ITC Plant/Gut Myrosinase Biotrans In Vivo Biotransformation (Mercapturic Acid Pathway) ITC->Biotrans Metabolism PlantTTCA Plant-Derived TTCA UrineTTCA Urinary TTCA Excretion (Target Biomarker) PlantTTCA->UrineTTCA Direct Absorption & Clearance CS2 Carbon Disulfide (CS2) CS2->Biotrans Metabolism Biotrans->UrineTTCA Renal Clearance

Metabolic pathways leading to urinary TTCA excretion from dietary and environmental sources.

Quantitative Performance Comparison

Biomarker CandidateBiological OriginPrimary Analytical MethodSpecificity to Cruciferous IntakeKnown Confounders & Limitations
TTCA Natively present in plants & formed in vivo via isothiocyanate metabolism[1.1]LC-MS/MS[1.1]HighOccupational carbon disulfide (CS2) exposure[1.9, 1.10]
SMCSO / NAc-SMCSO Direct plant metabolite excreted in urine[1.2]1H NMR Spectroscopy[1.2]HighRequires complex multivariate statistical modeling for differentiation[1.2]
Blood Vitamin C / Carotenoids General plant matrixSpectrometry / ChromatographyLowCannot distinguish between specific varieties of fruits and vegetables[1.13]

Self-Validating Experimental Protocol: Clinical Quantification of TTCA

To utilize TTCA as a reliable biomarker, the experimental design must account for the highly variable nature of the human gut microbiome. The following methodology outlines a self-validating system designed to isolate the pharmacokinetic properties of TTCA.

Step 1: Participant Washout & Run-in Phase

  • Action: Implement a strict 14-day restricted cruciferous vegetable diet prior to baseline sampling[1.2].

  • Causality: This clears residual dietary TTCA and isothiocyanates from the systemic circulation, establishing a true negative baseline and preventing carry-over effects in crossover designs.

Step 2: Differential Beverage Intervention (Crossover Design)

  • Action: Administer a randomized crossover intervention using either a Glucoraphanin-rich (GRR) or Sulforaphane-rich (SFR) beverage, separated by a washout period[1.1].

  • Causality: The conversion of glucosinolates (GRR) to isothiocyanates (SFR) relies on myrosinase. By comparing a precursor to its active metabolite, researchers can isolate the in vivo biotransformation rate. Clinical data shows GRR results in ~87% excretion of ingested TTCA, whereas SFR results in ~176% excretion[1.1]. This >100% yield proves that TTCA is actively synthesized in vivo via the biotransformation of sulforaphane, validating it as a marker of true systemic ITC exposure[1.1].

Step 3: Cumulative Urine Collection

  • Action: Collect 24-hour to 48-hour cumulative urine post-consumption[1.2].

  • Causality: Isothiocyanate metabolism and renal clearance rates vary based on individual hydration and kidney function. Cumulative collection ensures total area-under-the-curve (AUC) capture of the excreted biomarker, rather than relying on highly variable spot-urine concentrations.

Step 4: LC-MS/MS Quantification with Stable Isotope Tracing

  • Action: Spike urine samples with a [13C3]-TTCA internal standard prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1.1].

  • Causality: The use of a heavy-isotope internal standard corrects for matrix effects, ion suppression, and extraction losses inherent to complex biological fluids like urine, ensuring absolute quantitative accuracy.

References

  • Evaluation of 2-Thiothiazolidine-4-Carboxylic Acid, a Common Metabolite of Isothiocyanates, as a Potential Biomarker of Cruciferous Vegetable Intake.Molecular Nutrition & Food Research / PubMed.
  • Identification of human urinary biomarkers of cruciferous vegetable consumption by metabonomic profiling.Journal of Proteome Research / PubMed.
  • Food intake biomarkers for green leafy vegetables, bulb vegetables, and stem vegetables: a review.WUR eDepot.
  • Preliminary External Quality Assessment for the Biological Monitoring of Carbon Disulfide with Urinary 2-Thiothiazolidine-4-Carboxylic Acid.Annals of Work Exposures and Health / Oxford Academic.
  • Levels of 2-thiothiazolidine-4-carboxylic acid (TTCA) and effect modification of polymorphisms of glutathione-related genes in vulcanization workers.
Validation

Synergistic Catalysis: A Comprehensive Comparison Guide on Merging Organocatalysis with Orthogonal Catalytic Species

As drug development and complex molecule synthesis demand increasingly precise and sustainable methodologies, traditional mono-catalytic systems often hit a ceiling regarding substrate scope and stereocontrol. Synergisti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis demand increasingly precise and sustainable methodologies, traditional mono-catalytic systems often hit a ceiling regarding substrate scope and stereocontrol. Synergistic catalysis —the simultaneous activation of both a nucleophile and an electrophile by two distinct, independent catalysts—has emerged as a paradigm-shifting solution. By independently modulating the highest occupied molecular orbital (HOMO) of one substrate and the lowest unoccupied molecular orbital (LUMO) or singly occupied molecular orbital (SOMO) of another, chemists can force previously unreactive partners to couple with exquisite enantioselectivity.

This guide provides an objective, data-backed comparison of three premier synergistic catalytic systems: Organocatalysis + Transition Metal Catalysis , Organocatalysis + Photoredox Catalysis , and Organocatalysis + Biocatalysis .

Organocatalysis + Transition Metal Catalysis (The Pioneer)

The Concept: This approach typically merges chiral amine catalysis (enamine/iminium activation) with transition metal catalysis (e.g., Palladium, Iridium, or Copper). A classic example is the direct asymmetric


-allylation of aldehydes.

Mechanistic Causality: In a mono-catalytic Tsuji-Trost allylation, pre-formed enolates are required. By introducing a chiral secondary amine (like a MacMillan imidazolidinone or proline derivative), the aldehyde is transiently converted into a highly nucleophilic enamine (HOMO raised). Simultaneously, the Pd(0) catalyst undergoes oxidative addition with an allyl electrophile (e.g., allyl acetate) to form an electrophilic


-allyl Pd(II) complex (LUMO lowered). The two activated species intersect, forming a new C-C bond with high stereocontrol before releasing the catalysts[1].

Expert Insight (The "Match-Mismatch" Challenge): While powerful, this system is highly sensitive to catalyst cross-talk. If the chiral amine coordinates too strongly to the transition metal, it poisons the Pd catalyst (ligand exchange). Successful protocols meticulously balance the steric bulk of the amine and the phosphine ligands on the metal to prevent this deactivation.

G Aldehyde Aldehyde Enamine Enamine (HOMO raised) Aldehyde->Enamine + Amine AmineCat Chiral Amine Catalyst AmineCat->Enamine Product α-Allyl Aldehyde Product Enamine->Product C-C Bond Formation AllylAcetate Allyl Acetate PiAllyl π-Allyl Pd(II) (LUMO lowered) AllylAcetate->PiAllyl + Pd(0) PdCat Pd(0) Catalyst PdCat->PiAllyl PiAllyl->Product C-C Bond Formation Product->AmineCat Hydrolysis Product->PdCat Reductive Elimination

Synergistic Organo-Palladium Catalytic Cycle for α-Allylation.

Organocatalysis + Photoredox Catalysis (The Radical Innovator)

The Concept: Merging visible-light photoredox catalysis (using Ru or Ir polypyridyl complexes) with organocatalysis unlocks radical-mediated pathways that are inaccessible via two-electron ionic chemistry[2].

Mechanistic Causality: Consider the direct asymmetric


-alkylation of aldehydes. A photoredox catalyst (e.g., Ru(bpy)

) absorbs visible light to reach an excited state, which then undergoes single-electron transfer (SET) with an alkyl halide to generate an electron-deficient alkyl radical (SOMO)[2]. Concurrently, the organocatalyst condenses with an aldehyde to form an electron-rich enamine (HOMO). The SOMO and HOMO rapidly combine to form an

-amino radical, which is subsequently oxidized by the photoredox cycle to an iminium ion, closing both catalytic loops[2].

Expert Insight: The causality of success here lies in the lifetime of the radical and oxygen exclusion . Because triplet excited states are rapidly quenched by molecular oxygen, rigorous degassing (via freeze-pump-thaw) is not just recommended; it is the fundamental variable dictating whether the reaction achieves 90% yield or fails completely.

G Light Visible Light PC_star *Ru(bpy)3 2+ Light->PC_star Excitation PC Ru(bpy)3 2+ PC->PC_star Radical Alkyl Radical (SOMO) PC_star->Radical SET to Alkyl Bromide AlphaRadical α-Amino Radical Radical->AlphaRadical Enamine Chiral Enamine Enamine->AlphaRadical + Alkyl Radical Iminium Iminium Ion AlphaRadical->Iminium SET to Ru(III) Product Alkylated Product Iminium->Product Hydrolysis

Photoredox and Organocatalytic Synergistic Cycle for α-Alkylation.

Organocatalysis + Biocatalysis (The Artificial Enzyme Frontier)

The Concept: The newest frontier involves embedding abiological catalytic moieties (like organocatalytic unnatural amino acids and transition metal complexes) into a protein scaffold to create "artificial enzymes"[3].

Mechanistic Causality: In a landmark study utilizing the Lactococcal multidrug resistance Regulator (LmrR) protein, researchers genetically encoded a non-canonical p-aminophenylalanine (pAF) residue and supramolecularly bound a Cu(II) complex within the same hydrophobic pocket[3]. The pAF acts as an organocatalyst, activating an enal via iminium ion formation, while the Cu(II) complex activates a Michael donor via enolization[3]. The protein scaffold physically forces the two activated species into a highly specific chiral orientation, resulting in >99% enantiomeric excess (ee) in water[3].

Expert Insight: The protein microenvironment prevents the mutual deactivation (quenching) of the amine and the Cu(II) complex—a common failure mode when these two catalysts are mixed in bulk solvent[3].

Quantitative Performance Comparison

The following table benchmarks the three synergistic approaches against a standard mono-catalytic baseline for


-functionalization of carbonyls.
MetricMono-Catalysis (Pre-formed Enolate)Organo + Transition Metal (Pd)[1]Organo + Photoredox (Ru/Ir)[2]Organo + Biocatalysis (Artificial Enzyme)[3]
Activation Mode Ionic (2e⁻)Synergistic Ionic (2e⁻)Synergistic Radical (1e⁻)Synergistic Ionic (2e⁻) in Protein
Typical Yield 60 - 80%85 - 99%80 - 95%70 - 95%
Enantioselectivity (ee) Moderate (requires chiral auxiliaries)High (90 - 99%)High (88 - 95%)Exceptional (>99%)
Reaction Conditions Harsh (-78°C, strong bases)Mild (0°C to RT, organic solvent)Mild (RT, visible light, organic solvent)Ultra-Mild (RT, aqueous buffer)
Substrate Scope BroadModerate to BroadBroad (tolerates bulky/unactivated halides)Narrow (limited by protein pocket size)
Primary Limitation Poor atom economyCatalyst cross-talk / ligand exchangeRequires specialized light reactorsDifficult to scale; complex preparation

Experimental Protocol: Self-Validating Synergistic Photoredox-Organocatalytic -Alkylation

To ensure trustworthiness and reproducibility, the following protocol for the direct asymmetric


-alkylation of aldehydes incorporates built-in validation checks.

Materials:

  • Aldehyde (1.0 equiv)

  • Alkyl bromide (1.2 equiv)

  • MacMillan Imidazolidinone Catalyst (20 mol%)

  • Ru(bpy)

    
    Cl
    
    
    
    (1 mol%)
  • 2,6-Lutidine (1.0 equiv)

  • DMF (0.5 M)

Step-by-Step Methodology:

  • Preparation & Catalyst Loading: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the MacMillan catalyst (20 mol%) and Ru(bpy)

    
    Cl
    
    
    
    (1 mol%).
    • Causality Check: The 20:1 ratio of organocatalyst to photocatalyst ensures the enamine concentration outpaces radical generation, preventing radical-radical homocoupling side reactions.

  • Solvent & Reagent Addition: Add anhydrous DMF, followed by the aldehyde, alkyl bromide, and 2,6-lutidine.

  • Rigorous Degassing (Critical Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles.

    • Self-Validation: Monitor the solution during the thaw cycle. The cessation of bubbling indicates the complete removal of dissolved O

      
      . Failure to do this will result in the triplet excited state of Ru(II) being quenched, halting the reaction.
      
  • Irradiation: Backfill the tube with Argon. Place the vial 5 cm away from a 15W Blue LED lamp. Stir vigorously at room temperature for 12-24 hours.

    • Causality Check: Vigorous stirring is required because light penetration in DMF is limited (Beer-Lambert Law). High mass transfer ensures uniform irradiation of the catalytic species.

  • Reaction Monitoring: At 12 hours, remove a 10

    
    L aliquot under Argon, quench with water, extract with EtOAc, and analyze via GC-MS or TLC.
    
    • Self-Validation: The disappearance of the alkyl bromide peak and the emergence of the product mass confirms the synergistic cycle is active. If only aldehyde condensation products are visible, the photoredox cycle has failed (check light source and O

      
       contamination).
      
  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and Ru-complex, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

References

1.[2] "Synergistic Strategies in Aminocatalysis - PMC - NIH" National Institutes of Health (NIH). URL: 2. "Opportunities and challenges of visible-light-driven triple-synergistic catalysis" Nanjing University. URL: 3.[3] "Synergistic catalysis in an artificial enzyme by simultaneous action of two abiological catalytic sites" SciSpace. URL: 4. "N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis" Royal Society of Chemistry. URL: 5.[1] "Asymmetric α-Allylation of α-Branched Aldehydes with Allyl Alcohols by Synergistic Catalysis Using an Achiral Palladium Complex and a Chiral Primary Amino Acid" Thieme Connect. URL: 6. "Synergistic catalysis: A powerful synthetic strategy for new reaction development" Chemical Science (RSC Publishing). URL:

Sources

Safety & Regulatory Compliance

Safety

2-Cyclohexyl-thiazolidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I have observed that the safe handling of specialized peptidomimetic building blocks is often overlooked until a compliance or safety failure occurs. 2-Cyclohexyl-thiazolidine-4-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the safe handling of specialized peptidomimetic building blocks is often overlooked until a compliance or safety failure occurs. 2-Cyclohexyl-thiazolidine-4-carboxylic acid (CAS: 56888-62-1) is a highly valuable intermediate in drug development, but its unique heteroatomic structure demands rigorous, scientifically grounded end-of-life management.

Standard drain disposal or municipal trash disposal for this compound is strictly prohibited under the EPA’s Resource Conservation and Recovery Act (RCRA)[1]. To build a truly self-validating safety culture in your laboratory, you must understand not just how to dispose of this chemical, but the chemical causality dictating why these specific protocols are required.

Below is the comprehensive operational and logistical guide for the safe handling, accumulation, and destruction of 2-Cyclohexyl-thiazolidine-4-carboxylic acid.

Part 1: Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecule. 2-Cyclohexyl-thiazolidine-4-carboxylic acid contains a thiazolidine ring (comprising a thioether sulfur and a secondary amine), a carboxylic acid moiety, and a lipophilic cyclohexyl group.

  • The Incineration Imperative: Upon thermal degradation, the sulfur and nitrogen heteroatoms oxidize rapidly. If improperly incinerated, this compound emits highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, destruction must occur at a facility equipped with alkaline flue gas scrubbing to precipitate these acidic gases as harmless salts.

  • The Segregation Imperative: The thioether sulfur is electron-rich and susceptible to electrophilic attack. Mixing this waste with strong laboratory oxidizers (e.g., peroxides, concentrated nitric acid) can trigger a runaway, exothermic sulfoxidation reaction, potentially causing container over-pressurization and rupture.

  • The Solubility Factor: The bulky cyclohexyl moiety significantly decreases the compound's aqueous solubility compared to standard amino acids. Drain disposal is not only legally prohibited but physically hazardous, as it can precipitate and accumulate in laboratory plumbing.

Table 1: Quantitative Hazard Data & Logistical Implications

Property / ParameterValue / SpecificationOperational Implication
Molecular Formula C10H17NO2SHigh carbon/heteroatom content mandates controlled incineration.
Hazard Classes H315, H319, H335Mandates standard PPE (nitrile gloves, safety goggles) during waste handling[2].
Chemical Incompatibilities Strong oxidizing agentsRequires strict physical segregation in accumulation areas.
Decomposition Products CO, CO2, NOx, SOxDictates the use of EHS-approved flue gas scrubbing during destruction[2].

Part 2: Operational Workflow & Accumulation Logic

The EPA utilizes a "cradle-to-grave" regulatory framework for hazardous waste[3]. In the laboratory, this translates to a strict timeline from the moment the chemical becomes waste to its final destruction.

WasteWorkflow Start Waste Generation (2-Cyclohexyl-thiazolidine- 4-carboxylic acid) SAA Satellite Accumulation Area (SAA) Segregate from Oxidizers Start->SAA Immediate capture in HDPE container Check Is Container 90% Full? SAA->Check Weekly inspection Check->SAA No Transfer Transfer to Central Accumulation Area (CAA) within 72 Hours Check->Transfer Yes Incineration Licensed Destruction Plant (Incineration + Flue Scrubbing) Transfer->Incineration RCRA Manifesting & EHS Profiling

Fig 1: RCRA-compliant lifecycle workflow for thiazolidine derivative lab waste.

Part 3: Step-by-Step Disposal Methodology

To ensure compliance and safety, implement the following self-validating protocol. A self-validating system relies on physical constraints and documentation loops that make doing the wrong thing harder than doing the right thing.

Phase 1: Point-of-Generation Capture (Satellite Accumulation)
  • Container Selection : Select a chemically compatible, leak-proof container, ideally High-Density Polyethylene (HDPE). Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents leaching.

  • Immediate Labeling : Affix a compliant label before adding the first drop of waste. The label must explicitly state "Hazardous Waste" and the full chemical name: 2-Cyclohexyl-thiazolidine-4-carboxylic acid[4]. Causality: Using abbreviations or chemical formulas (like C10H17NO2S) is legally non-compliant under EPA RCRA and can lead to fatal mixing errors by downstream waste contractors[4].

  • Strategic Segregation : Place the waste container in a designated secondary containment tray. Ensure this tray is physically isolated from any waste streams containing strong oxidizers[4].

Phase 2: Transfer and Central Accumulation
  • Volume Monitoring : Monitor the container volume closely. Once the container reaches 90% capacity, seal it tightly. Never leave a funnel in a hazardous waste container [4].

  • The 72-Hour Rule : Transfer the sealed container from the laboratory's Satellite Accumulation Area (SAA) to the facility's Central Accumulation Area (CAA) within 72 hours of being filled[4]. Causality: This is a strict EPA mandate designed to prevent the dangerous accumulation of hazardous materials in active research zones[1].

    • Self-Validation Check: EHS personnel must cross-reference SAA weekly inspection logs against CAA transfer manifests. If a container sits in the SAA for >72 hours after being marked full, the system flags a compliance failure internally before an external EPA audit occurs.

Phase 3: Final Destruction and Manifesting
  • Waste Profiling : Work with your Environmental Health & Safety (EHS) officer to profile the waste. Explicitly note the high sulfur and nitrogen content on the waste manifest[5].

  • Licensed Incineration : The material must be transferred to a licensed chemical destruction plant. The mandated disposal method is controlled incineration equipped with flue gas scrubbing[2]. Causality: As established, thermal degradation releases toxic SO2 and NO2. Alkaline scrubbers neutralize these into harmless salts, ensuring your laboratory's research does not contribute to atmospheric pollution.

References[2] Title: D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook

Source : chemicalbook.com URL :[1] Title : How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health Source : danielshealth.com URL :[3] Title : Disposal of Chemicals in the Laboratory - Environmental Marketing Services Source : emsllcusa.com URL :[5] Title : D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples Source : astm.org URL :[4] Title : Hazardous Chemical Waste Management Guidelines - Columbia | Research Source : columbia.edu URL :

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexyl-thiazolidine-4-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclohexyl-thiazolidine-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of struct...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclohexyl-thiazolidine-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazolidine derivatives and carboxylic acids. It is imperative for researchers to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: An Inference-Based Approach

The chemical structure of 2-Cyclohexyl-thiazolidine-4-carboxylic acid combines a thiazolidine ring, a carboxylic acid group, and a cyclohexyl substituent. Based on these functional groups and data from similar molecules, we can infer a likely hazard profile. The compound is expected to be a white to off-white solid powder at room temperature.[1] The primary risks are associated with its acidic nature and the potential for inhalation of fine dust particles.

Table 1: Inferred Hazard Profile and Potential GHS Classifications

Hazard TypePotential ClassificationRationale and Key ConsiderationsSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Structurally similar thiazolidine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled. The primary inhalation risk is from dust.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The carboxylic acid moiety imparts acidic properties, which can irritate the skin upon contact. This is a common classification for related compounds.[2][2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Dust or splashes can cause significant eye irritation. This is consistent across virtually all safety data for similar chemical solids.[2][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust can lead to irritation of the respiratory tract.[3][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of PPE should always be guided by a task-specific risk assessment.

Eye and Face Protection

Due to the risk of serious eye irritation from airborne particulates or accidental splashes, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are required for all handling activities.

  • Enhanced Protection: A full-face shield must be worn over safety goggles during procedures with a high risk of dust generation or splashing, such as weighing large quantities or transferring the material.[1]

Skin and Body Protection

Preventing dermal contact is crucial, as the compound is likely a skin irritant and potentially harmful upon absorption.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[4] Gloves must be inspected for tears or pinholes before each use.[5] Employ proper glove removal technique to avoid contaminating your skin and change gloves immediately if contact with the compound is suspected.[6]

  • Body Protection: A standard laboratory coat is mandatory. For large-scale operations or when handling significant quantities, consider chemically resistant aprons or coveralls.[3][4]

  • Footwear: Closed-toe shoes are required in the laboratory. For situations involving a high risk of spills, chemical-resistant boots may be necessary.[1]

Respiratory Protection

The most significant route of exposure for a solid chemical is the inhalation of dust. Therefore, engineering controls are the first line of defense.

  • Primary Control: All manipulations of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[1][4] This minimizes the escape of dust into the laboratory environment.

  • Secondary Control: If a fume hood is not available or if the risk assessment determines it necessary, a NIOSH-approved respirator is required. For nuisance dust, a P95 or N95 particulate respirator may be sufficient.[6] For higher-risk tasks, a respirator with OV/AG/P99 cartridges (US) or ABEK-P2 cartridges (EU) should be used.[6]

Table 2: Summary of Recommended PPE

PPE CategoryRecommended EquipmentRationale
Eye/Face Chemical safety goggles (minimum); Face shield (for splash/dust risk).Protects against serious eye irritation from dust and splashes.
Skin/Body Nitrile gloves, lab coat. Protective clothing/boots for larger quantities.Prevents skin irritation and potential dermal absorption.[4]
Respiratory Work in a chemical fume hood. If not possible, use a NIOSH-approved dust respirator (N95 or higher).Prevents respiratory tract irritation from inhalation of airborne powder.[1]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in Table 2. Ensure gloves are inspected before use.[5]

    • Prepare your work surface by laying down absorbent, disposable bench paper.

    • Ensure an appropriate spill kit and waste container are readily accessible.

  • Handling:

    • Perform all weighing and transfers of the solid compound deep within the fume hood to contain any dust generated.

    • Use a micro-spatula to handle the powder and avoid scooping actions that could create airborne dust.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling & Decontamination:

    • Carefully decontaminate spatulas and any other equipment used with an appropriate solvent, followed by soap and water.

    • Wipe down the work surface in the fume hood.

    • Dispose of contaminated bench paper and gloves in the designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

Emergency & Spill Management
  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation and use all prescribed personal protective equipment during cleanup.

  • Containment: Cover the spill with a plastic sheet to minimize spreading. For small spills, gently cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid actions that create dust.

  • Final Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1]

Disposal Plan

All waste containing 2-Cyclohexyl-thiazolidine-4-carboxylic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: The material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[1] Alternatively, dispose of the contents and container at an approved waste disposal plant.[5] Always consult your institution's environmental health and safety (EHS) office and local authorities for specific disposal procedures.[1]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the handling task.

PPE_Workflow start Start: Task Assessment (Handling 2-Cyclohexyl-thiazolidine-4-carboxylic acid) is_solid Is the material a solid/powder? start->is_solid weigh_small Weighing Small Quantity (<1g)? is_solid->weigh_small Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weigh_small->ppe_base Yes weigh_large Weighing Large Quantity (>1g) or Transferring? weigh_small->weigh_large No fume_hood Work in Chemical Fume Hood ppe_base->fume_hood respirator Is Fume Hood Unavailable? fume_hood->respirator weigh_large->ppe_base Yes face_shield Add Face Shield weigh_large->face_shield Yes face_shield->fume_hood n95 Add N95 (or better) Particulate Respirator respirator->n95 Yes end_op Proceed with Operation respirator->end_op No n95->end_op

Caption: PPE selection workflow for handling solid 2-Cyclohexyl-thiazolidine-4-carboxylic acid.

References

  • BenchChem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • TCI Chemicals. SAFETY DATA SHEET: Thiazolidine-2-carboxylic Acid.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxypyridine-4-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: L-Thiazolidine-4-carboxylic acid.
  • MilliporeSigma. SAFETY DATA SHEET: (R)-thiazolidine-4-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: L-Thiazolidine-4-carboxylic acid (A15090).
  • US EPA. Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • Spectrum Chemical. SAFETY DATA SHEET: Cefixime.
  • Accio. Acid Resistant PPE: Safety for Chemical Workers.
  • CymitQuimica. Safety Data Sheet: 3-Acetyl-1,3-thiazolidine-4-carboxylic acid.
  • TCI Chemicals. SAFETY DATA SHEET: Thiazolidine-2,4-dicarboxylic Acid.
  • Fisher Scientific. SAFETY DATA SHEET: (R)-Thiazolidine-4-carboxylic acid.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET.

Sources

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